molecular formula C23H23N5O4 B017167 Naamidine A CAS No. 110189-06-5

Naamidine A

Cat. No.: B017167
CAS No.: 110189-06-5
M. Wt: 433.5 g/mol
InChI Key: REQFUGYVPAQCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naamidine A (CAS 110189-06-5) is a marine alkaloid natural product isolated from sponges of the Leucetta family. It has been identified as a selective inhibitor of epidermal growth factor receptor (EGFR)-dependent cellular proliferation . In vitro studies have shown that this compound selectively inhibits EGFR-mediated growth in transfected NIH3T3 cells while showing significantly less potency against insulin-mediated growth, indicating a specific mechanism of action . This selectivity is of particular interest for cancer research, as the EGFR signaling pathway is overexpressed in many human tumors. Notably, in vivo studies on nude mice with A431 epidermal carcinoma xenografts demonstrated that treatment with this compound can lead to a significant inhibition of tumor growth by 87.4% at a dose of 25 mg/kg . Beyond inhibiting proliferation, this compound is a unique compound known to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, which leads to a sustained increase in MAPK activity . Research suggests this activity results from this compound-induced expression of p21, leading to the inhibition of cyclin-dependent kinase activity and activation of caspases 3, 8, and 9 . A scalable synthesis of this compound has been achieved, featuring a regioselective hydroamination strategy to construct its core structure, facilitating the availability of this compound for research purposes . This product is intended for research applications only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

110189-06-5

Molecular Formula

C23H23N5O4

Molecular Weight

433.5 g/mol

IUPAC Name

(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione

InChI

InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31)

InChI Key

REQFUGYVPAQCTH-UHFFFAOYSA-N

SMILES

CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

Isomeric SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

Canonical SMILES

CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O

Synonyms

naamidine A

Origin of Product

United States

Foundational & Exploratory

The Marine Alkaloid Naamidine A: A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine-derived imidazole (B134444) alkaloid that has garnered significant interest within the scientific community due to its potent and diverse biological activities. Initially isolated from the calcareous sponge Leucetta chagosensis, this natural product has demonstrated promising potential as an anti-cancer and antifungal agent.[1][2] This technical guide provides an in-depth overview of the natural source of this compound, a detailed methodology for its isolation, a summary of its quantitative biological data, and a visualization of its known signaling pathways.

Natural Source

The primary natural source of this compound is the calcareous marine sponge Leucetta chagosensis.[1][3] This species, belonging to the family Leucettidae, is found in various marine environments, including the Red Sea and the waters around Indonesia and Fiji.[4][5] Marine sponges of the genus Leucetta are known producers of a rich variety of imidazole alkaloids, with this compound being a prominent member of this chemical family.[1][6]

Data Presentation

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssayMetricValue (µM)Reference
Candida albicansBroth MicrodilutionMIC₈₀1.56[2][7]
Trichophyton indotiniaeBroth MicrodilutionMIC₈₀12.5 - 25[2]

Table 2: Cytotoxicity and Anti-proliferative Activity of this compound

Cell LineCell TypeMetricValue (µM)Reference
HeLaHuman Cervical CancerIC₅₀5.6 (as Naamidine H)[4]
A431Human Epidermoid CarcinomaG1 Cell Cycle Arrest1.56
A431Human Epidermoid CarcinomaComplete DNA Synthesis Inhibition0.78
MCF-7Human Breast CancerIC₅₀5.2 (as Pyronaamidine)[8]
PC9Human Lung AdenocarcinomaIC₅₀5.6 (as Pyronaamidine)[8]
A549Human Lung CarcinomaIC₅₀7.8 (as Pyronaamidine)[8]

Experimental Protocols

The following is a representative methodology for the extraction and isolation of imidazole alkaloids, including this compound, from the marine sponge Leucetta chagosensis. This protocol is adapted from the work of Hassan et al., 2009.[9]

1. Sample Collection and Preparation:

  • Fresh specimens of Leucetta chagosensis are collected and immediately frozen to preserve the chemical integrity of the secondary metabolites.

  • The frozen sponge material is then lyophilized (freeze-dried) to remove water content.

2. Extraction:

  • The dried sponge material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature.

  • The resulting methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

3. Solvent Partitioning:

  • The crude MeOH extract is suspended in a mixture of water and methanol and subjected to liquid-liquid partitioning with solvents of increasing polarity. A typical partitioning scheme would be:

  • The imidazole alkaloids, including this compound, are typically enriched in the ethyl acetate fraction.

4. Chromatographic Purification:

  • Step 1: Size-Exclusion Chromatography: The ethyl acetate fraction is subjected to size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase. This step separates the compounds based on their molecular size.

  • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing the compounds of interest are further purified by semi-preparative RP-HPLC using a C18 column. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small percentage of trifluoroacetic acid (TFA) to improve peak shape, is employed.

  • The elution is monitored using a UV detector, and the peaks corresponding to this compound are collected.

5. Structure Elucidation:

  • The structure of the isolated this compound is confirmed using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and confirm the final structure.

Mandatory Visualization

experimental_workflow cluster_collection Sample Preparation cluster_extraction Extraction & Partitioning cluster_purification Purification Collection Collection of Leucetta chagosensis Freezing Immediate Freezing Collection->Freezing Lyophilization Lyophilization Freezing->Lyophilization Extraction Methanol Extraction Lyophilization->Extraction Partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) Extraction->Partitioning EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Sephadex Sephadex LH-20 (Size Exclusion) EtOAc_Fraction->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC Isolated_NaamidineA Isolated this compound HPLC->Isolated_NaamidineA

Figure 1: Experimental workflow for the isolation of this compound.

egf_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGF Receptor Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf Phosphorylation Cascade MEK MEK Raf->MEK Phosphorylation Cascade ERK ERK MEK->ERK Phosphorylation Cascade Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates NaamidineA This compound NaamidineA->EGFR Inhibits Signaling NaamidineA->ERK Sustained Activation Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) Transcription_Factors->Cell_Cycle_Progression Promotes

Figure 2: this compound's effect on the EGF signaling pathway.

cell_cycle_arrest_pathway cluster_signal Signaling Cascade cluster_cell_cycle Cell Cycle Regulation NaamidineA This compound ERK ERK1/2 NaamidineA->ERK Sustained Activation G1_S_Transition G1/S Transition ERK->G1_S_Transition Inhibits G1_Phase G1 Phase G1_Phase->G1_S_Transition S_Phase S Phase G1_S_Transition->S_Phase Blocked

Figure 3: G1 cell cycle arrest induced by this compound via ERK.

References

The Discovery, Isolation, and Biological Activity of Naamidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a dibenzylated 2-aminoimidazole alkaloid, is a marine natural product isolated from the calcareous sponge Leucetta chagosensis. This compound has garnered significant scientific interest due to its potent and diverse biological activities, including antitumor and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a summary of its biological effects and mechanisms of action.

Discovery and Natural Source

This compound was first reported as a secondary metabolite isolated from the marine sponge Leucetta chagosensis.[1] Sponges of the genus Leucetta are known to produce a variety of imidazole (B134444) alkaloids, many of which exhibit interesting biological activities.[2][3][4] The discovery of this compound was the result of high-throughput screening programs aimed at identifying novel bioactive compounds from marine organisms.[5]

Isolation of this compound from Leucetta chagosensis

The following is a representative, detailed protocol for the isolation and purification of this compound from the sponge Leucetta chagosensis, compiled from established methods for the isolation of imidazole alkaloids from marine sponges.[1][2][3]

Experimental Protocol: Isolation and Purification
  • Collection and Preparation of Sponge Material:

    • Collect specimens of Leucetta chagosensis and freeze them immediately at -20°C to preserve the chemical integrity of the secondary metabolites.

    • Freeze-dry the frozen sponge material to remove water.

    • Grind the lyophilized sponge into a fine powder to increase the surface area for efficient extraction.

  • Extraction:

    • Extract the powdered sponge material exhaustively with ethanol (B145695) (EtOH) or methanol (B129727) (MeOH) at room temperature. This can be achieved by soaking the powder in the solvent and stirring for 24 hours, followed by filtration. Repeat this process three times to ensure complete extraction.

    • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a mixture of water and a non-polar solvent, such as n-hexane, and perform a liquid-liquid extraction to remove lipids and other non-polar compounds. Discard the n-hexane layer.

    • Subsequently, partition the aqueous layer with a solvent of intermediate polarity, such as ethyl acetate (B1210297) (EtOAc), to extract this compound and other alkaloids.

    • Concentrate the ethyl acetate fraction under reduced pressure to obtain a semi-purified extract enriched with imidazole alkaloids.

  • Chromatographic Purification:

    • Step 1: Column Chromatography on Silica (B1680970) Gel:

      • Subject the semi-purified extract to column chromatography on silica gel.

      • Elute the column with a step gradient of increasing polarity, starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate, followed by methanol.

      • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

    • Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

      • Pool the fractions containing this compound and subject them to further purification using RP-HPLC on a C18 column.

      • Elute the column with a gradient of acetonitrile (B52724) (MeCN) in water. For example, a linear gradient from 60% MeCN in water to 100% MeCN over 30 minutes.

      • Monitor the elution profile using a UV detector at a wavelength of 230 nm, which is characteristic of the imidazole chromophore.[3]

      • Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

  • Structure Elucidation:

    • Confirm the structure of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), and compare the data with published values.

G cluster_collection Sample Collection and Preparation cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_purification Chromatographic Purification Sponge Leucetta chagosensis sponge FreezeDry Freeze-drying Sponge->FreezeDry Grind Grinding FreezeDry->Grind Extraction Exhaustive extraction with EtOH or MeOH Grind->Extraction Concentration1 Concentration under reduced pressure Extraction->Concentration1 Partition1 Liquid-liquid extraction (n-hexane/water) Concentration1->Partition1 Partition2 Liquid-liquid extraction (EtOAc/water) Partition1->Partition2 Concentration2 Concentration of EtOAc fraction Partition2->Concentration2 Silica Silica gel column chromatography Concentration2->Silica RPHPLC Reversed-phase HPLC (C18) Silica->RPHPLC PureNaamidineA Pure this compound RPHPLC->PureNaamidineA

Figure 1: Workflow for the isolation and purification of this compound.

Biological Activity of this compound

This compound exhibits a range of biological activities, with its antitumor and antifungal properties being the most extensively studied.

Antitumor Activity

This compound has demonstrated significant antitumor activity, primarily through its ability to inhibit epidermal growth factor (EGF)-stimulated DNA synthesis.[5] It causes cell cycle arrest in the G1 phase in cancer cells.[6]

Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Reference
A-431Epidermal carcinoma0.78 (for complete inhibition of DNA synthesis after 30h)[6]
HeLaCervical cancer12.6 (as Naamidine H)[7][8]

Note: Data for this compound against a broader range of cancer cell lines is limited in the public domain. The value for HeLa cells is for the related compound Naamidine H.

Antifungal Activity

This compound also displays potent antifungal activity against a variety of pathogenic fungi.[9]

Table 2: Antifungal Activity of this compound

Fungal SpeciesMIC (µg/mL)Reference
Candida albicansNot specified[9]
Cryptococcus neoformansNot specified[9]
Aspergillus fumigatusNot specified[9]

Mechanisms of Action

Antitumor Mechanism: Activation of the ERK Signaling Pathway

The antitumor activity of this compound is linked to its unique effect on the extracellular signal-regulated kinase (ERK) signaling pathway.[5] Instead of inhibiting the pathway, this compound strongly induces the phosphotransferase activity of ERK1 and ERK2.[6] This sustained activation of ERK leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21CIP1. The elevated levels of p21CIP1 then inhibit cyclin-dependent kinase 2 (cdk2), leading to G1 phase cell cycle arrest.[5]

G NaamidineA This compound ERK12 ERK1/ERK2 NaamidineA->ERK12 induces phosphotransferase activity p21 p21 (CIP1) ERK12->p21 induces expression cdk2 cdk2 p21->cdk2 inhibits G1Arrest G1 Cell Cycle Arrest cdk2->G1Arrest leads to

Figure 2: Signaling pathway of this compound in cancer cells.
Antifungal Mechanism: Disruption of Zinc Homeostasis

The antifungal mechanism of this compound is attributed to its ability to chelate zinc ions (Zn²⁺).[9] By sequestering this essential metal ion, this compound disrupts zinc homeostasis in fungal cells, thereby inhibiting their growth.[9]

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[10][11]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO in medium) and a positive control (a known cytotoxic agent).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the concentration of this compound.

Broth Microdilution Assay for Antifungal Susceptibility

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[12][13]

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells (conidia or yeast) in sterile saline and adjust the concentration to a standardized level (e.g., 1 x 10⁶ to 5 x 10⁶ CFU/mL).

  • Assay Plate Preparation:

    • Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing a fungal growth medium such as RPMI-1640. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Incubation:

    • Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours), depending on the growth rate of the fungus.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed.

In-Gel Kinase Assay for ERK1/2 Activation

This assay is used to detect the activity of specific kinases within a protein sample.[14][15]

  • Protein Extraction:

    • Treat cultured cells with this compound for the desired time.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the cell lysates.

  • SDS-PAGE with Substrate:

    • Prepare a polyacrylamide gel containing a suitable substrate for ERK1/2, such as myelin basic protein (MBP), co-polymerized within the gel matrix.

    • Load equal amounts of protein from each sample onto the gel and perform electrophoresis.

  • Denaturation and Renaturation:

    • After electrophoresis, wash the gel with a solution containing a denaturant (e.g., guanidine (B92328) hydrochloride) to unfold the proteins.

    • Remove the denaturant and wash the gel with a renaturation buffer to allow the kinases to refold and regain their activity.

  • Kinase Reaction:

    • Incubate the gel in a kinase reaction buffer containing [γ-³²P]ATP and MgCl₂. The active kinases in the gel will phosphorylate the substrate (MBP) embedded in the gel.

  • Washing and Autoradiography:

    • Wash the gel extensively to remove unincorporated [γ-³²P]ATP.

    • Dry the gel and expose it to an X-ray film or a phosphorimager screen to visualize the radiolabeled bands, which correspond to the active kinases. The intensity of the bands is proportional to the kinase activity.

Conclusion

This compound is a promising marine natural product with significant potential for development as both an anticancer and antifungal agent. Its unique mechanisms of action, involving the modulation of the ERK signaling pathway and the disruption of zinc homeostasis, make it an attractive lead compound for further investigation. The detailed protocols provided in this guide offer a framework for the isolation, characterization, and biological evaluation of this compound and related compounds, facilitating future research and development in this area.

References

Physicochemical Properties of Naamidine A: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine-derived imidazole (B134444) alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant scientific interest due to its potent and selective biological activities, positioning it as a promising lead compound in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and biological evaluation, and a visualization of its key signaling pathways.

Physicochemical Data

The following tables summarize the known physicochemical properties of this compound. It is important to note that while some experimental data is available, many properties are computationally predicted and await experimental verification.

Table 1: General and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₃H₂₃N₅O₄PubChem[3]
Molecular Weight 433.5 g/mol PubChem[3]
IUPAC Name (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]amino]-3-methylimidazole-2,4-dionePubChem[3]
CAS Number 110189-06-5PubChem[3]
Appearance Solid powderMedKoo Biosciences[4]

Table 2: Calculated Physicochemical Properties of this compound

PropertyValueSource
XLogP3-AA 3.1PubChem[3]
Hydrogen Bond Donor Count 2PubChem[3]
Hydrogen Bond Acceptor Count 5PubChem[3]
Rotatable Bond Count 6PubChem[3]
Topological Polar Surface Area 109 ŲPubChem[3]
Heavy Atom Count 32PubChem[3]
Formal Charge 0PubChem[3]

Table 3: Experimental Physical Properties of this compound and Related Compounds

PropertyValueNotesSource
Melting Point Not available for this compound. An intermediate in its synthesis, 4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol (Naamine A), has a melting point of 188 °C.This provides an estimate of the thermal stability of a core structural component.J Org Chem. 2015[5]
Boiling Point Not experimentally determined.High molecular weight and polarity suggest decomposition before boiling at atmospheric pressure.N/A
Solubility Soluble in DMSO.[4] Inferred to be soluble in EtOAc and PhMe from synthesis protocols.[5] Aqueous solubility is not explicitly stated but is likely low based on its structure and XLogP3 value.For biological assays, stock solutions are typically prepared in DMSO.MedKoo Biosciences,[4] J Org Chem. 2015[5]
pKa Not experimentally determined.The presence of basic nitrogen atoms in the imidazole and amidine-like structures suggests it will have basic pKa values.N/A

Experimental Protocols

Synthesis of this compound

A scalable synthesis of this compound has been developed, with a key step involving the regioselective hydroamination of a monoprotected propargylguanidine.[5][6][7]

Workflow for the Synthesis of this compound

G cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A 1-Methylparabanic Acid S1 Silylation A->S1 B Bis(trimethylsilyl)acetamide B->S1 C Acetonitrile C->S1 D Toluene (PhMe) S2 Solvent Exchange D->S2 E Naamine A Intermediate S3 Condensation E->S3 S1->S2 Reflux 2h, remove solvent S2->S3 Transfer silylated intermediate S4 Purification S3->S4 Reflux 16h, concentrate P This compound S4->P Chromatography

Caption: Workflow for the chemical synthesis of this compound.

Detailed Protocol:

  • Silylation of 1-Methylparabanic Acid: To a round-bottom flask equipped with a reflux condenser, add 1-methylparabanic acid and acetonitrile. Add bis(trimethylsilyl)acetamide via syringe and reflux the mixture for 2 hours.[5]

  • Solvent Exchange: After reflux, remove the solvent under reduced pressure without exposing the reaction to the atmosphere. Dilute the resulting silylated intermediate with toluene.[5]

  • Condensation with Naamine A: In a separate flask under a nitrogen atmosphere, dissolve the Naamine A intermediate (4-((2-Amino-4-(4-methoxybenzyl)-1-methyl-1H-imidazol-5-yl)-methyl)phenol) in toluene. Transfer the silylated 1-methylparabanic acid solution to this flask via cannula.[5]

  • Reaction and Purification: Reflux the reaction mixture for 16 hours. After cooling to room temperature, dilute with ethyl acetate (B1210297) and concentrate under reduced pressure. The crude product is then purified by chromatography to yield this compound.[5]

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This compound exhibits antifungal activity through zinc chelation.[8][9][10] Its minimum inhibitory concentration (MIC) can be determined using a broth microdilution assay.[1]

Workflow for Antifungal Susceptibility Testing

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Result A Fungal Culture S1 Prepare Inoculum A->S1 B This compound Stock S2 Serial Dilutions of this compound B->S2 C RPMI Medium C->S2 S3 Inoculate Microtiter Plate S1->S3 S2->S3 I1 Incubate at 30°C for 48h S3->I1 M1 Measure Optical Density (600 nm) I1->M1 R Determine MIC M1->R

Caption: Workflow for determining the antifungal activity of this compound.

Detailed Protocol:

  • Inoculum Preparation: Culture fungal isolates on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells (e.g., Candida albicans) in a saline solution and adjust the concentration to a standard (e.g., 1 x 10⁶ CFU/mL).[1][10]

  • Assay Plate Preparation: In a 384-well microtiter plate, prepare two-fold serial dilutions of this compound in a suitable fungal growth medium such as RPMI-1640.[1][8]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well. Incubate the plates at 30°C for 48 hours.[8]

  • MIC Determination: Measure the optical density at 600 nm to quantify fungal growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that causes a significant reduction (e.g., 80%) in fungal growth compared to the control.[8]

Biological Activity and Signaling Pathways

This compound is a selective inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation.[6] It exerts its effects by intensifying the phosphotransferase activity of Extracellular signal-Regulated Kinases (ERK1/2), leading to cell cycle arrest in the G1 phase.[2][11]

Signaling Pathway of this compound in EGFR-Expressing Cells

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates NaamidineA This compound ERK1_2 ERK1/2 NaamidineA->ERK1_2 Intensifies Phosphotransferase Activity Raf Raf Ras->Raf MAPK Cascade MEK MEK Raf->MEK MAPK Cascade MEK->ERK1_2 MAPK Cascade p21 p21 Expression ERK1_2->p21 Induces CDK2 CDK2 Inhibition p21->CDK2 Inhibits G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest Leads to EGF EGF EGF->EGFR Binds

Caption: this compound's effect on the EGFR-MAPK/ERK signaling pathway.

The antifungal activity of this compound is attributed to its ability to chelate zinc ions, which are essential for fungal growth.[8][9] This mechanism is particularly effective in environments with limited zinc availability.

Proposed Mechanism of Antifungal Activity

G NaamidineA This compound Complex This compound-Zinc Complex NaamidineA->Complex Chelates Zinc Zinc (Zn²⁺) Zinc->Complex Depletion Intracellular Zinc Depletion Complex->Depletion Causes Enzyme Zinc-dependent Enzymes Depletion->Enzyme Inactivates Inhibition Fungal Growth Inhibition Enzyme->Inhibition Results in

Caption: Proposed mechanism of this compound's antifungal action via zinc chelation.

Conclusion

This compound presents a fascinating scaffold for drug development, demonstrating potent anticancer and antifungal activities through distinct mechanisms. While its fundamental physicochemical properties have been characterized, further experimental determination of values such as melting point, boiling point, aqueous solubility, and pKa would be invaluable for formulation and preclinical development. The detailed synthetic and biological protocols provided herein offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this remarkable marine natural product.

References

The Structural Elucidation and Spectroscopic Profile of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1][2] It has garnered significant interest within the scientific community due to its selective inhibitory activity against epidermal growth factor receptor (EGFR)-dependent cellular proliferation.[3][4][5] This unique biological activity positions this compound as a compelling target for further investigation in the development of novel chemotherapeutics.[3] This guide provides a comprehensive overview of the structure elucidation of this compound, with a focus on its spectroscopic data and the experimental methodologies employed for its characterization and synthesis.

Structure and Properties

This compound is a complex imidazole (B134444) alkaloid. Its chemical formula is C₂₃H₂₃N₅O₄, with a molecular weight of 433.5 g/mol .[2] The IUPAC name for this compound is (5Z)-5-[[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino]-3-methylimidazolidine-2,4-dione.[2] The structure features a 2-aminoimidazole core linked to a dehydrohydantoin moiety.[1]

Spectroscopic Data for Structural Confirmation

The structure of synthetically derived this compound has been confirmed through various spectroscopic methods, with the data matching that of the natural product.[1] The key spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are crucial for determining the connectivity and chemical environment of the atoms within the molecule. The following data were recorded for a synthetic sample of a key precursor, Naamine A, which is then converted to this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Naamine A (Precursor to this compound) [3]

¹H NMR (500 MHz, CD₃OD) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity, Coupling Constant (J Hz)
7.08d, J = 8.3
6.84d, J = 8.3
6.76d, J = 8.3
6.64d, J = 8.8
3.76s
3.72s
3.69s
3.08s

Spectra were referenced to the residual solvent peak.[3]

Additional NMR data for a closely related analog, 2-Fluoro-N-(5-(4-hydroxybenzyl)-4-(4-methoxybenzyl)-1-methyl-1,3-dihydro-2H-imidazol-2-ylidene)benzamide (17b), provides further insight into the chemical shifts of the core structure.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound Analog (17b) [3]

¹H NMR (300 MHz, DMSO-d₆) ¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity, Coupling Constant (J Hz)
9.29s
7.80s
7.43s
7.19d, J = 8.1
6.89d, J = 8.1
6.84d, J = 8.4
6.67d, J = 8.1
3.89s
3.71s
3.20s
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition.

Table 3: High-Resolution Mass Spectrometry Data

Compound Ionization Mode Calculated m/z (M+H)⁺ Found m/z (M+H)⁺ Reference
Naamine AESI+324.1712324.1714[3]
Compound Ionization Mode Calculated m/z (M+Na)⁺ Found m/z (M+Na)⁺ Reference
Analog 17bESI+468.1699468.1700[3]
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule.

Table 4: Infrared Spectroscopy Data for Naamine A [3]

Functional Group Absorption (cm⁻¹)
N-H/O-H stretch2923, 2852
C=C stretch (aromatic)1610, 1511
C-H bend1457
C-N stretch1369
C-O stretch1245, 1175, 1035

Experimental Protocols

The confirmation of this compound's structure was achieved through total synthesis. The following outlines the general experimental procedures used in the synthesis and characterization.

General Synthetic and Analytical Procedures

All reactions requiring anhydrous conditions were conducted under a positive pressure of nitrogen in flame-dried glassware.[3] Solvents such as acetonitrile, dichloromethane, and toluene (B28343) were degassed and passed through activated alumina.[3] Methanol and triethylamine (B128534) were distilled from calcium hydride prior to use.[3] Reaction progress was monitored by thin-layer chromatography (TLC) and visualized using UV light and potassium permanganate (B83412) or phosphomolybdic acid stains.[3] Purification of compounds was achieved through flash chromatography on silica (B1680970) gel.[3]

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on 300 MHz and 500 MHz spectrometers. Chemical shifts (δ) were reported in parts per million (ppm) relative to the deuterated solvent peaks.[3]

  • Mass Spectrometry: High-resolution mass spectra were obtained using ESI/APCI-TOF (Electrospray Ionization/Atmospheric Pressure Chemical Ionization - Time of Flight) mass spectrometers.[3]

  • Infrared Spectroscopy: IR spectra were recorded as thin films, with absorptions reported in wavenumbers (cm⁻¹).[3]

Structure Elucidation and Synthesis Workflow

The structure of this compound was confirmed through a multi-step total synthesis. The general workflow for the synthesis and confirmation of the 2-aminoimidazole core structure is depicted below.

structure_elucidation_workflow cluster_synthesis Synthesis of 2-Aminoimidazole Core cluster_analysis Structural Analysis & Confirmation start Starting Materials (Amine, Alkyne, Aldehyde) a3_coupling Cu(I)-mediated A³-coupling start->a3_coupling deallylation Pd(0) Deallylation a3_coupling->deallylation propargylamine Secondary Propargylamine deallylation->propargylamine guanylation Guanylation with Cbz-cyanamide propargylamine->guanylation monoprotected_guanidine Monoprotected Propargylguanidine guanylation->monoprotected_guanidine hydroamination Regioselective Hydroamination monoprotected_guanidine->hydroamination cyclic_ene_guanidine N³-protected Cyclic ene-Guanidine (Naamine A core) hydroamination->cyclic_ene_guanidine nmr ¹H and ¹³C NMR cyclic_ene_guanidine->nmr ms HRMS (ESI-TOF) cyclic_ene_guanidine->ms ir IR Spectroscopy cyclic_ene_guanidine->ir comparison Comparison with Natural Product Data nmr->comparison ms->comparison ir->comparison

Caption: Synthetic workflow for the 2-aminoimidazole core of this compound and its structural confirmation.

Biological Signaling Pathway Involvement

This compound selectively inhibits EGF-mediated cell growth.[3] It has been shown to stimulate the phosphotransferase activity of extracellular regulated kinases ERK1/2, leading to a sustained increase in MAPK activity.[3] This, in turn, induces the expression of p21, which inhibits cyclin-dependent kinase activity and activates caspases, ultimately leading to apoptosis.[3]

signaling_pathway naamidine_a This compound egfr EGFR Signaling Pathway naamidine_a->egfr Inhibits erk1_2 ERK1/2 (Extracellular Regulated Kinases) naamidine_a->erk1_2 Stimulates Phosphotransferase Activity egfr->erk1_2 Activates mapk Sustained MAPK Activity erk1_2->mapk p21 p21 Expression mapk->p21 cdk Cyclin-Dependent Kinase Activity p21->cdk Inhibits caspases Caspases 3, 8, 9 Activation cdk->caspases Leads to apoptosis Apoptosis caspases->apoptosis

Caption: Simplified signaling pathway affected by this compound.

Conclusion

The structure of this compound has been unequivocally confirmed through total synthesis and comprehensive spectroscopic analysis. The detailed NMR, mass spectrometry, and infrared data provide a clear and complete profile of this potent marine alkaloid. The methodologies employed in its synthesis and characterization are robust and reproducible. As a selective inhibitor of EGFR-mediated proliferation, this compound continues to be an important lead compound in the search for new anticancer agents. This guide provides the foundational technical information necessary for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs.

References

The Biological Activity of Naamidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine alkaloid first isolated from the calcareous sponge Leucetta chagosensis.[1] This 2-aminoimidazole derivative has garnered significant scientific interest due to its potent and diverse biological activities.[1][2] Exhibiting both anticancer and antifungal properties, this compound presents a promising scaffold for the development of novel therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used to elucidate its effects.

Anticancer Activity

This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to induce cell cycle arrest and apoptosis in tumor cells.[1][6][7] Its mechanism of action is unique, as it is the first small molecule reported to intensify the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2), leading to a sustained and robust activation of the MAPK pathway.[1][8]

Mechanism of Action: Induction of G1 Cell Cycle Arrest and Apoptosis

Treatment of cancer cells with this compound leads to a cascade of events culminating in cell death. The key steps in this process are:

  • Sustained ERK1/2 Activation: this compound directly targets and strongly induces the phosphotransferase activity of ERK1 and ERK2.[1][8]

  • Induction of p21CIP1: The persistent activation of ERK signaling leads to an increased expression of the cyclin-dependent kinase inhibitor p21CIP1.[1]

  • Inhibition of Cyclin-Dependent Kinases: p21CIP1 binds to and inhibits the activity of cyclin-dependent kinase 2 (cdk2).[1]

  • G1 Cell Cycle Arrest: The inhibition of cdk2 prevents the formation of the cyclin E/cdk2 complex, which is essential for the G1/S transition, thereby causing the cells to arrest in the G1 phase of the cell cycle.[1]

  • Caspase-Dependent Apoptosis: this compound induces apoptosis through the activation of caspases 3, 8, and 9.[6][7] This process is also associated with the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine, as indicated by annexin (B1180172) V staining.[6][7] Notably, this induction of apoptosis appears to be independent of ERK1/2 activation and p53 status.[6]

Quantitative Anticancer Activity of this compound

The anticancer effects of this compound have been quantified in various studies. The following table summarizes the key findings:

Assay Cell Line Parameter Value Reference
EGF-Mediated Growth InhibitionEGFR-transfected NIH3T3 cellsIC5011.3 µM[5]
Insulin-Mediated Growth InhibitionEGFR-transfected NIH3T3 cellsIC50242 µM[5]
Inhibition of DNA SynthesisA-431 cellsEffective Concentration0.78 µM (complete inhibition after 30h)[8]
G1 Cell Cycle ArrestA-431 cellsEffective Concentration1.56 µM[8]
In vivo Tumor Growth InhibitionA431 epidermal carcinoma xenografts in nude mice% Inhibition87.4% at 25 mg/kg[5]

Signaling Pathway Diagram

NaamidineA_Anticancer_Pathway cluster_cell Cancer Cell Naamidine_A This compound ERK1_2 ERK1/2 Naamidine_A->ERK1_2 Activates Caspases Caspases 3, 8, 9 Naamidine_A->Caspases Activates (ERK-independent) p21 p21CIP1 ERK1_2->p21 Induces Expression cdk2_cyclinE cdk2/cyclin E p21->cdk2_cyclinE Inhibits G1_S_transition G1/S Transition cdk2_cyclinE->G1_S_transition Promotes G1_arrest G1 Cell Cycle Arrest cdk2_cyclinE->G1_arrest Leads to Apoptosis Apoptosis Caspases->Apoptosis Induces NaamidineA_Antifungal_Mechanism cluster_environment Fungal Environment Naamidine_A This compound Complex This compound-Zn²⁺ Complex Naamidine_A->Complex Zinc Zinc (Zn²⁺) Zinc->Complex Chelation Fungal_Cell Fungal Cell Zinc->Fungal_Cell Uptake Complex->Fungal_Cell Prevents Uptake Essential_Processes Essential Zinc-Dependent Processes Fungal_Cell->Essential_Processes Utilizes for Growth_Inhibition Fungal Growth Inhibition Fungal_Cell->Growth_Inhibition Leads to Cell_Cycle_Analysis_Workflow start Seed A-431 cells treatment Treat with this compound (e.g., 1.56 µM for 30h) start->treatment harvest Harvest cells treatment->harvest fixation Fix cells in cold 70% ethanol harvest->fixation staining Stain with Propidium Iodide and RNase A fixation->staining analysis Analyze by Flow Cytometry staining->analysis end Determine percentage of cells in G1, S, and G2/M phases analysis->end Broth_Microdilution_Workflow start Prepare serial dilutions of This compound in a 96-well plate addition Add fungal inoculum to each well start->addition inoculum Prepare a standardized fungal inoculum (e.g., in RPMI-1640) inoculum->addition incubation Incubate at an appropriate temperature and duration (e.g., 30°C for 48h) addition->incubation read Determine fungal growth (e.g., by measuring OD at 600nm) incubation->read end Identify the MIC (lowest concentration with no visible growth) read->end

References

Unveiling the Antifungal Potential of Naamidine A Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Candida albicans remains a significant opportunistic fungal pathogen, driving a critical need for novel antifungal agents. Naamidine A, a 2-aminoimidazole-containing alkaloid derived from calcareous sponges, has emerged as a promising candidate with a unique mechanism of action.[1][2][3] This technical guide provides an in-depth overview of the antifungal properties of this compound against Candida albicans, focusing on its quantitative activity, mechanism of action, and the experimental protocols utilized for its evaluation. Recent studies have elucidated that this compound's antifungal efficacy is intrinsically linked to its ability to chelate zinc, an essential metal for fungal growth and cellular processes.[4][5] This document consolidates the current scientific knowledge to support further research and development of this compound and its analogues as potential antifungal therapeutics.

Quantitative Antifungal Activity

The in vitro efficacy of this compound against Candida albicans has been determined using standardized antifungal susceptibility testing. The primary metric for its activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the compound that inhibits 80% of visible fungal growth (MIC80).

Table 1: In Vitro Antifungal Activity of this compound against Candida albicans

Fungal SpeciesStrainMediumMIC80 (µM)
Candida albicansCaSS1RPMI 16401.56[1][3][5]
Candida albicansCaSS1YPDInactive[1][3]
Candida albicansCaSS1RPMI + 10% FBS25[1]

Note: The antifungal activity of this compound is highly dependent on the culture medium's composition, specifically the concentration of zinc ions.

Mechanism of Action: Zinc Chelation

The antifungal activity of this compound against Candida albicans is attributed to its ability to sequester zinc ions (Zn²⁺) from the extracellular environment.[4][5] Zinc is a critical cofactor for numerous essential fungal enzymes and transcription factors involved in various cellular processes, including growth and proliferation. By binding to and reducing the bioavailability of zinc, this compound effectively creates a zinc-deficient environment, thereby inhibiting fungal growth.[5][6] This mechanism is supported by the observation that the antifungal activity of this compound is abolished in the presence of excess zinc.[1][6]

Signaling Pathway Diagram

The proposed mechanism of action can be visualized as a disruption of the normal zinc uptake and utilization pathway in C. albicans.

NaamidineA_Mechanism cluster_extracellular Extracellular Environment cluster_cell Candida albicans Cell This compound This compound NaamidineA-Zn_complex This compound-Zn²⁺ Complex This compound->NaamidineA-Zn_complex Chelation Zn2+ Zn²⁺ Zn2+->NaamidineA-Zn_complex Zinc_Transporter Zinc Transporters (e.g., Zrt1, Zrt2) NaamidineA-Zn_complex->Zinc_Transporter Blocks Uptake Intracellular_Zn Intracellular Zn²⁺ Pool Zinc_Transporter->Intracellular_Zn Uptake Inhibition Inhibition Fungal_Growth Essential Fungal Processes (Growth, Virulence) Intracellular_Zn->Fungal_Growth Cofactor for Enzymes Inhibition->Fungal_Growth

Proposed mechanism of this compound antifungal activity via zinc chelation.

Experimental Protocols

The following section details the methodologies employed to ascertain the antifungal properties of this compound against Candida albicans.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This standard method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

a. Inoculum Preparation:

  • Candida albicans (strain CaSS1) is grown overnight in Yeast Peptone Dextrose (YPD) medium at 30°C.[6]

  • The overnight culture is then sub-cultured into either YPD or RPMI 1640 medium.[6]

  • The fungal cell suspension is adjusted to a standardized concentration.

b. Assay Plate Preparation:

  • Two-fold serial dilutions of this compound (e.g., 0–25 µM) are prepared in a 384-well microtiter plate containing the appropriate fungal growth medium (RPMI 1640 or YPD).[3][6]

  • The final volume in each well is typically 0.04 mL.[1][3]

c. Incubation:

  • The prepared plates are incubated at 30°C for 48 hours.[1][3][6]

d. MIC Determination:

  • Fungal growth is quantified by measuring the optical density at 600 nm (OD600) using a microplate reader.[1][3][6]

  • The relative growth in treated wells is calculated by normalizing the OD600 values to the average OD600 of the compound-free control wells.[6][7]

  • The MIC80 is determined as the lowest concentration of this compound that inhibits 80% of the visible growth of the fungus.[1][3]

Experimental Workflow Diagram

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare C. albicans Inoculum Serial_Dilution 2. Prepare 2-fold serial dilutions of this compound in 384-well plate Add_Inoculum 3. Add C. albicans inoculum to each well Serial_Dilution->Add_Inoculum Incubation 4. Incubate at 30°C for 48 hours Add_Inoculum->Incubation Measure_OD 5. Measure Optical Density at 600 nm (OD600) Incubation->Measure_OD Calculate_Growth 6. Calculate Relative Growth (Normalize to control) Measure_OD->Calculate_Growth Determine_MIC 7. Determine MIC80 Calculate_Growth->Determine_MIC

Workflow for Antifungal Susceptibility Testing of this compound.

Future Directions

While this compound demonstrates significant promise as an antifungal agent against Candida albicans, further research is warranted. Key areas for future investigation include:

  • Biofilm Activity: Elucidating the efficacy of this compound against C. albicans biofilms, a critical virulence factor.

  • In Vivo Efficacy: Evaluating the therapeutic potential of this compound in animal models of candidiasis.

  • Spectrum of Activity: Broadening the scope of testing to include a wider range of clinically relevant Candida species and other fungal pathogens.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its antifungal potency and pharmacological properties.[8][9]

  • Toxicity Profile: Comprehensive assessment of the cytotoxic effects of this compound on mammalian cells to determine its therapeutic index.

References

Unveiling the Antitumor Potential of Naamidine A in Epidermoid Carcinoma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antitumor activities of Naamidine A, a marine alkaloid, with a specific focus on its effects on epidermoid carcinoma cells. Drawing from available scientific literature, this document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the intricate signaling pathways and experimental workflows.

Core Findings: this compound's Impact on Epidermoid Carcinoma

This compound demonstrates significant antitumor efficacy in epidermoid carcinoma, primarily through the induction of apoptosis and cell cycle arrest.[1][2][3][4] The A431 human epidermoid carcinoma cell line has been a key model in elucidating the compound's cellular and molecular effects.[2][4] In vivo studies using A431 xenograft models in athymic mice have further substantiated its potent antitumor properties.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the bioactivity of this compound in A431 epidermoid carcinoma cells.

Assay Cell Line Concentration Duration Effect Reference
DNA Synthesis InhibitionA4310.78 µM30 hoursComplete Inhibition[3]
Cell Cycle ArrestA4311.56 µMNot SpecifiedG1 Phase Arrest[3]
Apoptosis Induction (Annexin V)A4315, 15, and 30 µM12 hours80% Induction[1]
Apoptosis Induction (Sub-G1 Peak)A43130 µM12 hours80% Induction[1]
In Vivo Tumor Growth InhibitionA431 Xenograft25 mg/kgNot Specified≥ 85% Inhibition[3]

Note: A specific IC50 value for this compound in A431 cells was not explicitly available in the reviewed literature.

Signaling Pathways Modulated by this compound

This compound exhibits a complex mechanism of action involving the modulation of key signaling pathways that govern cell proliferation and survival. It is recognized as an antagonist of the Epidermal Growth Factor Receptor (EGFR), yet it paradoxically leads to the robust activation of the downstream Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2).[3][4] This sustained ERK activation is a critical event that culminates in cell cycle arrest and apoptosis.

The diagram below illustrates the proposed signaling cascade initiated by this compound in epidermoid carcinoma cells.

This compound Signaling Pathway Naamidine_A This compound EGFR EGFR Naamidine_A->EGFR Unknown_Target Unknown Target/ ERK Phosphatase? Naamidine_A->Unknown_Target Mitochondria Mitochondria Naamidine_A->Mitochondria Caspase8 Caspase 8 Naamidine_A->Caspase8 ERK1_2 ERK1/2 Unknown_Target->ERK1_2 p21 p21 (CIP1) ERK1_2->p21 CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Caspase9 Caspase 9 Mitochondria->Caspase9 Caspase3 Caspase 3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling pathway of this compound in epidermoid carcinoma cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antitumor activity of this compound in A431 epidermoid carcinoma cells.

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of A431 cells.

Workflow:

MTT Assay Workflow Seed_Cells Seed A431 Cells (96-well plate) Treat Treat with This compound Seed_Cells->Treat Incubate Incubate Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate (Formazan formation) Add_MTT->Incubate_Formazan Solubilize Solubilize Formazan (DMSO) Incubate_Formazan->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Apoptosis Assay Workflow Seed_Cells Seed A431 Cells Serum_Starve Serum Starve (16 hours) Seed_Cells->Serum_Starve Treat Treat with This compound (12 hours) Serum_Starve->Treat Harvest_Cells Harvest Cells (Trypsinization) Treat->Harvest_Cells Wash_Cells Wash with PBS Harvest_Cells->Wash_Cells Stain Stain with Annexin V-FITC & PI Wash_Cells->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

References

Naamidine A: A Comprehensive Technical Overview of Its Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest due to its dual therapeutic potential.[1] Initially characterized for its selective inhibition of epidermal growth factor (EGF)-mediated cellular proliferation, recent studies have unveiled a potent antifungal activity. This document provides an in-depth technical guide on the two distinct mechanisms of action of this compound: its role as a zinc-chelating antifungal agent and its function as an inhibitor of the MAPK/ERK signaling pathway in cancer cells. This guide consolidates quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows to serve as a comprehensive resource for the scientific community.

Antifungal Mechanism of Action: Zinc Chelation

Recent investigations have identified this compound as a promising antifungal agent with a novel mechanism of action centered on zinc homeostasis.[2][3][4][5] Its activity is particularly noteworthy against a variety of fungal pathogens, including drug-resistant strains.[2][3]

Signaling Pathway and Molecular Interaction

The primary antifungal mechanism of this compound is the chelation of zinc ions (Zn²⁺).[2][5] Zinc is an essential cofactor for numerous fungal enzymes and is critical for various cellular processes. By sequestering zinc, this compound disrupts these vital functions, leading to the inhibition of fungal growth.[2][5] The proposed interaction involves the binding of two this compound molecules to one zinc ion (2:1 ratio).[2][3] This sequestration can occur extracellularly, preventing zinc uptake, or intracellularly, impairing the function of zinc-dependent proteins.[3] The antifungal effect of this compound can be abolished by supplementing the growth medium with excess zinc, confirming this mode of action.[2][3]

cluster_0 Extracellular Environment cluster_1 Fungal Cell Naamidine A_ext This compound NaamidineA-Zn_complex This compound-Zn²⁺ Complex Naamidine A_ext->NaamidineA-Zn_complex Chelation (2:1) Naamidine A_int Intracellular This compound Naamidine A_ext->Naamidine A_int Cellular Entry Zn2+_ext Zn²⁺ Zn2+_ext->NaamidineA-Zn_complex Zinc Uptake Zinc Uptake Transporter NaamidineA-Zn_complex->Zinc Uptake Inhibition Fungal Growth Fungal Growth Zn2+_int Intracellular Zn²⁺ Zinc Uptake->Zn2+_int Transport Essential Zinc-Dependent\nEnzymes & Processes Essential Zinc-Dependent Enzymes & Processes Essential Zinc-Dependent\nEnzymes & Processes->Fungal Growth Zn2+_int->Essential Zinc-Dependent\nEnzymes & Processes Naamidine A_int->Zn2+_int Intracellular Chelation

Proposed mechanism of this compound antifungal activity via zinc chelation.
Quantitative Antifungal Activity Data

The in vitro efficacy of this compound has been quantified using minimum inhibitory concentration (MIC) assays, which determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Fungal SpeciesStrainMIC₈₀ (µM)MediumNotes
Candida albicansCaSS11.56RPMIActivity is abolished in nutrient-rich YPD medium.[2][3]
Candida albicansCaSS125RPMI + 10% FBS16-fold reduction in potency in the presence of serum.[3]
Trichophyton indotiniaeCI 633/P/23 (Terbinafine-sensitive)12.5 - 25RPMI[2][3]
Trichophyton indotiniae18 (Terbinafine-resistant)12.5 - 25RPMI[2][3]
Trichophyton indotiniaeV245-81 (Terbinafine-resistant)12.5 - 25RPMI[2][3]
Experimental Protocols

This protocol is adapted from studies evaluating the antifungal activity of this compound against Candida albicans and Trichophyton species.[2][3][6]

  • Fungal Inoculum Preparation:

    • For C. albicans, grow the strain overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C. Sub-culture into RPMI 1640 medium.[6]

    • For T. indotiniae, harvest conidia from potato dextrose agar (B569324) (PDA) and dilute in RPMI to a final density of 1 × 10⁶ CFU/mL.[2]

  • Drug Dilution:

    • Perform serial twofold dilutions of this compound in RPMI medium in 96-well or 384-well microtiter plates.[2][3]

  • Incubation:

    • Add the fungal inoculum to the wells containing the drug dilutions.

    • Incubate C. albicans plates at 30°C for 48 hours.[3]

    • Incubate T. indotiniae plates at 28°C for 96 hours.[2]

  • Growth Quantification:

    • For C. albicans, measure the optical density at 600 nm (OD₆₀₀) and normalize to compound-free controls to determine the MIC₈₀ (the concentration that inhibits 80% of growth).[2][3]

    • For T. indotiniae, assess fungal viability using a reagent like alamarBlue. Measure fluorescence to determine the relative viable fungal burden.[2][6]

This protocol describes the evaluation of this compound's efficacy in a mouse model of skin infection caused by T. mentagrophytes.[2][3]

Immunosuppression Immunosuppression of CD-1 Mice (Cortisone Acetate (B1210297) & Cyclophosphamide) Infection Infection with T. mentagrophytes (Topical Application of Conidia) Immunosuppression->Infection Day -2, +5, +8 Treatment Treatment Initiation (Day 5 post-infection) (Topical 1% this compound cream, vehicle, or untreated) Infection->Treatment Day 0 Treatment_Duration Twice Daily Treatment (7 days) Treatment->Treatment_Duration Euthanasia Euthanasia and Skin Resection Treatment_Duration->Euthanasia Fungal_Burden Quantification of Fungal Burden (CFU/gram of skin) Euthanasia->Fungal_Burden

Workflow for the in vivo mouse model of dermatomycosis.
  • Animal Model: Use immunocompromised male CD-1 mice.[2][3]

  • Immunosuppression: Administer subcutaneous cortisone (B1669442) acetate and intraperitoneal cyclophosphamide.[3]

  • Infection: Anesthetize the mice, shave their backs, and gently scrape a small area. Apply a suspension of T. mentagrophytes conidia (e.g., 50 µL of 1 × 10⁹ CFU/mL).[2][3]

  • Treatment: Five days post-infection, begin twice-daily topical treatment with 1% w/v this compound cream, a vehicle-only control cream, or no treatment for 7 days.[6]

  • Fungal Burden Quantification: At the end of the treatment period, euthanize the mice and resect the infected skin. Homogenize the tissue in PBS and plate serial dilutions on PDA plates containing antibiotics to prevent bacterial growth. Incubate the plates and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.[2][6]

Anticancer Mechanism of Action: Inhibition of EGF-Mediated Signaling

Prior to the discovery of its antifungal properties, this compound was investigated for its selective cytotoxicity against cancer cells overexpressing the epidermal growth factor receptor (EGFR).[1][7]

Signaling Pathway and Molecular Interaction

This compound selectively inhibits EGF-mediated cellular proliferation.[7][8] Its mechanism involves the modulation of the mitogen-activated protein kinase (MAPK) pathway, specifically targeting the extracellular signal-regulated kinases ERK1 and ERK2.[1] Unlike typical inhibitors, this compound strongly induces the phosphotransferase activity of ERK1 and ERK2.[1] This sustained, robust ERK activation leads to an increased expression of the cyclin-dependent kinase inhibitor p21.[1][7] The elevated levels of p21 bind to and inhibit cyclin-dependent kinase 2 (cdk2), preventing the formation of the cdk2-cyclin E complex. This disruption causes the cells to arrest in the G1 phase of the cell cycle, thereby halting DNA synthesis and proliferation.[1] This sustained ERK activation can also lead to the activation of caspases 3, 8, and 9, inducing apoptosis.[7]

cluster_0 Cellular Signaling Cascade cluster_1 This compound Intervention cluster_2 Downstream Effects EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p21 p21 Expression ERK->p21 Sustained Activation Leads to Increased Expression Caspases Caspases 3, 8, 9 Activation ERK->Caspases NaamidineA This compound NaamidineA->ERK Strongly Induces Phosphotransferase Activity cdk2 cdk2 p21->cdk2 Inhibition cdk2_CyclinE cdk2-Cyclin E Complex cdk2->cdk2_CyclinE CyclinE Cyclin E CyclinE->cdk2_CyclinE G1_Arrest G1 Cell Cycle Arrest cdk2_CyclinE->G1_Arrest Progression Blocked Apoptosis Apoptosis Caspases->Apoptosis

This compound's mechanism of action in EGF-mediated signaling.
Quantitative Antiproliferative Activity Data

The antiproliferative effects of this compound have been evaluated in cell lines with varying dependencies on growth factor signaling pathways.

Cell LineDescriptionIC₅₀ (µM)Notes
EGFR-transfected NIH3T3Murine fibroblasts dependent on EGF for growth11.3Demonstrates selective inhibition of EGF-mediated growth.[7]
Insulin-dependent NIH3T3Murine fibroblasts dependent on insulin (B600854) for growth24221-fold decrease in potency compared to EGF-dependent cells.[7]
A431Human epidermal carcinoma (EGFR overexpressing)Not specifiedShown to cause 87.4% tumor growth inhibition in nude mice xenografts at 25 mg/kg.[7]
Experimental Protocols

This is a general protocol for assessing the antiproliferative effects of this compound on adherent cell lines.

  • Cell Seeding: Plate cells (e.g., A431 or EGFR-transfected NIH3T3) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 30-72 hours).[1]

  • Viability Assessment: Quantify cell viability using a standard method such as the MTT assay, which measures mitochondrial activity, or by quantifying DNA synthesis via incorporation of a labeled nucleotide.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of this compound required to inhibit cell proliferation by 50%.

This protocol is used to determine the effect of this compound on cell cycle progression.[1]

  • Treatment: Treat cells with this compound at a concentration known to inhibit proliferation for a specific time (e.g., 30 hours).[1]

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

This protocol is used to assess the effect of this compound on the phosphorylation state of proteins in a signaling pathway, such as ERK.[1]

  • Cell Lysis: Treat cells with this compound for various time points, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., phospho-ERK) and a primary antibody for the total protein as a loading control.

  • Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

This compound exhibits two distinct and compelling mechanisms of action, positioning it as a versatile lead compound for drug development. Its recently discovered antifungal activity, mediated by zinc chelation, offers a novel strategy to combat fungal infections, including those caused by drug-resistant pathogens. Concurrently, its established role as a modulator of the EGFR/MAPK signaling pathway provides a foundation for the development of anticancer therapeutics that operate through a unique mechanism of G1 cell cycle arrest. The data and protocols presented in this guide offer a comprehensive foundation for further research into the therapeutic applications of this compound and its analogues. Future studies should aim to further elucidate the precise molecular interactions and explore the structure-activity relationships for both its antifungal and anticancer properties.

References

Known Biological Targets of Naamidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Naamidine A, a marine alkaloid derived from the calcareous sponge Leucetta chagosensis, has emerged as a molecule of significant interest in drug discovery due to its diverse biological activities.[1] This technical guide provides an in-depth overview of the known biological targets of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity: Targeting the ERK Signaling Pathway

In the context of oncology, this compound exhibits potent antitumor properties primarily through the modulation of the Extracellular signal-regulated kinase (ERK) signaling pathway. The primary molecular targets in cancer cells have been identified as ERK1 and ERK2.[1]

Mechanism of Action

This compound uniquely functions by strongly inducing the phosphotransferase activity of ERK1 and ERK2.[1] This sustained activation of ERK signaling leads to the upregulation of the cyclin-dependent kinase inhibitor p21[CIP1].[1] The increased levels of p21[CIP1] subsequently inhibit the activity of the cyclin-dependent kinase 2 (cdk2), preventing the formation of the cyclin E/cdk2 complex. This cascade of events culminates in cell cycle arrest in the G1 phase and the induction of caspase-dependent apoptosis.[1][2][3]

Quantitative Data: Cytotoxicity and Enzyme Activity
Cell LineAssayMetricValueReference
A-431 (human epidermoid carcinoma)DNA Synthesis Inhibition-Complete halt after 30h[1]
A-431Cell Cycle Analysis-G1 phase arrest[1]
MCF-7 (human breast adenocarcinoma)Antiproliferative ActivityEC505.9 µM[2]
MCF-10A (non-tumorigenic mammary epithelial)Antiproliferative ActivityEC508.1 µM[2]
PE1007070 (chemoresistant breast cancer)Cytotoxicity (for derivative 20h )EC508.8 µM[2]

Signaling Pathway

NaamidineA_Anticancer_Pathway cluster_cell Cancer Cell NaamidineA This compound ERK1_2 ERK1 / ERK2 NaamidineA->ERK1_2 Induces phosphotransferase activity Caspases Caspases 3, 8, 9 NaamidineA->Caspases Activates p21 p21 (CIP1) ERK1_2->p21 Upregulates expression cdk2_cyclinE cdk2 / Cyclin E Complex p21->cdk2_cyclinE Inhibits G1_arrest G1 Phase Cell Cycle Arrest cdk2_cyclinE->G1_arrest Apoptosis Apoptosis G1_arrest->Apoptosis Leads to Caspases->Apoptosis Induces

Caption: this compound's anticancer signaling pathway.

Antifungal Activity: Zinc Chelation

This compound demonstrates a distinct mechanism of action in its potent antifungal activity against a range of human pathogens. This activity is attributed to its ability to chelate zinc ions, which are essential for fungal growth and various cellular processes.

Mechanism of Action

The antifungal effect of this compound is abolished by the supplementation of culture medium with excess zinc.[4][5][6][7][8][9][10] This suggests that this compound sequesters zinc from the fungal cell's environment or within the cell, thereby depriving it of this critical metal ion. The proposed stoichiometry for this interaction is a 2:1 complex of this compound to a zinc ion.

Quantitative Data: Antifungal Potency
Fungal SpeciesMediumMetricValueReference
Candida albicans (CaSS1)RPMIMIC801.56 µM[4][9]
Candida albicans (CaSS1)YPD-Inactive[4][9]
Candida albicans (CaSS1)RPMI + 10% FBSMIC8025 µM[4]
Trichophyton indotiniae (terbinafine-sensitive & resistant strains)RPMIMIC12.5–25 µM[7]

Proposed Mechanism

NaamidineA_Antifungal_Mechanism cluster_environment Fungal Environment / Cell NaamidineA This compound (x2) Complex This compound-Zinc Complex NaamidineA->Complex Zinc Zinc (Zn²⁺) Zinc->Complex Inhibition Inhibition Complex->Inhibition FungalGrowth Fungal Growth & Proliferation Inhibition->FungalGrowth

Caption: Proposed antifungal mechanism of this compound via zinc chelation.

Experimental Protocols

In-vitro Kinase Assay for ERK Activity

This protocol is a generalized representation based on the description of in-vitro kinase experiments.[1]

  • Protein Purification: Recombinant ERK1 and ERK2 are expressed and purified.

  • Reaction Mixture Preparation: A reaction buffer containing ATP, a suitable substrate (e.g., myelin basic protein), and magnesium chloride is prepared.

  • This compound Treatment: Purified ERK1/2 is incubated with varying concentrations of this compound.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding the ATP-containing reaction buffer to the enzyme-inhibitor mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped by adding a solution such as SDS-PAGE loading buffer.

  • Analysis: The phosphorylation of the substrate is analyzed, typically by autoradiography if radiolabeled ATP is used, or by western blot with a phospho-specific antibody.

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the described methods for determining the Minimum Inhibitory Concentration (MIC).[4][9]

  • Fungal Inoculum Preparation: A standardized suspension of fungal cells (e.g., Candida albicans) is prepared in RPMI 1640 medium.

  • Serial Dilution: this compound is serially diluted in a 96-well or 384-well microtiter plate.

  • Inoculation: The fungal inoculum is added to each well containing the diluted compound.

  • Controls: Positive (no drug) and negative (no fungi) growth controls are included.

  • Incubation: The plates are incubated at 30°C for 48 hours.

  • Growth Assessment: Fungal growth is quantified by measuring the optical density at 600 nm (OD600).

  • MIC Determination: The MIC80 is defined as the lowest concentration of this compound that inhibits 80% of the fungal growth compared to the drug-free control.

Experimental Workflow Visualization

Experimental_Workflow cluster_antifungal Antifungal Activity cluster_anticancer Anticancer Activity AF_start Prepare Fungal Culture AF_protocol Broth Microdilution Assay AF_start->AF_protocol AF_readout Measure OD600 AF_protocol->AF_readout AF_end Determine MIC AF_readout->AF_end AC_start Culture Cancer Cell Lines AC_assay Treat with This compound AC_start->AC_assay AC_western Western Blot (p-ERK, p21) AC_assay->AC_western AC_flow Flow Cytometry (Cell Cycle) AC_assay->AC_flow AC_viability Cell Viability Assay (e.g., MTT) AC_assay->AC_viability AC_results Analyze Protein Levels, Cell Cycle Arrest, and EC50 AC_western->AC_results AC_flow->AC_results AC_viability->AC_results

Caption: General experimental workflow for assessing this compound's activity.

Other Potential Targets and Future Directions

While the primary targets in cancer and fungal cells are relatively well-characterized, research suggests other potential avenues of investigation for this compound and its analogs. A related compound, Naamidine J, was found to target Chromosome Segregation 1-like (CSE1L) protein, exerting anti-inflammatory effects.[11] Another derivative showed the ability to suppress Programmed Death-Ligand 1 (PD-L1) expression in colorectal adenocarcinoma cells.[12] These findings indicate that the Naamidine scaffold may interact with a broader range of biological targets, warranting further investigation into its potential as an immunomodulatory or anti-inflammatory agent.

References

Preliminary Toxicity Profile of Naamidine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available public information regarding the preliminary toxicity profile of Naamidine A. Significant gaps in the data exist, particularly concerning in vivo acute toxicity (LD50), a comprehensive panel of in vitro cytotoxicity (IC50) values, genotoxicity, and ADME/PK data. The experimental protocols provided are based on established methodologies and may require optimization for specific applications with this compound.

Introduction

This compound is a marine-derived 2-aminoimidazole alkaloid isolated from the calcareous sponge Leucetta chagosensis.[1] It has garnered interest for its potential therapeutic applications, including anticancer and antifungal properties.[1][2] This technical guide provides a summary of the preliminary toxicity data available for this compound, details relevant experimental methodologies for its assessment, and visualizes key signaling pathways and workflows.

In Vitro Cytotoxicity

This compound has demonstrated modest cytotoxic effects in limited studies. The available quantitative data is summarized in Table 1.

Cell LineCell TypeAssayEndpointValue (µM)Reference
MCF-7Human Breast AdenocarcinomaNot SpecifiedEC505.9
MCF-10AHuman Mammary Epithelial (non-tumorigenic)Not SpecifiedEC508.1
A-431Human Epidermoid CarcinomaDNA Synthesis Inhibition-Not specified, but complete halt after 30h[1]
EGFR-transfected NIH3T3Mouse Embryonic FibroblastProliferation Inhibition-Described as "modest cytotoxicity"[1]

Table 1: In Vitro Cytotoxicity of this compound

In Vivo Toxicity

Comprehensive in vivo acute toxicity studies determining the LD50 of this compound are not currently available in the public domain. However, some studies provide qualitative insights into its tolerability in animal models.

  • Squamous Cell Carcinoma Xenograft Model: Preliminary in vivo data demonstrated promising tumor growth inhibition in a squamous cell carcinoma model, suggesting a therapeutic window.[1]

  • Dermatomycosis Mouse Model: In a mouse model of dermatomycosis, a group treated with 1% this compound cream showed low mortality (10%), which was not attributed to the drug's toxicity.[2]

Genotoxicity

There are no publicly available studies that have specifically evaluated the genotoxicity of this compound using standard assays such as the Comet assay or the micronucleus test.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Specific ADME and pharmacokinetic (PK) data for this compound are not available in the current literature.

Mechanism of Action and Associated Signaling Pathways

This compound's cytotoxic effects are linked to its ability to induce apoptosis and cell cycle arrest through the modulation of the MAP kinase pathway.

ERK Signaling Pathway

This compound has been shown to be a primary molecular target of Extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2).[1] It strongly induces the phosphotransferase activity of these enzymes, leading to downstream effects on cell proliferation and survival.[1]

ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK binds Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK1_2 ERK1/2 MEK->ERK1_2 phosphorylates Proliferation_Survival Proliferation & Survival ERK1_2->Proliferation_Survival promotes Cell_Cycle_Arrest_Apoptosis Cell Cycle Arrest & Apoptosis ERK1_2->Cell_Cycle_Arrest_Apoptosis can lead to Naamidine_A This compound Naamidine_A->ERK1_2 strongly induces phosphotransferase activity

This compound's effect on the ERK signaling pathway.
Apoptosis Induction

This compound induces caspase-dependent apoptosis.

Experimental Protocols

The following are detailed protocols for key assays relevant to assessing the toxicity profile of this compound. These are generalized protocols and may require optimization.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Workflow:

MTT_Assay_Workflow Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with various concentrations of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for a defined period (e.g., 24-72h) Compound_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan (B1609692) crystal formation MTT_Addition->Formazan_Formation Solubilization Add solubilization buffer to dissolve formazan Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 values Absorbance_Reading->Data_Analysis

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: Remove the overnight medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-treated and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment: Caspase-3/7 Activation Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Workflow:

Caspase_Assay_Workflow Cell_Treatment Treat cells with this compound in a multi-well plate Reagent_Addition Add Caspase-Glo® 3/7 Reagent Cell_Treatment->Reagent_Addition Incubation Incubate at room temperature to allow cell lysis and caspase cleavage of substrate Reagent_Addition->Incubation Luminescence_Measurement Measure luminescence Incubation->Luminescence_Measurement Data_Analysis Analyze data to determine caspase activation Luminescence_Measurement->Data_Analysis

Workflow for the Caspase-3/7 activation assay.

Methodology:

  • Cell Treatment: Seed cells in a white-walled multi-well plate and treat with this compound for the desired time.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence readings to a control to determine the fold-increase in caspase-3/7 activity.

Cell Cycle Analysis: Propidium (B1200493) Iodide Staining and Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

Cell_Cycle_Workflow Cell_Harvest Harvest and wash cells treated with this compound Fixation Fix cells in cold ethanol (B145695) Cell_Harvest->Fixation Staining Stain cells with Propidium Iodide (PI) and RNase Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution Flow_Cytometry->Data_Analysis

Workflow for cell cycle analysis.

Methodology:

  • Cell Culture and Treatment: Culture cells to be treated with various concentrations of this compound for a specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with PBS.

  • Fixation: Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol, added dropwise while vortexing, and incubate for at least 30 minutes on ice or at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI.

  • Data Analysis: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

ERK1/2 Phosphorylation Analysis: Western Blotting

This technique is used to detect the phosphorylation status of ERK1/2, indicating its activation.

Western_Blot_Workflow Protein_Extraction Lyse this compound-treated cells and quantify protein SDS_PAGE Separate proteins by SDS-PAGE Protein_Extraction->SDS_PAGE Transfer Transfer proteins to a PVDF or nitrocellulose membrane SDS_PAGE->Transfer Blocking Block the membrane to prevent non-specific antibody binding Transfer->Blocking Primary_Antibody Incubate with primary antibodies (anti-phospho-ERK and anti-total-ERK) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Detect signal using a chemiluminescent substrate Secondary_Antibody->Detection Analysis Analyze band intensities Detection->Analysis

References

Naamidine A: A Technical Guide to its Inhibition of Epidermal Growth Factor Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naamidine A, a marine alkaloid derived from the Leucetta sponge, has emerged as a significant inhibitor of epidermal growth factor receptor (EGFR)-mediated cellular processes. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the pertinent signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, cell biology, and drug discovery, offering insights into the therapeutic potential of this natural product.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[1] this compound, a 2-aminoimidazole alkaloid, has been identified as a selective inhibitor of EGFR-dependent cellular proliferation.[2][3] This guide delves into the molecular mechanisms underpinning this compound's inhibitory effects and provides practical information for its study and potential development as an anti-cancer agent.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified in various cellular assays. The following table summarizes the key findings regarding its efficacy and selectivity.

Assay Cell Line Parameter Value Reference
EGF-Mediated Growth InhibitionEGFR-transfected NIH3T3 cellsIC5011.3 μM[4]
Insulin-Mediated Growth InhibitionEGFR-transfected NIH3T3 cellsIC50242 μM[4]
Antiproliferative ActivityMCF-7 (Breast Cancer)EC505.9 μM[4]
Antiproliferative ActivityMCF-10A (Non-tumorigenic Mammary)EC508.1 μM[4]
In Vivo Tumor Growth InhibitionA431 Epidermal Carcinoma Xenograft% Inhibition87.4% at 25 mg/kg[4][5]

Mechanism of Action: Downstream Inhibition of the EGFR Signaling Pathway

Initial investigations into this compound's mechanism of action revealed that it does not function as a direct competitive inhibitor of EGF binding to its receptor. Furthermore, it does not inhibit the catalytic activity of the c-src tyrosine kinase, another important player in cellular signaling.[5] This evidence strongly suggests that this compound exerts its effects downstream of the initial ligand-receptor interaction and kinase activation.

Subsequent research has pinpointed the primary cellular targets of this compound as the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[3] Rather than inhibiting their phosphorylation, this compound uniquely stimulates the phosphotransferase activity of ERK1/2.[3][4] This sustained activation of the MAPK pathway leads to the induction of the cyclin-dependent kinase inhibitor p21.[4] The upregulation of p21 subsequently inhibits cyclin-dependent kinase activity, resulting in cell cycle arrest at the G1 phase and the activation of caspases 3, 8, and 9, ultimately leading to apoptosis.[3][4]

Signaling Pathway Diagram

EGFR_NaamidineA_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras EGF EGF EGF->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p21 p21 expression ERK->p21 Caspases Caspase Activation ERK->Caspases NaamidineA This compound NaamidineA->ERK Stimulates phosphotransferase activity CDK_Inhibition CDK Inhibition p21->CDK_Inhibition G1_Arrest G1 Cell Cycle Arrest CDK_Inhibition->G1_Arrest Apoptosis Apoptosis Caspases->Apoptosis

Caption: EGFR signaling pathway and the point of intervention by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of this compound. These protocols are based on established methods and should be adapted and optimized for specific laboratory conditions.

EGFR-Dependent Cellular Proliferation Assay

This assay is designed to assess the ability of a compound to inhibit cell proliferation that is specifically driven by EGF stimulation.

Experimental Workflow Diagram

Proliferation_Assay_Workflow A Seed EGFR-transfected NIH3T3 cells in 96-well plates B Starve cells in serum-free medium A->B C Pre-treat with various concentrations of this compound B->C D Stimulate with EGF C->D E Incubate for 48-72 hours D->E F Assess cell proliferation (e.g., MTT assay) E->F G Calculate IC50 value F->G

Caption: Workflow for the EGFR-dependent cellular proliferation assay.

Materials:

  • EGFR-transfected NIH3T3 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Epidermal Growth Factor (EGF)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed EGFR-transfected NIH3T3 cells into 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • Serum Starvation: After 24 hours, aspirate the growth medium and wash the cells once with serum-free DMEM. Add 100 µL of serum-free DMEM to each well and incubate for 18-24 hours to synchronize the cells in a quiescent state.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Remove the starvation medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known EGFR inhibitor). Incubate for 1-2 hours.

  • EGF Stimulation: Prepare a solution of EGF in serum-free DMEM at a final concentration of 50 ng/mL. Add 10 µL of the EGF solution to each well (except for the unstimulated control wells).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the EGF-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo A431 Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism. A431 cells, which overexpress EGFR, are implanted into immunodeficient mice.

Experimental Workflow Diagram

Xenograft_Workflow A Implant A431 cells subcutaneously into athymic nude mice B Allow tumors to reach a palpable size (e.g., 100-150 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle (e.g., intraperitoneally) C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a defined period (e.g., 21 days) E->F G Sacrifice mice and excise tumors for further analysis F->G

Caption: Workflow for the in vivo A431 xenograft tumor model.

Materials:

  • A431 human epidermoid carcinoma cells

  • Athymic nude mice (e.g., BALB/c nude)

  • Matrigel

  • Phosphate-buffered saline (PBS)

  • This compound

  • Vehicle for injection (e.g., DMSO/saline)

  • Calipers

Procedure:

  • Cell Preparation: Culture A431 cells to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Prepare a solution of this compound in a suitable vehicle. Administer this compound to the treatment group via a specified route (e.g., intraperitoneal injection) at a dose of 25 mg/kg, once daily for 5 consecutive days. Administer the vehicle to the control group following the same schedule.

  • Data Collection: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width2)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the experiment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).

  • Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

ERK1/2 Phosphorylation Assay (Western Blotting)

This assay is used to determine the effect of this compound on the phosphorylation status of ERK1/2.

Materials:

  • A431 cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed A431 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for different time points.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet the cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.

Conclusion

This compound represents a promising marine natural product with a unique mechanism of action against EGFR-driven cancers. Its ability to selectively inhibit EGF-mediated cell proliferation by targeting the downstream MAPK/ERK pathway, leading to cell cycle arrest and apoptosis, distinguishes it from conventional EGFR inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and its analogs. Future research should focus on optimizing its potency, understanding its detailed structure-activity relationships, and further evaluating its efficacy and safety in preclinical and clinical settings.

References

Understanding the 2-aminoimidazole core of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the 2-Aminoimidazole Core of Naamidine A

Introduction

The 2-aminoimidazole (2-AI) moiety is a recurring structural motif in a diverse family of marine alkaloids, bestowing upon them a remarkable range of biological activities.[1][2] this compound, a dibenzylated 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, stands out as a prototypical example with significant therapeutic potential.[3][4] This technical guide provides a comprehensive overview of the 2-aminoimidazole core of this compound, detailing its role in the compound's potent antiproliferative and antifungal activities. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Chemical Structure and Properties

The core of this compound is the 2-aminoimidazole ring, a five-membered heterocycle with two nitrogen atoms. This core is further functionalized, contributing to its unique biological profile. The synthesis of this compound has been achieved through various routes, often involving the condensation of an appropriate α-aminoketone with cyanamide (B42294) to form the 2-aminoimidazole core.[5] A notable synthetic achievement includes a regioselective hydroamination of a monoprotected propargylguanidine (B13887204) to yield N3-protected cyclic ene-guanidines, which facilitates the preparation of N2-acyl analogues.[3][6][7]

Biological Activities and Mechanisms of Action

This compound exhibits a dual mode of action, demonstrating both antiproliferative effects against cancer cells and broad-spectrum antifungal activity.

Antiproliferative Activity

This compound has been identified as a potent inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation.[3][6][7] Its mechanism of action in cancer cells involves the following key events:

  • Inhibition of the EGF Signaling Pathway: this compound effectively antagonizes the EGFR signaling pathway, showing specificity for the EGF-mediated mitogenic response over the insulin-mediated response.[6]

  • Induction of Cell Cycle Arrest: In A-431 human epidermoid carcinoma cells, this compound has been shown to completely halt DNA synthesis after 30 hours of treatment.[3][4] This is associated with an arrest of the cells in the G1 phase of the cell cycle.[3][4]

  • Modulation of ERK1/ERK2 Phosphorylation: Treatment with this compound leads to changes in the phosphorylation states of the extracellular signal-regulated kinases (ERKs), specifically ERK1 and ERK2.[3][4] It strongly induces the phosphotransferase activity of these enzymes, a robust signal that has been linked to increased levels of p21[CIP1].[3][4] The elevated p21[CIP1] levels then inhibit cyclin-dependent kinase 2 (cdk2), leading to the observed G1 phase arrest.[4]

  • Induction of Apoptosis: Further studies have revealed that this compound promotes caspase-dependent apoptosis in tumor cells.[7]

Antifungal Activity

Recent studies have unveiled a distinct mechanism for this compound's antifungal properties. It acts as a zinc chelator, disrupting fungal growth by sequestering this essential metal ion.[8][9]

  • Zinc Chelation: The antifungal activity of this compound is significantly diminished in the presence of excess zinc, indicating that its mode of action involves the chelation of zinc ions.[8][9] This sequestration of zinc is proposed to inhibit essential zinc-dependent enzymes and cellular processes in fungi.[9] This mechanism is effective against a range of fungal pathogens, including drug-resistant strains.[8][9]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Antifungal Activity of this compound

Fungal SpeciesMIC₈₀ (µM)Reference
Candida albicans (CaSS1)1.56[8]
Trichophyton indotinea (terbinafine-sensitive)12.5 - 25[9]
Trichophyton indotinea (terbinafine-resistant)12.5 - 25[9]
Cryptococcus neoformansActive[7]
Aspergillus fumigatusActive[7]

Table 2: Antiproliferative Activity of this compound

Cell LineActivityConcentration (µM)Time (hours)Reference
A-431 (human epidermoid carcinoma)Complete inhibition of DNA synthesis0.7830
A-431 (human epidermoid carcinoma)G1 phase cell cycle arrest1.56Not Specified

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species.

  • Inoculum Preparation:

    • Culture fungal isolates on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for Trichophyton spp.).

    • Prepare a suspension of fungal cells (conidia or yeast) in a sterile saline solution containing 0.025% Tween 20.

    • Adjust the suspension to a standardized concentration (e.g., 1 x 10⁶ CFU/mL).[9]

  • Assay Plate Preparation:

    • Perform two-fold serial dilutions of this compound in a 96-well or 384-well microtiter plate containing a suitable fungal growth medium such as RPMI-1640.[7][9]

    • The final concentrations of this compound may range from 0 to 50 µM.[9]

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 48-96 hours), depending on the fungal species.[7][9]

  • MIC Determination:

    • Determine the MIC, often reported as MIC₈₀ (the lowest concentration that inhibits 80% of fungal growth), by measuring the optical density at 600 nm or by using a metabolic indicator like alamarBlue.[7][9]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of this compound on the proliferation of cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., A-431) in a 96-well plate at a density that allows for logarithmic growth during the experiment (e.g., 5,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium with the medium containing the test compound or vehicle control (e.g., DMSO).

  • Incubation:

    • Incubate the plates for the desired duration (e.g., 30 hours).[4]

  • MTT Addition and Incubation:

    • Add MTT reagent to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells. Data can be used to calculate the concentration at which a specific level of inhibition is observed.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.

  • Cell Treatment and Harvesting:

    • Seed cells (e.g., A-431) and treat with this compound at the desired concentration (e.g., 1.56 µM) for the specified time.

    • Harvest both adherent and floating cells and wash with PBS.

  • Fixation:

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cells in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Western Blotting for ERK1/2 Phosphorylation

This technique is used to assess the phosphorylation status of ERK1/2 in response to this compound treatment.

  • Cell Lysis:

    • Treat cells (e.g., A-431) with this compound.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of the EGFR kinase.

  • Reaction Setup:

    • In a microplate, combine the purified recombinant EGFR enzyme with a specific peptide substrate in a kinase reaction buffer.

    • Add this compound at various concentrations.

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the reaction mixture at a controlled temperature for a specific period to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation:

    • The amount of phosphorylated substrate can be quantified using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

      • ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.

      • Luminescence-based assay: Measuring the amount of ADP produced using a coupled enzyme system (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • The results are typically expressed as the percentage of inhibition of EGFR kinase activity at different concentrations of this compound, from which an IC₅₀ value can be determined.

Signaling Pathway and Mechanism Visualizations

The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of this compound.

EGFR_ERK_Pathway cluster_membrane Cell Membrane EGFR EGFR Ras Ras EGFR->Ras Activates EGF EGF EGF->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation p21 p21[CIP1] pERK->p21 Increases Levels cdk2 cdk2 p21->cdk2 Inhibits G1_Arrest G1 Phase Cell Cycle Arrest cdk2->G1_Arrest Leads to NaamidineA This compound NaamidineA->ERK Induces Phosphotransferase Activity

Caption: EGFR/ERK signaling pathway and the proposed mechanism of action of this compound.

Zinc_Chelation NaamidineA This compound (2 molecules) Complex This compound-Zn²⁺ Complex NaamidineA->Complex Zn Zn²⁺ Zn->Complex Inhibition Inhibition Complex->Inhibition FungalGrowth Fungal Growth Inhibition->FungalGrowth

References

Naamidine A: A Marine-Derived Alkaloid with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Naamidine A is a 2-aminoimidazole alkaloid originally isolated from the calcareous marine sponge Leucetta chagosensis.[1] Initially identified for its potent inhibition of epidermal growth factor (EGF)-stimulated DNA synthesis, subsequent research has unveiled its broader therapeutic potential, particularly in the realms of antifungal and anticancer applications.[1] This document provides a comprehensive technical overview of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action to support ongoing research and development efforts.

Antifungal Properties of this compound

Recent studies have highlighted this compound as a promising antifungal agent, effective against a range of fungal pathogens, including drug-resistant strains.[2][3] Its primary mechanism of action is distinct from many existing antifungals, offering a potential new strategy to combat fungal infections.[4][5]

Mechanism of Action: Zinc Chelation

The antifungal activity of this compound is attributed to its ability to chelate zinc ions.[5] In nutrient-minimal environments, such as RPMI 1640 medium, this compound effectively sequesters extracellular zinc, making this essential metal ion unavailable for fungal uptake and growth.[2][4] This zinc-binding strategy is supported by observations that the antifungal effect of this compound is abolished when the culture medium is supplemented with excess zinc.[3][5] The proposed stoichiometry for this interaction is a 2:1 complex of this compound to a single zinc ion.[5] This metal-chelating mode of action is similar to that of the established topical antimycotic agent, ciclopirox.[4][5]

Proposed Antifungal Mechanism of this compound cluster_extracellular Extracellular Space cluster_fungal_cell Fungal Cell Naamidine_A This compound Complex This compound : Zn²⁺ Complex (2:1) Naamidine_A->Complex Binds Zinc_ion Extracellular Zn²⁺ Zinc_ion->Complex Binds Zinc_Uptake Zinc Transporter Zinc_ion->Zinc_Uptake Normal Uptake Complex->Zinc_Uptake Blocks Uptake Fungal_Growth Essential Fungal Processes (Growth, Viability) Zinc_Uptake->Fungal_Growth Required For

Caption: Proposed antifungal mechanism of this compound via zinc chelation.

Quantitative Antifungal Activity Data

This compound has demonstrated potent activity against clinically relevant yeasts and dermatophytes. Its efficacy is particularly noted in minimal media conditions, which more closely mimic the nutrient-limited environment of a host infection.

Fungal SpeciesStrainConditionMIC₈₀ (µM)Citation
Candida albicansCaSS1RPMI Medium1.56[4][5][6]
Candida albicansCaSS1RPMI + 10% FBS25[5]
Candida albicansCaSS1YPD (Rich Medium)Inactive[4][5][6]
Trichophyton indotiniaeCI 633/P/23 (Terbinafine-Sensitive)RPMI Medium12.5 - 25[4][5]
Trichophyton indotiniae18 (Terbinafine-Resistant)RPMI Medium12.5 - 25[4][5]
Trichophyton indotiniaeV245-81 (Terbinafine-Resistant)RPMI Medium12.5 - 25[4][5]
Experimental Protocols: Antifungal Assays
  • Strain Preparation: A single colony of C. albicans (e.g., strain CaSS1) is grown overnight at 30°C in YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Assay Preparation: The overnight culture is sub-cultured into the desired assay medium (e.g., RPMI 1640, YPD) with or without supplements (e.g., zinc sulfate, fetal bovine serum).

  • Plate Setup: Twofold serial dilutions of this compound (e.g., 0–25 µM) are prepared in 384-well plates.

  • Inoculation: The fungal suspension is added to the plates. The final volume in each well is typically 0.04 mL.

  • Incubation: Plates are incubated at 30°C for 48 hours.

  • Growth Quantification: Fungal growth is measured by reading the optical density at 600 nm (OD₆₀₀) using a plate reader. Data is normalized to compound-free controls to determine the minimal inhibitory concentration that reduces fungal growth by 80% (MIC₈₀).

  • Strain Preparation: T. indotiniae conidia are grown on Potato Dextrose Agar (PDA) plates.

  • Conidia Harvesting: Conidia are harvested by washing the plates with a saline-Tween solution (e.g., 8 g/L NaCl, 0.025% Tween 20).

  • Assay Preparation: The conidia suspension is diluted in RPMI medium to a final density of 1 × 10⁶ CFU/mL.

  • Plate Setup: Twofold serial dilutions of this compound (e.g., 0–50 µM) are prepared in 96-well plates with a final volume of 0.2 mL/well.

  • Incubation: Plates are incubated in the dark at 28°C under static conditions for 96 hours.

  • Viability Quantification: Fungal viability is determined using a resazurin-based reagent (e.g., alamarBlue). After adding the reagent, plates are incubated for an additional 24 hours at 28°C. Fluorescence (e.g., 535/595 nm Ex/Em) is measured to quantify metabolic activity.

  • Animal Preparation: Mice are anesthetized (e.g., ketamine and xylazine), and their backs are shaved. A 3 × 3 cm area is gently abraded with sandpaper to create a site for infection.

  • Infection: A suspension of T. mentagrophytes is applied to the denuded skin.

  • Treatment Protocol: Five days post-infection, treatment commences. A 1% w/v this compound cream, a vehicle-only cream, or no treatment is applied twice daily for 7 days.

  • Fungal Burden Quantification: At the end of the treatment period, mice are euthanized. The infected skin is resected, weighed, and homogenized in PBS.

  • Plating and Incubation: The homogenate is serially diluted and spread on PDA plates containing antibiotics (e.g., chloramphenicol, cycloximide) to inhibit bacterial growth. Plates are incubated at 30°C for 5 days.

  • Analysis: Fungal burden is quantified by counting the resulting colonies and is expressed as Colony Forming Units (CFU) per gram of infected skin tissue.

Workflow for In Vivo Dermatomycosis Model A 1. Animal Preparation (Anesthesia, Shaving, Abrasion) B 2. Infection (Topical application of T. mentagrophytes) A->B C 3. Incubation Period (5 days post-infection) B->C D 4. Treatment Regimen (Twice daily for 7 days with 1% this compound cream, vehicle, or none) C->D E 5. Sample Collection (Euthanasia, resection of infected skin) D->E F 6. Tissue Processing (Weighing, homogenization in PBS) E->F G 7. Fungal Quantification (Serial dilution and plating on selective PDA) F->G H 8. Analysis (Incubate and count colonies, calculate CFU/gram tissue) G->H

Caption: Experimental workflow for the in vivo mouse model of dermatomycosis.

Anticancer Properties of this compound

This compound has demonstrated significant antitumor activity, primarily through the induction of cell cycle arrest and apoptosis.[1][7] Its mechanism involves the modulation of key signaling pathways that are often deregulated in cancer.

Mechanism of Action: ERK Activation and Apoptosis

This compound uniquely stimulates the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2) within the MAP kinase pathway.[1] This sustained ERK activation leads to an increase in the expression of the cyclin-dependent kinase inhibitor p21, which in turn binds to and inhibits CDK2.[1][8] This prevents the formation of the cyclin E/CDK2 complex, causing cells to arrest in the G1 phase of the cell cycle.[1]

Furthermore, this compound induces caspase-dependent apoptosis.[7] It triggers the activation of both initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3.[7] This process is accompanied by hallmarks of apoptosis, including the disruption of the mitochondrial membrane potential and the externalization of phosphatidylserine (B164497) (annexin V staining).[7] This pro-apoptotic activity contributes to its overall antitumor effect both in vitro and in vivo.[7]

This compound Anticancer Signaling Pathways cluster_ERK Cell Cycle Arrest Pathway cluster_Apoptosis Apoptosis Pathway NaamidineA This compound ERK ERK1/2 Activation NaamidineA->ERK Stimulates Casp9 Caspase-9 Activation (Intrinsic Pathway) NaamidineA->Casp9 Induces Casp8 Caspase-8 Activation (Extrinsic Pathway) NaamidineA->Casp8 Induces p21 p21 Expression ↑ ERK->p21 CDK2 CDK2 Inhibition p21->CDK2 G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest Progression Blocked Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound-induced cell cycle arrest and apoptosis pathways.

Quantitative Anticancer Activity Data

This compound and its analogues have shown cytotoxic and antiproliferative effects against various cancer cell lines.

CompoundCell LineActivity MeasuredValue (µM)Citation
This compoundEGFR-transfected NIH3T3IC₅₀ (EGF-mediated growth)11.3[8]
This compoundEGFR-transfected NIH3T3IC₅₀ (Insulin-mediated growth)242[8]
This compoundMCF-7 (Breast Cancer)EC₅₀5.9[8]
This compoundMCF-10A (Non-tumorigenic)EC₅₀8.1[8]
Analogue 20hPE1007070 (Metastatic Breast Cancer)EC₅₀8.8[8]
Analogue 20hhTERT-HMEC (Non-tumorigenic)No significant effect>10[8]

Note: An analogue of the related Naamidine J has been shown to inhibit PD-L1 expression, suggesting potential for immuno-oncology applications for this class of compounds.[9][10]

Experimental Protocols: Anticancer Assays
  • Cell Seeding: Cancer cells (e.g., A-431, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 30-72 hours).

  • Viability Measurement: Cell viability is assessed using a metabolic assay such as MTT, MTS, or a resazurin-based assay. The absorbance or fluorescence is measured with a plate reader.

  • Data Analysis: Results are normalized to vehicle-treated control cells, and IC₅₀/EC₅₀ values are calculated using non-linear regression analysis.

  • Cell Treatment: Cells are cultured and treated with this compound or a vehicle control for a specified time (e.g., 30 hours).

  • Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer.

  • Analysis: The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

  • Cell Treatment: Cells are treated with this compound for the desired duration.

  • Lysate Preparation: Cells are harvested and lysed to release cellular proteins. Protein concentration is determined using a BCA or Bradford assay.

  • Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for cleaved (active) forms of caspases-3, -8, and -9.

  • Detection: Following incubation with an appropriate secondary antibody, the protein bands are visualized using chemiluminescence. The presence of cleaved caspase fragments indicates apoptosis induction.

Synthesis and Availability

A significant barrier to the extensive study of many marine natural products is limited availability. However, a short and scalable synthesis for this compound has been developed.[8][11] The methodology involves a key regioselective hydroamination of a monoprotected propargylguanidine, which also enables the efficient creation of N²-Acyl analogues for structure-activity relationship (SAR) studies.[8] This synthetic accessibility is crucial for advancing this compound from a research compound to a potential clinical candidate.

Conclusion and Future Directions

This compound stands out as a marine natural product with compelling therapeutic potential, underpinned by distinct mechanisms of action in both antifungal and anticancer contexts. Its ability to circumvent terbinafine (B446) resistance through zinc chelation makes it an attractive candidate for development as a topical antifungal.[2][3] Concurrently, its unique capacity to activate the ERK pathway and induce caspase-dependent apoptosis presents a novel avenue for cancer therapy.[1][7]

Future research should focus on:

  • Defining the molecular target of ERK activation to better understand its anticancer mechanism.

  • Evaluating the efficacy of this compound in other preclinical models of fungal and cancerous diseases.

  • Conducting SAR studies using synthetically accessible analogues to optimize potency and selectivity for either its antifungal or anticancer activities.

  • Assessing the safety and toxicological profile of this compound to determine its suitability for clinical development.

The dual-action potential and novel mechanisms of this compound make it a valuable lead compound for drug discovery and development professionals.

References

Initial In-Vitro Efficacy of Naamidine A: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the preliminary in-vitro studies of Naamidine A, a marine alkaloid with demonstrated antifungal and anticancer properties. This document outlines the core findings, experimental designs, and mechanistic insights for researchers and scientists in drug development.

This compound, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has emerged as a promising natural product with potent biological activities.[1] Initial in-vitro investigations have highlighted its potential as both an antifungal and an anticancer agent, operating through distinct mechanisms of action. This technical guide provides a comprehensive summary of the foundational in-vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of its proposed signaling pathways.

Antifungal Activity: A Zinc-Binding Strategy

Recent studies have revealed that this compound exhibits significant antifungal activity against a range of pathogenic fungi, including clinically relevant species of Candida and Trichophyton.[2][3] Notably, it has shown efficacy against terbinafine-resistant Trichophyton species, underscoring its potential to address emerging drug resistance in fungal infections.[2][4]

The primary antifungal mechanism of this compound is attributed to its ability to chelate zinc ions (Zn²⁺).[2][3] By sequestering this essential metal ion, this compound disrupts crucial cellular processes in fungi that are dependent on zinc as a cofactor for enzymatic activity, thereby inhibiting their growth.[3] This zinc-binding strategy is a key area of interest for the development of novel topical antifungal therapies.[2][5]

Quantitative Antifungal Data

The in-vitro antifungal potency of this compound has been quantified through the determination of its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Fungal SpeciesStrainMIC (µM)MediumNotes
Candida albicansCaSS11.56 (MIC₈₀)RPMI 1640Inactive in nutrient-rich YPD medium.[2][6]
Candida species--RPMI 1640Active against diverse yeasts of the genus Candida.[2][6]
Cryptococcus neoformans--RPMI 1640Growth inhibition observed.[2][6]
Aspergillus fumigatus--RPMI 1640Growth inhibition observed.[2][6]
Trichophyton indotiniaeCI 633/P/23 (terbinafine-sensitive)12.5 - 25RPMI-
Trichophyton indotiniae18 (terbinafine-resistant)12.5 - 25RPMI-
Trichophyton indotiniaeV245-81 (terbinafine-resistant)12.5 - 25RPMI-

Note: The antifungal activity of this compound is significantly reduced in the presence of excess zinc, confirming its zinc-chelating mechanism of action.[2][4] Supplementation of the culture medium with fetal bovine serum (FBS), which contains zinc, also leads to a reduction in its antifungal potency.[2][6]

Experimental Protocol: Antifungal Susceptibility Testing

The following protocol outlines the general methodology used for determining the in-vitro antifungal activity of this compound.

1. Preparation of Fungal Inoculum:

  • Fungal strains are grown on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar for T. indotiniae).[2]

  • Conidia or yeast cells are harvested and suspended in a saline-Tween solution.[2]

  • The cell density is adjusted to a standardized concentration (e.g., 1 × 10⁶ CFU/mL).[2][4]

2. Assay Plate Preparation:

  • Two-fold serial dilutions of this compound are prepared in a 96-well or 384-well microtiter plate containing a fungal growth medium such as RPMI-1640.[2][3]

3. Inoculation and Incubation:

  • The standardized fungal suspension is added to each well of the microtiter plate.[3]

  • The plates are incubated at a controlled temperature (e.g., 28°C or 30°C) for a specified period (e.g., 48-96 hours).[2][4]

4. Determination of MIC:

  • Fungal growth is quantified by measuring the optical density at 600 nm (OD₆₀₀) or by using a viability indicator such as alamarBlue.[2][4]

  • The MIC is determined as the lowest concentration of this compound that causes a significant reduction in fungal growth (e.g., 80% inhibition, MIC₈₀).[2]

Proposed Antifungal Mechanism of Action

The antifungal activity of this compound is predicated on its ability to disrupt zinc homeostasis in fungal cells.

NaamidineA_Antifungal_Pathway NaamidineA This compound Complex This compound-Zn²⁺ Complex NaamidineA->Complex Chelation Zinc Extracellular Zinc (Zn²⁺) Zinc->Complex FungalCell Fungal Cell Complex->FungalCell Reduced Zinc Uptake Growth Fungal Growth Inhibition FungalCell->Growth

Caption: Proposed mechanism of this compound antifungal activity via zinc chelation.

Anticancer Activity: Targeting the ERK Signaling Pathway and Inducing Apoptosis

In addition to its antifungal properties, this compound has demonstrated potent antitumor activity in in-vitro studies. It has been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis).[1][7]

The anticancer mechanism of this compound is linked to its ability to modulate the extracellular signal-regulated kinase (ERK) signaling pathway, a critical cascade involved in cell proliferation, differentiation, and survival.[1] Specifically, this compound has been identified as a selective inhibitor of Epidermal Growth Factor (EGF)-mediated cell growth.[8] Treatment with this compound leads to a sustained increase in the phosphotransferase activity of ERK1 and ERK2, which in turn induces the expression of the cyclin-dependent kinase inhibitor p21.[1][8] This ultimately results in the inhibition of cyclin-dependent kinase 2 (cdk2) activity, leading to cell cycle arrest in the G1 phase.[1]

Furthermore, this compound promotes caspase-dependent apoptosis in tumor cells.[7] This is evidenced by the activation of caspases 3, 8, and 9, disruption of the mitochondrial membrane potential, and annexin (B1180172) V staining in treated cells.[7]

Quantitative Anticancer Data

The antiproliferative activity of this compound has been evaluated in several cancer cell lines, with its potency expressed as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀).

Cell LineCancer TypeIC₅₀ / EC₅₀ (µM)Notes
EGFR transfected NIH3T3-11.3 (IC₅₀)Selective inhibition of EGF-mediated growth.[8]
A431Epidermal Carcinoma-Halts DNA synthesis after 30 hours and causes G1 phase cell cycle arrest.[1]
MCF-7Breast Cancer5.9 (EC₅₀)-[8]
MCF-10ANon-tumorigenic Breast8.1 (EC₅₀)Little selectivity observed against this non-cancerous cell line.[8]
PE1007070Chemoresistant Breast Cancer8.8 (EC₅₀)An N²-Acyl-2-aminoimidazole analogue of this compound (compound 20h) showed this activity.[8]
Experimental Protocol: In-Vitro Kinase Assay

The following protocol provides a general outline for an in-vitro kinase assay to assess the effect of this compound on ERK activity.

1. Cell Culture and Treatment:

  • A-431 cells, which overexpress the EGF receptor, are cultured in an appropriate medium.

  • Cells are treated with varying concentrations of this compound for specific time periods.

2. Cell Lysis and Protein Quantification:

  • Cells are lysed to extract total protein.

  • The protein concentration of the lysates is determined using a standard method (e.g., Bradford assay).

3. In-Gel Kinase Assay:

  • Cell lysates are subjected to SDS-PAGE on a gel containing a substrate for ERK (e.g., myelin basic protein).

  • After electrophoresis, the gel is washed to remove SDS and allow for protein renaturation.

  • The kinase reaction is initiated by incubating the gel in a buffer containing [γ-³²P]ATP.

  • The gel is washed to remove unincorporated radioactive ATP, dried, and exposed to X-ray film to visualize the phosphorylated substrate.

4. Western Blotting:

  • To confirm the phosphorylation status of ERK, western blotting is performed using antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

Proposed Anticancer Signaling Pathway

This compound's anticancer effects are mediated through the modulation of the ERK signaling cascade, leading to cell cycle arrest and apoptosis.

NaamidineA_Anticancer_Pathway NaamidineA This compound ERK ERK1/2 NaamidineA->ERK Caspases Caspase Activation (3, 8, 9) NaamidineA->Caspases Induces pERK Sustained p-ERK (Activated) ERK->pERK Induces Phosphotransferase Activity p21 p21 Expression (Increased) pERK->p21 cdk2 cdk2-cyclin E Complex p21->cdk2 Inhibition G1Arrest G1 Phase Cell Cycle Arrest cdk2->G1Arrest Leads to Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed anticancer signaling pathway of this compound.

Conclusion

The initial in-vitro studies of this compound have established it as a molecule of significant interest for drug discovery, with dual antifungal and anticancer potential. Its unique zinc-chelating mechanism offers a promising avenue for the development of new antifungal agents, particularly in the context of growing drug resistance. Concurrently, its ability to modulate the ERK signaling pathway and induce apoptosis in cancer cells highlights its potential as a lead compound for novel oncology therapeutics. Further research is warranted to fully elucidate its molecular targets and to optimize its structure for improved efficacy and selectivity.

References

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Naamidine A and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naamidine A is a marine alkaloid originally isolated from the Leucetta sponge that has garnered significant interest due to its biological activities, including the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway and potent antifungal properties.[1][2][3] Its unique 2-aminoimidazole scaffold presents a valuable template for medicinal chemistry programs.[4] This document provides detailed protocols for a scalable synthesis of this compound, enabling the production of gram quantities, and methodologies for the preparation of its N2-acyl analogues.[5] The synthetic strategy is designed for flexibility, allowing for the generation of diverse analogues for structure-activity relationship (SAR) studies.[2][6]

Data Presentation

Table 1: Summary of a Scalable Synthesis of this compound

StepReactionKey Reagents and ConditionsYieldReference
1Synthesis of protected α-aminoketoneBoc-protected amino acid, N,O-dimethylhydroxylamine, Grignard reagent86% (Weinreb amide), 62% (aminoketone)[2]
2Formation of 2-aminoimidazole coreα-aminoketone, cyanamideNot specified[4][6]
3Regioselective HydroaminationMonoprotected propargylguanidine (B13887204), PdCl₂Good[5][7]
4N-Me-dehydrohydantoin installationSilylated N-methylparabanic acid80%[5][6]
5Deprotection and IsomerizationHydrogenation over Palladium on carbonQuantitative[5]
Overall Total Synthesis 6 linear steps 33-35% [5][6]

Table 2: Biological Activity of this compound and Analogues

CompoundBiological Target/AssayActivity MetricValueReference
This compoundEGF- and IL3-stimulated DNA synthesis (BaF/ERX cells)IC₅₀3 µM[2]
This compoundAntifungal against Candida albicans (RPMI)MIC₈₀1.56 µM[8][9]
This compoundAntifungal against Candida albicans (YPD)-Inactive[8]
This compoundAntifungal against C. albicans (RPMI + 10% FBS)MIC₈₀25 µM[8]
Analogue 20hAntiproliferative-More selective than this compound[5]

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound

This protocol is adapted from a robust and scalable synthesis that has been reported to deliver gram quantities of this compound in six steps with a 33% overall yield.[5]

Step 1: Synthesis of N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine

Detailed procedures for the initial steps to synthesize the propargylguanidine precursor can be found in the supporting information of the cited literature.[5]

Step 2: Regioselective Hydroamination to form Benzyl (B1604629) (Z)-4-(4-(Benzyloxy)benzyl)-2-imino-5-(4-methoxybenzylidene)-3-methylimidazolidine-1-carboxylate

This key step involves the regioselective hydroamination of the monoprotected propargylguanidine to yield the N3-protected cyclic ene-guanidine.[5]

Step 3: Acylation of the Cyclic Ene-Guanidine (General Procedure for Analogue Synthesis)

  • To a 25 mL round-bottom flask equipped with a stir bar, add the cyclic ene-guanidine intermediate (e.g., 498 mg, 0.91 mmol).[5]

  • Add dichloromethane (B109758) (9.1 mL), triethylamine (B128534) (0.25 mL, 1.8 mmol, 2.0 equiv), and the desired acyl chloride (e.g., benzoyl chloride, 0.16 mL, 1.4 mmol, 1.5 equiv).[5]

  • Allow the reaction to stir for 1 hour at room temperature.[5]

  • Purify the product by silica (B1680970) gel chromatography.[5]

Step 4: Hydrogenolysis and Isomerization to Naamine A

The N-Cbz protected intermediate is subjected to standard hydrogenolysis conditions. This step simultaneously cleaves the Cbz and benzyl ether protecting groups and facilitates the isomerization of the exocyclic alkene to form the 2-aminoimidazole nucleus, providing Naamine A in quantitative yield.[5]

Step 5: Installation of the N-Me-dehydrohydantoin Moiety to yield this compound

  • To a 50 mL two-neck round-bottom flask equipped with a stir bar and reflux condenser, add 1-methylparabanic acid (2.04 g, 15.9 mmol) and acetonitrile (B52724) (14.5 mL).[5]

  • Add bis(trimethylsilyl)acetamide (4.9 mL, 20.0 mmol) via syringe and reflux the mixture for 2 hours.[5]

  • Remove the solvent under reduced pressure without exposing the flask to the atmosphere.[5]

  • Place the reaction mixture under a nitrogen atmosphere and dissolve in toluene (B28343) (10.5 mL).[5]

  • Add the solution of Naamine A to this silylated N-methylparabanic acid to afford this compound in good yield.[5]

Protocol 2: Antifungal Susceptibility Testing of this compound

This protocol is based on the methodology used to determine the antifungal activity of this compound against Candida albicans.[8][9]

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform two-fold serial dilutions of this compound in a 384-well plate to achieve the desired final concentrations (e.g., 0-25 µM).[9]

  • Grow Candida albicans (e.g., strain CaSS1) overnight in YPD (1% yeast extract, 2% peptone, 2% dextrose) at 30°C.[9]

  • Sub-culture the yeast into the wells of the 384-well plate containing the diluted compound in either RPMI 1640 medium or YPD.[9]

  • Incubate the plates at 30°C for 48 hours.[8]

  • Measure the optical density at 600 nm (OD₆₀₀) to quantify fungal growth.[8]

  • Normalize the growth to compound-free controls to determine the minimal inhibitory concentration that reduces fungal growth by 80% (MIC₈₀).[8]

Visualizations

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway cluster_analogues Analogue Synthesis Boc-protected amino acid Boc-protected amino acid A Protected α-aminoketone Boc-protected amino acid->A N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine N,O-dimethylhydroxylamine->A Grignard reagent Grignard reagent Grignard reagent->A B 2-Aminoimidazole Core (via condensation with cyanamide) A->B C Monoprotected Propargylguanidine B->C D N3-Protected Cyclic Ene-Guanidine (via regioselective hydroamination) C->D E Naamine A (via deprotection and isomerization) D->E G N2-Acyl Analogues D->G Acylation F This compound (via N-Me-dehydrohydantoin installation) E->F Final Product

Caption: Scalable synthetic route to this compound and its analogues.

G This compound This compound This compound-Zn²⁺ Complex This compound-Zn²⁺ Complex This compound->this compound-Zn²⁺ Complex Zinc (Zn²⁺) Zinc (Zn²⁺) Zinc (Zn²⁺)->this compound-Zn²⁺ Complex Chelation Disruption of Zinc Homeostasis Disruption of Zinc Homeostasis This compound-Zn²⁺ Complex->Disruption of Zinc Homeostasis Essential Fungal Enzymes Essential Fungal Enzymes Inhibition of Fungal Growth Inhibition of Fungal Growth Essential Fungal Enzymes->Inhibition of Fungal Growth Disruption of Zinc Homeostasis->Inhibition of Fungal Growth

Caption: Proposed antifungal mechanism of this compound via zinc chelation.

G cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare this compound stock solution B Perform serial dilutions in 384-well plate A->B C Inoculate with overnight fungal culture B->C D Incubate at 30°C for 48 hours C->D E Measure OD₆₀₀ D->E F Calculate MIC₈₀ E->F

Caption: Experimental workflow for antifungal susceptibility testing.

References

Application Notes and Protocols for In Vitro Antifungal Activity Testing of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a 2-aminoimidazole-containing alkaloid derived from calcareous sponges, has demonstrated notable in vitro antifungal activity against a spectrum of fungal pathogens, including clinically significant species of Candida and Trichophyton.[1][2][3] This document provides detailed protocols for assessing the antifungal efficacy of this compound, focusing on standardized methods for determining its minimum inhibitory concentration (MIC) and investigating its mechanism of action.

The primary antifungal mechanism of this compound is the chelation of zinc ions (Zn²⁺).[1][2][3] By sequestering this essential metal cofactor, this compound disrupts crucial enzymatic and cellular processes, leading to the inhibition of fungal growth.[1] This unique mode of action presents a promising avenue for the development of novel antifungal therapeutics, particularly for topical treatments where exogenous zinc availability may be limited.[3]

These protocols are designed to guide researchers in the systematic evaluation of this compound's antifungal properties, ensuring reproducible and comparable results.

Data Presentation: Antifungal Activity of this compound

The in vitro efficacy of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Table 1: Summary of Reported Minimum Inhibitory Concentrations (MIC) of this compound

Fungal SpeciesMIC Range (µM)MethodNotes
Candida albicans (CaSS1)1.56 (MIC80)Broth Microdilution (RPMI medium)Activity is abolished in nutrient-rich YPD medium or with zinc supplementation.[2][3]
Trichophyton indotiniae (terbinafine-sensitive)Not specifiedBroth Microdilution (RPMI medium)Active against terbinafine-sensitive and resistant strains.[2][3]
Trichophyton indotiniae (terbinafine-resistant)Not specifiedBroth Microdilution (RPMI medium)Activity is reduced with zinc supplementation.[2][3]
Cryptococcus neoformansNot specifiedBroth Microdilution (RPMI 1640 medium)Mentioned as susceptible in an initial screen.[3]
Aspergillus fumigatusNot specifiedBroth Microdilution (RPMI 1640 medium)Mentioned as susceptible in an initial screen.[3]

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC Determination

This is the standard method for determining the antifungal susceptibility of a fungal isolate to this compound.[1][4][5] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials:

  • This compound

  • Fungal isolates (e.g., Candida albicans, Trichophyton spp.)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well or 384-well flat-bottom microtiter plates

  • Sterile saline solution (0.85% NaCl) with 0.025% Tween 20 (for harvesting conidia)

  • Spectrophotometer or microplate reader (e.g., TECAN Spark)[2][3]

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (30-35°C)

  • Positive control antifungal (e.g., Fluconazole, Terbinafine)

  • Negative control (vehicle, e.g., DMSO)

  • (Optional) AlamarBlue or similar viability indicator[2][3]

Procedure:

  • Inoculum Preparation:

    • Culture fungal isolates on appropriate agar (B569324) plates (e.g., Potato Dextrose Agar for Trichophyton, Sabouraud Dextrose Agar for Candida).

    • For yeast (Candida spp.): Harvest cells from a fresh culture, suspend in sterile saline, and adjust the suspension to a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL using a spectrophotometer (OD600) or hemocytometer. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.

    • For molds (Trichophyton spp.): Harvest conidia by washing the surface of the agar plate with saline-Tween solution.[2][3] Filter the suspension to remove hyphal fragments. Adjust the conidial suspension to a concentration of 1 x 10⁶ CFU/mL and dilute in RPMI-1640 to achieve the desired final assay density.[2][3]

  • Assay Plate Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of this compound in RPMI-1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.03 to 50 µM.[2][3]

    • Include wells for a positive control (a known antifungal), a negative control (medium with the highest concentration of the vehicle used to dissolve this compound), and a sterility control (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal suspension to each well (except the sterility control).

    • The final volume per well is typically 100 µL for 96-well plates or 40 µL for 384-well plates.[3][4]

    • Incubate the plates at 30°C or 35°C for 24-96 hours, depending on the fungal species and growth rate.[1][2][3]

  • MIC Determination:

    • Visual Reading: The MIC is the lowest concentration of this compound at which no visible growth is observed.

    • Spectrophotometric Reading: Measure the optical density (OD) at 600 nm.[2][3] The MIC is often defined as the concentration that causes an 80% reduction in growth (MIC80) compared to the drug-free control.[3]

    • Viability Indicator: Add AlamarBlue reagent (1:20 dilution) and incubate for an additional 24 hours.[2] Read fluorescence at 535/595 nm (Excitation/Emission).[2] Calculate the percentage of growth inhibition relative to the drug-free control.

Protocol 2: Zinc Chelation Reversal Assay

This assay confirms that the antifungal activity of this compound is due to its zinc-chelating properties.[2][3]

Materials:

  • All materials from Protocol 1

  • Zinc sulfate (B86663) (ZnSO₄) solution, sterile

Procedure:

  • Follow the Broth Microdilution Assay protocol (Protocol 1).

  • Prepare parallel sets of microtiter plates.

  • In one set of plates, supplement the RPMI-1640 medium with excess zinc sulfate (e.g., final concentrations of 6.25 µM and 87 µM).[3]

  • Perform the serial dilutions of this compound in both the standard and the zinc-supplemented media.

  • Inoculate and incubate the plates as described previously.

  • Determine the MIC in both conditions. A significant increase or complete abolishment of the MIC in the zinc-supplemented medium confirms that zinc chelation is the mechanism of action.[2][3]

Protocol 3: Fungal Membrane Permeability Assay

This protocol assesses whether this compound causes damage to the fungal cell membrane, which can be a downstream effect of disrupting essential metal-dependent enzymes.

Materials:

  • Fungal cell suspension (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • This compound

  • SYTOX Green nucleic acid stain or Propidium Iodide (PI)

  • 96-well black, clear-bottom microtiter plates

  • Fluorometer or fluorescence microscope

Procedure:

  • Wash fungal cells (e.g., C. albicans) and resuspend them in PBS to the desired density.

  • Add 100 µL of the cell suspension to the wells of the microtiter plate.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free control.

  • Add SYTOX Green or PI to a final concentration of 1-5 µM.

  • Incubate the plate at room temperature or 30°C, protected from light.

  • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~488/525 nm for SYTOX Green, ~535/617 nm for PI) at different time points (e.g., 0, 30, 60, 120 minutes).

  • An increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to nucleic acids.[7]

Protocol 4: Ergosterol (B1671047) Biosynthesis Inhibition Assay

This assay determines if this compound affects the ergosterol biosynthesis pathway, a common target for antifungal drugs. While not the primary mechanism, disruption of zinc-dependent enzymes could indirectly impact this pathway.

Materials:

  • Fungal cells (e.g., C. albicans)

  • Sabouraud Dextrose Broth or other suitable growth medium

  • This compound

  • Alcoholic potassium hydroxide (B78521) solution (25% KOH in 95% ethanol)

  • n-heptane

  • Spectrophotometer capable of scanning in the UV range (230-300 nm)

Procedure:

  • Grow fungal cells in broth to mid-log phase.

  • Inoculate fresh broth containing various concentrations of this compound (e.g., 0.5x, 1x, 2x MIC) with the mid-log phase culture. Include a drug-free control.

  • Incubate for 16-24 hours at 30°C with shaking.

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight.

  • Add 3 mL of alcoholic KOH solution to the cell pellet and vortex thoroughly.

  • Incubate in an 80°C water bath for 1 hour to saponify the lipids.

  • Allow the mixture to cool to room temperature.

  • Extract the non-saponifiable lipids (including ergosterol) by adding 1 mL of sterile water and 3 mL of n-heptane, followed by vigorous vortexing for 3 minutes.

  • Allow the layers to separate and transfer the upper n-heptane layer to a clean tube.

  • Measure the absorbance of the n-heptane layer from 230 nm to 300 nm.

  • The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (B45619) results in a characteristic four-peaked curve. A decrease in the total sterol content or an alteration in the spectral shape in this compound-treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[8]

Visualizations

NaamidineA_Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Analysis Fungi Fungal Culture (e.g., Candida, Trichophyton) Inoculum Standardize Inoculum (0.5-2.5 x 10^3 cells/mL) Fungi->Inoculum Plate Inoculate 96-well Plate Inoculum->Plate NaamidineA Prepare this compound Serial Dilutions NaamidineA->Plate Incubate Incubate (24-96 hours, 30-35°C) Plate->Incubate Readout Measure Growth (Visual, OD600, or AlamarBlue) Incubate->Readout MIC Determine MIC Readout->MIC NaamidineA_MoA NaamidineA This compound Complex This compound-Zn²⁺ Complex NaamidineA->Complex Zinc Extracellular Zn²⁺ Zinc->Complex FungalCell Fungal Cell Complex->FungalCell Prevents Zn²⁺ uptake Enzymes Essential Zinc- Dependent Enzymes GrowthInhibition Fungal Growth Inhibition FungalCell->GrowthInhibition Depletion of intracellular Zn²⁺ Enzymes->GrowthInhibition Inactivation

References

Application Notes and Protocols for Evaluating Naamidine A Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Naamidine A, a marine alkaloid with potent anti-tumor activity. The methodologies outlined below are based on established findings and are intended to guide researchers in the evaluation of this compound and its analogs.

Introduction

This compound is a marine-derived alkaloid that has demonstrated significant potential as an anti-cancer agent.[1] It induces caspase-dependent apoptosis in tumor cells, a key mechanism for its cytotoxic effects.[1] Studies have shown that this compound's mechanism of action involves the disruption of the mitochondrial membrane potential and the activation of initiator and executioner caspases, specifically caspases 3, 8, and 9.[1] Notably, this pro-apoptotic activity appears to be independent of the ERK1/2 signaling pathway and the p53 tumor suppressor protein.[1] Some evidence also suggests that this compound may act as a zinc ionophore, leading to dysregulation of zinc homeostasis within cancer cells. This document provides a comprehensive guide to the cell culture protocols required to investigate the cytotoxic and pro-apoptotic properties of this compound.

Data Presentation: Summary of Expected Quantitative Outcomes

The following table summarizes the expected quantitative data from the described experimental protocols. This data is intended for comparative purposes and may vary based on specific experimental conditions and cell lines used.

AssayCell LineThis compound ConcentrationIncubation TimeExpected Outcome
Cell Viability (MTT Assay) A4310.1 - 100 µM24, 48, 72 hoursDose-dependent decrease in cell viability (IC50 determination)
Apoptosis (Annexin V/PI Staining) A4311 µM, 30 µM12 hoursIncrease in the percentage of Annexin V positive cells (early apoptosis) and Annexin V/PI positive cells (late apoptosis/necrosis)
Mitochondrial Membrane Potential (ΔΨm) A43130 µMTime-course (e.g., 0, 2, 4, 6, 8, 12 hours)Time-dependent decrease in ΔΨm, indicating mitochondrial depolarization
Caspase Activation (Western Blot/Colorimetric Assay) A43130 µM12 hoursIncreased levels of cleaved caspases 3, 8, and 9

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: Human epidermoid carcinoma cell line A431 is a suitable model, as it has been used in previous studies on this compound.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.[2]

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO). Further dilutions should be made in the culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically <0.1%).

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • A431 cells

  • 96-well plates

  • Complete culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed A431 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours to allow for cell attachment.[2]

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[2]

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and membrane integrity to distinguish between viable, apoptotic, and necrotic cells.

Materials:

  • A431 cells

  • 6-well plates

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed A431 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound (e.g., 1 µM and 30 µM) for 12 hours.[1] Include a vehicle control.

  • Harvest the cells by trypsinization, and collect the floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.[1]

  • Analyze the cells by flow cytometry within one hour.

Mitochondrial Membrane Potential (ΔΨm) Assay

This assay measures the integrity of the mitochondrial membrane, which is compromised during apoptosis.

Materials:

  • A431 cells

  • Black, clear-bottom 96-well plates

  • Complete culture medium

  • This compound stock solution

  • Mitochondrial membrane potential dye (e.g., JC-1, TMRE, or TMRM)

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Seed A431 cells in a black, clear-bottom 96-well plate.

  • Treat the cells with this compound (e.g., 30 µM) for various time points.[1]

  • At the end of each time point, remove the medium and incubate the cells with the mitochondrial membrane potential dye according to the manufacturer's protocol.

  • Wash the cells with PBS or a buffer provided with the kit.

  • Measure the fluorescence using a microplate reader or visualize under a fluorescence microscope. For JC-1, a shift from red to green fluorescence indicates mitochondrial depolarization.

Caspase Activation Assay

This can be assessed by Western blotting for cleaved caspases or by using colorimetric/fluorometric activity assays.

Western Blot Protocol:

  • Treat A431 cells with this compound (e.g., 30 µM) for 12 hours.[1]

  • Lyse the cells and determine the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9.

  • Use an appropriate secondary antibody and a chemiluminescence detection system to visualize the protein bands. An increase in the cleaved forms of the caspases indicates their activation.

Colorimetric Caspase Activity Assay Protocol:

  • Treat A431 cells with this compound as described above.

  • Lyse the cells according to the assay kit's instructions.

  • Add the cell lysate to a 96-well plate.

  • Add the specific colorimetric substrate for caspase-3, caspase-8, or caspase-9 to the respective wells.

  • Incubate the plate at 37°C for 1-2 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader. The increase in absorbance is proportional to the caspase activity.

Mandatory Visualizations

Signaling Pathway Diagram

NaamidineA_Signaling_Pathway NaamidineA This compound Mitochondria Mitochondria NaamidineA->Mitochondria Disruption of ΔΨm Caspase8 Caspase-8 (Initiator) NaamidineA->Caspase8 Activation Zinc Zinc Dyshomeostasis NaamidineA->Zinc Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Workflow Diagrams

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Staining cluster_measurement Measurement Seed Seed A431 cells in 96-well plate Attach Incubate 24h for attachment Seed->Attach Treat Treat with this compound Attach->Treat Incubate Incubate for 24-72h Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate 3-4h Add_MTT->Incubate_MTT Dissolve Dissolve formazan in DMSO Incubate_MTT->Dissolve Read Read absorbance at 570 nm Dissolve->Read

Caption: Workflow for the MTT cell viability assay.

Apoptosis_Assay_Workflow cluster_prep Cell Treatment cluster_staining Staining cluster_analysis Analysis Seed Seed A431 cells in 6-well plate Treat Treat with this compound for 12h Seed->Treat Harvest Harvest cells Treat->Harvest Wash Wash with cold PBS Harvest->Wash Resuspend Resuspend in binding buffer Wash->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Application Notes and Protocols for Naamidine A Zinc Chelation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a natural product derived from calcareous sponges, has demonstrated potent antifungal activity.[1][2] Emerging evidence strongly suggests that its primary mechanism of action involves the chelation of zinc ions (Zn²⁺), which are essential cofactors for a multitude of enzymes and structural proteins in fungal pathogens.[2][3] The sequestration of zinc by this compound disrupts vital cellular processes, leading to fungal growth inhibition. This has positioned this compound as a promising candidate for the development of novel antifungal therapies, particularly for topical applications where localized zinc availability is limited.[2][4]

Understanding and quantifying the zinc chelation activity of this compound and its analogs is crucial for structure-activity relationship (SAR) studies, mechanism of action deconvolution, and overall drug development. This document provides a detailed protocol for an in vitro competitive fluorescence-based zinc chelation assay, a robust method to determine the zinc-binding affinity of test compounds. Additionally, a conceptual protocol for a secondary, enzyme-based thermal shift assay is described to assess the functional consequences of zinc chelation on a zinc-dependent enzyme.

Principle of the Competitive Fluorescence-Based Zinc Chelation Assay

This assay is based on the principle of competition between the test compound (this compound) and a fluorescent zinc indicator for binding to a limited amount of Zn²⁺. FluoZin-3 is a high-affinity fluorescent probe that exhibits a significant increase in fluorescence intensity upon binding to zinc.[5][6] In the presence of a chelator like this compound, the fluorescence of the FluoZin-3-Zn²⁺ complex is quenched as this compound sequesters zinc from the indicator. The degree of fluorescence quenching is proportional to the concentration and affinity of the test compound, allowing for the determination of its zinc chelation potential and the calculation of its inhibitory concentration (IC₅₀).

Key Experimental Methodologies

I. Competitive Fluorescence-Based Zinc Chelation Assay Protocol

This protocol details the steps to quantify the zinc chelation activity of this compound by measuring the displacement of zinc from the fluorescent indicator FluoZin-3.

Materials and Reagents:

  • This compound

  • FluoZin-3, tetrapotassium salt (or AM ester for cellular assays)

  • Zinc Chloride (ZnCl₂)

  • HEPES buffer (50 mM, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Black, flat-bottom 96-well microplates

  • Fluorescence microplate reader with excitation at ~494 nm and emission at ~516 nm

Experimental Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of FluoZin-3 in deionized water. Aliquot and store at -20°C, protected from light.[7]

    • Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Preparation of Working Solutions:

    • On the day of the experiment, prepare a working solution of FluoZin-3 at 1 µM in HEPES buffer.

    • Prepare a working solution of ZnCl₂ at 1 µM in HEPES buffer.

    • Prepare a serial dilution of this compound in DMSO, and then dilute into HEPES buffer to the desired final concentrations (e.g., from 100 µM to 0.1 µM). The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup:

    • In a 96-well black microplate, add the following components in the specified order to a final volume of 200 µL:

      • 100 µL of HEPES buffer

      • 20 µL of the this compound serial dilutions or vehicle control (HEPES buffer with DMSO)

      • 40 µL of 1 µM FluoZin-3 working solution

    • Mix gently by pipetting.

    • Initiate the reaction by adding 40 µL of 1 µM ZnCl₂ working solution to all wells.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15-30 minutes, protected from light, to allow the binding equilibrium to be reached.

    • Measure the fluorescence intensity using a microplate reader with excitation at 494 nm and emission at 516 nm.[6]

  • Controls:

    • Negative Control (0% Inhibition): Wells containing HEPES buffer, DMSO, FluoZin-3, and ZnCl₂. This represents the maximum fluorescence signal.

    • Positive Control (100% Inhibition): Wells containing a known strong zinc chelator, such as EDTA or TPEN, at a high concentration, along with FluoZin-3 and ZnCl₂.

    • Blank: Wells containing HEPES buffer and this compound to check for intrinsic fluorescence of the compound.

Data Analysis:

  • Subtract the blank fluorescence values from all experimental wells.

  • Calculate the percentage of zinc chelation for each concentration of this compound using the following formula:

    % Chelation = [1 - (Fluorescence_sample / Fluorescence_negative_control)] * 100

  • Plot the percentage of chelation against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

II. Conceptual Protocol: Thermal Shift Assay (TSA) with a Zinc-Dependent Enzyme

This assay indirectly assesses the zinc chelation activity of this compound by measuring its effect on the thermal stability of a zinc-dependent enzyme, such as a Histone Deacetylase (HDAC).[8] The binding of zinc is critical for the structural integrity and stability of these enzymes. A chelator will remove the zinc, destabilize the protein, and thus lower its melting temperature (Tm).

Principle: The thermal stability of a protein is measured by monitoring its unfolding as a function of temperature. In the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein, the fluorescence intensity increases as the protein denatures. The Tm is the temperature at which 50% of the protein is unfolded.

Procedure Outline:

  • Prepare a solution of a purified zinc-dependent enzyme (e.g., HDAC6) in a suitable buffer.

  • Incubate the enzyme with varying concentrations of this compound or a vehicle control.

  • Add SYPRO Orange dye to the enzyme-compound mixtures.

  • Use a real-time PCR machine to gradually increase the temperature and monitor the fluorescence at each temperature increment.

  • Plot the fluorescence intensity versus temperature to generate melting curves.

  • Calculate the first derivative of the melting curves to determine the Tm for each condition. A decrease in Tm in the presence of this compound would indicate protein destabilization due to zinc chelation.

Data Presentation

ParameterValueReference
FluoZin-3 Properties
Excitation Wavelength~494 nm[6]
Emission Wavelength~516 nm[6]
Kd for Zn²⁺~15 nM[5]
This compound-Zinc Binding
Proposed Stoichiometry2:1 (this compound:Zn²⁺)[2][3]
HDAC Inhibition Context
HDAC Catalytic IonZn²⁺[8]
Common HDAC Inhibitor ZBGHydroxamic acids, etc.[8]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Stock & Working Solutions (this compound, FluoZin-3, ZnCl₂) prep_plate Prepare 96-well Plate (Buffer, this compound, FluoZin-3) prep_reagents->prep_plate add_zinc Add ZnCl₂ to Initiate Reaction prep_plate->add_zinc incubation Incubate at RT (15-30 min) Protected from Light add_zinc->incubation measurement Measure Fluorescence (Ex: 494 nm, Em: 516 nm) incubation->measurement calc_chelation Calculate % Chelation measurement->calc_chelation plot_curve Plot Dose-Response Curve calc_chelation->plot_curve det_ic50 Determine IC₅₀ Value plot_curve->det_ic50

Caption: Workflow for the competitive fluorescence-based zinc chelation assay.

signaling_pathway cluster_enzyme Zinc-Dependent Enzyme (e.g., HDAC) cluster_chelator Chelation by this compound HDAC_active Active Enzyme (Folded & Stable) HDAC_inactive Inactive Enzyme (Unfolded & Unstable) HDAC_active->HDAC_inactive Zn²⁺ Removal Zn Zn²⁺ Zn->HDAC_active NaamidineA_Zn_complex This compound - Zn²⁺ Complex Zn->NaamidineA_Zn_complex Chelation NaamidineA This compound NaamidineA->NaamidineA_Zn_complex Inhibition Inhibition of Enzymatic Activity HDAC_inactive->Inhibition

Caption: Mechanism of enzyme inhibition by this compound via zinc chelation.

References

Preparing Naamidine A for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A is a marine alkaloid originally isolated from the sponge Leucetta chagosensis. It has garnered significant interest in the scientific community due to its diverse biological activities. Initially identified as an inhibitor of Epidermal Growth Factor Receptor (EGFR)-dependent cellular proliferation, it has also been shown to possess potent antifungal properties through a mechanism involving zinc chelation.[1][2][3] These dual activities make this compound a compelling candidate for further investigation in various in vivo models, from oncology to infectious diseases.

However, like many natural products, this compound is a complex organic molecule with physicochemical properties that can present challenges for in vivo administration. Its presumed low aqueous solubility necessitates careful formulation development to ensure adequate bioavailability and achieve desired therapeutic concentrations in animal models.

These application notes provide a comprehensive guide for researchers on how to approach the preparation of this compound for in vivo studies. The following sections detail the known properties of this compound, strategies for solubility testing, and step-by-step protocols for preparing formulations suitable for systemic and topical administration.

Physicochemical Properties and Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₃H₂₃N₅O₄[4][5]
Molecular Weight433.47 g/mol [4][5]
AppearanceSolid powder[4]
Storage ConditionsShort term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[4]

Table 2: Solubility Assessment of this compound

Researchers should experimentally determine the solubility of this compound in the following common biocompatible solvents. This table provides a template for recording and comparing the results.

Solvent / VehicleSolubility (mg/mL) at RTObservations (e.g., clear solution, suspension, precipitation upon dilution)
Deionized WaterTo be determined
Phosphate-Buffered Saline (PBS), pH 7.4To be determined
Dimethyl Sulfoxide (DMSO)To be determined
Ethanol (100%)To be determined
Polyethylene Glycol 300 (PEG300)To be determined
5% DMSO in SalineTo be determined
10% DMSO, 40% PEG300, 50% SalineTo be determined
Corn OilTo be determined

Experimental Protocols & Formulation Strategies

The choice of formulation will depend on the intended route of administration (e.g., intravenous, intraperitoneal, oral, topical) and the experimentally determined solubility of this compound.

Protocol 1: Solubility Assessment Workflow

This protocol outlines a systematic approach to determining the solubility of this compound in various vehicles.

Materials:

  • This compound (solid powder)

  • Solvents listed in Table 2

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Spectrophotometer or HPLC for quantification

Methodology:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a microcentrifuge tube.

  • Vortex the tubes vigorously for 2-5 minutes to facilitate dissolution.

  • Incubate the samples at room temperature for 1-2 hours to reach equilibrium.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Express the solubility in mg/mL.

G cluster_workflow Solubility Assessment Workflow start Start: Excess this compound add_solvent Add 1 mL of Test Solvent start->add_solvent vortex Vortex for 2-5 min add_solvent->vortex incubate Incubate at RT for 1-2h vortex->incubate centrifuge Centrifuge at 10,000 x g incubate->centrifuge collect Collect Supernatant centrifuge->collect quantify Quantify Concentration (HPLC/UV-Vis) collect->quantify end_node End: Determine Solubility (mg/mL) quantify->end_node

Caption: Workflow for determining the solubility of this compound.

Protocol 2: Preparation of a Co-Solvent Formulation for Systemic Administration (Hypothetical Example)

This protocol describes the preparation of a co-solvent-based formulation, a common strategy for poorly water-soluble compounds in early-stage in vivo studies. This should be considered a starting point and may require optimization based on solubility and stability assessments.

Vehicle Composition:

  • 10% Dimethyl Sulfoxide (DMSO)

  • 40% Polyethylene Glycol 300 (PEG300)

  • 50% Sterile Saline (0.9% NaCl)

Methodology:

  • Weigh the required amount of this compound based on the desired final concentration (e.g., for a 5 mg/mL solution).

  • Add the calculated volume of DMSO to the solid this compound. Vortex until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Add the calculated volume of PEG300 to the DMSO solution. Vortex until the solution is homogeneous.

  • Slowly add the sterile saline to the mixture while continuously vortexing. Note: It is crucial to add the aqueous component last and slowly to prevent precipitation of the compound.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is not clear, it may indicate that the compound has exceeded its solubility limit in this vehicle, and the formulation needs to be adjusted (e.g., by lowering the concentration or altering the co-solvent ratios).

  • Filter the final solution through a 0.22 µm sterile filter before administration to animals.

Protocol 3: Preparation of a Topical Formulation

Based on a published in vivo study, a 1% (w/w) cream formulation of this compound was effective in a mouse model of dermatomycosis.[6][7] While the exact excipients of the cream vehicle were not detailed, a general protocol for preparing such a formulation is as follows.

Materials:

  • This compound

  • A suitable cream base (e.g., a commercially available, inert dermal base cream)

  • Spatula

  • Ointment slab or mortar and pestle

Methodology:

  • Calculate the required amount of this compound and cream base to achieve a 1% w/w concentration.

  • Weigh the this compound and place it on the ointment slab.

  • Weigh the cream base.

  • Incorporate a small amount of the cream base into the this compound powder and triturate with the spatula until a smooth, uniform paste is formed.

  • Gradually add the remaining cream base in small portions, mixing thoroughly after each addition until the mixture is homogeneous.

  • Store the final cream in an airtight, light-resistant container.

Signaling Pathways and Mechanisms of Action

This compound has been shown to interact with at least two distinct signaling pathways, which are relevant to its potential therapeutic applications.

G cluster_egfr EGFR Inhibition Pathway cluster_zinc Zinc Chelation Mechanism EGF EGF EGFR EGFR EGF->EGFR Binds Proliferation Cell Proliferation EGFR->Proliferation Activates NaamidineA_EGFR This compound NaamidineA_EGFR->EGFR Inhibits NaamidineA_Zinc This compound Zinc Extracellular Zinc (Zn²⁺) NaamidineA_Zinc->Zinc Chelates FungalCell Fungal Cell Zinc->FungalCell Required for growth Growth Fungal Growth FungalCell->Growth

Caption: Known mechanisms of action for this compound.

Conclusion

The preparation of this compound for in vivo studies requires a systematic, data-driven approach. Due to the current lack of public information on its solubility and formulation stability, researchers must begin with a thorough solubility assessment. The protocols and strategies outlined in these application notes provide a framework for developing suitable formulations for both systemic and topical administration. By carefully characterizing the behavior of this compound in various vehicles, researchers can ensure reliable and reproducible results in their preclinical animal studies, ultimately accelerating the exploration of this promising marine natural product's therapeutic potential.

References

Application Note: Quantitative Analysis of Naamidine A in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of Naamidine A in human plasma. As no validated bioanalytical method for this compound has been published, this protocol is based on established principles of small molecule quantification in biological matrices. The described method employs a straightforward protein precipitation for sample preparation and utilizes a C18 reversed-phase column for chromatographic separation. Detection is achieved via a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This proposed method is intended to serve as a comprehensive starting point for researchers and drug development professionals requiring the quantification of this compound for pharmacokinetic, toxicokinetic, or metabolism studies.

Introduction

This compound is a dibenzylated 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis. It has garnered interest for its biological activities, including the inhibition of epidermal growth factor (EGF)-stimulated DNA synthesis and potent antifungal properties.[1][2][3][4] Studies have shown that this compound can arrest cells in the G1 phase of the cell cycle and affects the phosphorylation states of extracellular signal-regulated kinases (ERKs), suggesting ERK1 and ERK2 as primary cellular targets.[1] Its antifungal mechanism appears to involve zinc chelation.[3] To facilitate further preclinical and clinical development, a reliable and robust bioanalytical method for its quantification in biological samples is essential. This document provides a detailed, proposed protocol for the analysis of this compound in human plasma.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₂₃H₂₃N₅O₄[5]
Molecular Weight433.5 g/mol [5]
IUPAC Name(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione[5]
XLogP3-AA3.1[5]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Stable Isotope Labeled (SIL) this compound (e.g., ¹³C₆-Naamidine A) as Internal Standard (IS)

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure Water

  • Human Plasma (K₂EDTA)

LC-MS/MS Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent

Sample Preparation (Protein Precipitation)
  • Label 1.5 mL polypropylene (B1209903) microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Allow all plasma samples to thaw at room temperature. Vortex gently to ensure homogeneity.

  • Pipette 50 µL of plasma (standards, QCs, or unknown samples) into the labeled tubes.

  • Add 10 µL of Internal Standard working solution (e.g., 250 ng/mL of SIL-Naamidine A in 50% MeOH).

  • Add 200 µL of cold Acetonitrile containing 0.1% Formic Acid to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 150 µL of the clear supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

HPLC Method
ParameterProposed Condition
ColumnWaters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.010
0.510
3.095
4.095
4.110
5.010
Mass Spectrometry Method
ParameterProposed Condition
Ionization ModeElectrospray Ionization (ESI), Positive
Curtain Gas (CUR)35 psi
Collision Gas (CAD)Medium
IonSpray Voltage (IS)5500 V
Temperature (TEM)500°C
Ion Source Gas 1 (GS1)50 psi
Ion Source Gas 2 (GS2)60 psi
MRM Transitions
AnalyteQ1 Mass (m/z)
This compound434.2
This compound (confirming)434.2
SIL-Naamidine A (IS)440.2

Note: Q1/Q3 masses and MS parameters are theoretical and require optimization during method development.

Method Validation (Hypothetical Performance Characteristics)

A full validation according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance) should be performed. The following table summarizes the expected performance characteristics of the method.

Validation ParameterExpected Result
Linearity
Calibration Range0.5 - 500 ng/mL
Correlation Coefficient (r²)≥ 0.995
Accuracy & Precision
LLOQ (0.5 ng/mL)Accuracy: 80-120%, Precision (CV): ≤ 20%
LQC, MQC, HQCAccuracy: 85-115%, Precision (CV): ≤ 15%
Selectivity No significant interference at the retention times of this compound and IS in at least 6 unique sources of blank plasma.
Matrix Effect IS-normalized matrix factor should have a CV ≤ 15%.
Recovery Consistent and reproducible across the calibration range.
Stability
Bench-top (plasma, 4h)Within ±15% of nominal concentration
Freeze-thaw (3 cycles)Within ±15% of nominal concentration
Long-term (-80°C, 30 days)Within ±15% of nominal concentration
Post-preparative (Autosampler, 24h)Within ±15% of nominal concentration

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 50 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is add_acn Add 200 µL Cold ACN (0.1% FA) (Protein Precipitation) add_is->add_acn vortex Vortex 30 sec add_acn->vortex centrifuge Centrifuge 10 min @ 14,000 rpm vortex->centrifuge supernatant Transfer 150 µL Supernatant centrifuge->supernatant inject Inject 5 µL supernatant->inject hplc HPLC Separation (C18 Column) inject->hplc ms MS/MS Detection (Positive ESI, MRM) hplc->ms quant Quantification (Peak Area Ratio vs. Conc.) ms->quant G EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation (DNA Synthesis) ERK->Proliferation Arrest G1 Cell Cycle Arrest NaamidineA This compound NaamidineA->ERK NaamidineA->Arrest

References

Application Notes and Protocols for Naamidine A Drug Synergy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a 2-aminoimidazole alkaloid originally isolated from the calcareous sponge Leucetta chagosensis, has demonstrated notable biological activity, including antifungal and anti-cancer properties. Its mechanisms of action are multifaceted, involving zinc chelation in fungal pathogens and modulation of the ERK signaling pathway in cancer cells, leading to G1 cell cycle arrest.[1][2][3][4] These distinct mechanisms present compelling opportunities for synergistic drug combinations to enhance therapeutic efficacy, overcome resistance, and potentially reduce toxicity.

These application notes provide a comprehensive guide to the experimental design of drug synergy studies involving this compound. Detailed protocols for key in vitro assays are provided, along with guidelines for data analysis and interpretation.

Potential Applications for this compound Synergy Studies

  • Antifungal Combinations: Given this compound's zinc chelation activity, combining it with conventional antifungal agents that have different mechanisms of action (e.g., azoles, echinocandins, polyenes) could lead to synergistic effects against a broad spectrum of fungal pathogens.[3][4][5] This approach may be particularly effective against drug-resistant strains.

  • Anticancer Combinations: this compound's ability to induce G1 cell cycle arrest through sustained ERK1/2 activation suggests potential synergy with cytotoxic chemotherapies that target cells in different phases of the cell cycle (e.g., S-phase or M-phase specific agents).[1][2] Combining this compound with other signal transduction inhibitors could also represent a rational strategy.

Key Methodologies for Synergy Determination

The assessment of drug interactions is crucial to determine whether a combination results in a synergistic, additive, or antagonistic effect. The most widely accepted in vitro methods for this purpose are the checkerboard assay, isobologram analysis, and the calculation of the Combination Index (CI).

Data Presentation: Summary of Synergy Metrics
MetricDescriptionInterpretation
Fractional Inhibitory Concentration (FIC) Index Calculated from checkerboard assay data, it represents the sum of the FICs of each drug in a combination that produces a specific endpoint (e.g., MIC).Synergy: FIC Index ≤ 0.5Additive: 0.5 < FIC Index ≤ 1.0Indifference: 1.0 < FIC Index ≤ 4.0Antagonism: FIC Index > 4.0
Isobologram Analysis A graphical representation of equipotent combinations of two drugs. The line of additivity connects the concentrations of the individual drugs that produce a specific effect level.Synergy: Data points fall below the line of additivity.Additive: Data points fall on the line of additivity.Antagonism: Data points fall above the line of additivity.
Combination Index (CI) Based on the Chou-Talalay method, the CI provides a quantitative measure of the degree of drug interaction at different effect levels.Synergy: CI < 1Additive: CI = 1Antagonism: CI > 1

Experimental Protocols

Protocol 1: Checkerboard Assay for Antifungal Synergy

This protocol is designed to assess the synergistic interaction between this compound and a conventional antifungal agent against a specific fungal strain.

Materials:

  • This compound

  • Partner antifungal drug (e.g., fluconazole)

  • Fungal isolate

  • 96-well microtiter plates

  • Appropriate broth medium (e.g., RPMI-1640)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Drug Stock Solutions: Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent (e.g., DMSO) at a concentration 100-fold higher than the highest concentration to be tested.

  • Determination of Minimum Inhibitory Concentration (MIC): Before performing the checkerboard assay, determine the MIC of each drug alone for the target fungal strain using a standard broth microdilution method.

  • Plate Setup:

    • Add 50 µL of broth medium to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of a 2x working solution of this compound (serially diluted down the rows).

    • In the first row, add an additional 50 µL of a 2x working solution of the partner antifungal drug (serially diluted across the columns).

    • Perform serial dilutions of this compound down each column and the partner drug across each row.

  • Inoculation: Prepare a fungal inoculum at a standardized concentration (e.g., 0.5-2.5 x 10^3 CFU/mL) and add 100 µL to each well.

  • Incubation: Incubate the plates at the optimal temperature and duration for the fungal strain being tested.

  • Reading Results: Determine the MIC of each drug alone and in combination by visual inspection or by measuring the optical density at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration that inhibits visible growth.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

Expected Results: The calculated FIC Index will determine the nature of the interaction as synergistic, additive, indifferent, or antagonistic based on the interpretation table above.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stocks Prepare Drug Stocks (this compound & Partner Drug) det_mic Determine MIC of Each Drug Alone prep_stocks->det_mic plate_setup Set up 96-well Plate with Drug Dilutions det_mic->plate_setup inoculate Inoculate with Fungal Suspension plate_setup->inoculate incubate Incubate Plate inoculate->incubate read_results Read MICs of Combination & Alone incubate->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Synergy calc_fic->interpret

Checkerboard Assay Workflow

Protocol 2: Cell Viability Assay for Anticancer Synergy (MTT/XTT Assay)

This protocol outlines the use of an MTT or XTT assay to evaluate the synergistic cytotoxic effects of this compound in combination with a chemotherapeutic agent on a cancer cell line.

Materials:

  • This compound

  • Partner anticancer drug

  • Cancer cell line of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT or XTT reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the partner drug, both alone and in combination at a fixed ratio (e.g., based on their IC50 values).

    • Remove the old medium and add 100 µL of medium containing the drug dilutions to the respective wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a period relevant to the cell line and drugs being tested (e.g., 48 or 72 hours).

  • MTT/XTT Assay:

    • For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For XTT: Add the XTT reagent mixture to each well and incubate for 2-4 hours.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Use the dose-response data to perform isobologram analysis and/or calculate the Combination Index (CI).

Expected Results: The analysis will reveal whether the combination of this compound and the partner drug results in synergistic, additive, or antagonistic effects on cancer cell viability.

cluster_setup Experiment Setup cluster_incubation Incubation & Assay cluster_data_analysis Synergy Analysis seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat with this compound & Partner Drug (Alone & Combo) seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_reagent Add MTT/XTT Reagent incubate_cells->add_reagent read_absorbance Read Absorbance add_reagent->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability isobologram Isobologram Analysis calc_viability->isobologram calc_ci Calculate Combination Index (CI) calc_viability->calc_ci

Cell Viability Assay Workflow for Synergy

Signaling Pathway Diagram

The proposed mechanism of action for this compound in cancer cells involves the sustained activation of the ERK1/2 signaling pathway, leading to the upregulation of the cyclin-dependent kinase inhibitor p21(Cip1) and subsequent G1 phase cell cycle arrest.

NaamidineA This compound MEK1_2 MEK1/2 NaamidineA->MEK1_2 ? ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation p21 p21(Cip1) Upregulation ERK1_2->p21 Sustained Activation CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Leads to

References

Application Notes and Protocols: Testing Naamidine A Against Terbinafine-Resistant Trichophyton

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of terbinafine-resistant Trichophyton species, particularly Trichophyton indotineae, presents a significant challenge to the clinical management of dermatophytosis.[1][2][3] Terbinafine (B446), a first-line antifungal agent, targets the enzyme squalene (B77637) epoxidase (SQLE), a key component in the ergosterol (B1671047) biosynthesis pathway of fungi.[2][3][4] Resistance to terbinafine is primarily associated with point mutations in the SQLE gene, which alter the drug's binding affinity to the enzyme.[2][3][4]

Naamidine A, a natural product isolated from marine sponges, has demonstrated promising antifungal activity against a broad spectrum of fungal pathogens, including terbinafine-resistant Trichophyton isolates.[5][6][7][8] The proposed mechanism of action for this compound is the chelation of zinc (Zn²⁺), an essential micronutrient for fungal growth and various enzymatic functions.[5][7][8][9] By sequestering zinc, this compound disrupts crucial cellular processes, leading to the inhibition of fungal growth.[5][9]

These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against terbinafine-resistant Trichophyton species. The protocols cover antifungal susceptibility testing to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), as well as mechanistic assays to investigate the compound's effects on ergosterol biosynthesis, reactive oxygen species (ROS) generation, and cell membrane integrity.

Data Presentation

Table 1: Antifungal Susceptibility of Trichophyton Isolates to this compound and Terbinafine
Fungal IsolateTerbinafine Resistance StatusThis compound MIC (µg/mL)This compound MFC (µg/mL)Terbinafine MIC (µg/mL)
T. indotineae (Clinical Isolate 1)Resistant
T. rubrum (Clinical Isolate 2)Resistant
T. mentagrophytes (ATCC® XXXX™)Susceptible
T. rubrum (ATCC® XXXX™)Susceptible
Table 2: Effect of this compound on Ergosterol Content in Terbinafine-Resistant Trichophyton
TreatmentConcentration (µg/mL)Ergosterol Content (% of Control)
Untreated Control-100
This compound0.5 x MIC
This compound1 x MIC
This compound2 x MIC
Terbinafine (for comparison)16
Table 3: Reactive Oxygen Species (ROS) Generation in Terbinafine-Resistant Trichophyton Treated with this compound
TreatmentConcentration (µg/mL)Relative Fluorescence Units (RFU)Fold Change in ROS vs. Control
Untreated Control-1.0
This compound0.5 x MIC
This compound1 x MIC
This compound2 x MIC
Positive Control (e.g., H₂O₂)
Table 4: Cell Membrane Integrity of Terbinafine-Resistant Trichophyton after this compound Treatment
TreatmentConcentration (µg/mL)% Propidium (B1200493) Iodide Positive Cells
Untreated Control-
This compound1 x MIC
This compound2 x MIC
Positive Control (e.g., Heat-killed)-

Experimental Protocols

Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth microdilution antifungal susceptibility testing of filamentous fungi.

1.1. Inoculum Preparation:

  • Culture Trichophyton isolates on Potato Dextrose Agar (B569324) (PDA) at 28-30°C for 7-14 days to encourage sporulation.

  • Harvest conidia by flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80.

  • Gently scrape the surface with a sterile loop.

  • Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

  • Adjust the conidial suspension to a final concentration of 1-3 x 10³ CFU/mL in RPMI-1640 medium buffered with MOPS.

1.2. Minimum Inhibitory Concentration (MIC) Assay:

  • Prepare serial two-fold dilutions of this compound and terbinafine in a 96-well microtiter plate using RPMI-1640 medium.

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Include a drug-free growth control and a sterility control (medium only).

  • Incubate the plates at 28-30°C for 4-7 days, or until sufficient growth is observed in the growth control well.

  • The MIC is the lowest concentration of the compound that causes ≥80% inhibition of visible growth compared to the drug-free control.

1.3. Minimum Fungicidal Concentration (MFC) Assay:

  • Following MIC determination, take a 10 µL aliquot from each well showing no visible growth.

  • Spot the aliquot onto a PDA plate.

  • Incubate the plates at 28-30°C for 3-5 days.

  • The MFC is the lowest concentration of the compound that results in no fungal growth on the agar plate.

Ergosterol Quantification Assay

This protocol is designed to assess the impact of this compound on the ergosterol content of the fungal cell membrane.

2.1. Fungal Culture and Treatment:

  • Inoculate a liquid culture of terbinafine-resistant Trichophyton in Sabouraud Dextrose Broth (SDB) and incubate at 28-30°C with shaking for 3-5 days to obtain sufficient mycelial mass.

  • Treat the fungal cultures with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) and a known ergosterol biosynthesis inhibitor like terbinafine as a positive control. Include an untreated control.

  • Incubate for a further 24-48 hours.

2.2. Ergosterol Extraction:

  • Harvest the mycelia by filtration and wash with sterile distilled water.

  • Determine the dry weight of a portion of the mycelia.

  • To the remaining wet mycelia, add 3 mL of 25% alcoholic potassium hydroxide (B78521) solution (25g KOH in 35mL sterile distilled water, brought to 100mL with 100% ethanol).

  • Vortex thoroughly and incubate in an 85°C water bath for 1 hour for saponification.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of sterile distilled water and 3 mL of n-heptane to each tube and vortex vigorously for 3 minutes to extract the non-saponifiable fraction containing ergosterol.

  • Collect the upper n-heptane layer and transfer to a clean tube.

  • Evaporate the n-heptane to dryness under a stream of nitrogen or in a vacuum concentrator.

2.3. HPLC Analysis:

  • Re-dissolve the dried extract in a known volume of methanol (B129727).

  • Analyze the samples by High-Performance Liquid Chromatography (HPLC) using a C18 column.

  • Use a mobile phase of methanol at a flow rate of 1 mL/min.

  • Detect ergosterol by its absorbance at 282 nm.

  • Quantify the ergosterol content by comparing the peak area to a standard curve prepared with pure ergosterol.

  • Express the results as a percentage of the ergosterol content in the untreated control.

Reactive Oxygen Species (ROS) Assay

This assay measures the generation of intracellular ROS in Trichophyton following treatment with this compound.

  • Prepare a conidial suspension of terbinafine-resistant Trichophyton as described in the antifungal susceptibility testing protocol.

  • Treat the conidia with various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 4-24 hours). Include an untreated control and a positive control (e.g., hydrogen peroxide).

  • Add the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to a final concentration of 10 µM to each sample.

  • Incubate in the dark at 37°C for 30-60 minutes.

  • Wash the conidia with phosphate-buffered saline (PBS) to remove excess probe.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Cell Membrane Integrity Assay

This protocol uses the fluorescent dye propidium iodide (PI) to assess cell membrane damage. PI can only enter cells with compromised membranes.

  • Prepare and treat a conidial suspension of terbinafine-resistant Trichophyton with this compound as described for the ROS assay. Include an untreated control and a heat-killed (e.g., 60°C for 30 minutes) positive control.

  • Add propidium iodide to a final concentration of 2 µg/mL to each sample.

  • Incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the samples by fluorescence microscopy or flow cytometry.

  • Count the percentage of fluorescent (red) cells, which represent cells with compromised membrane integrity.

Mandatory Visualizations

Experimental_Workflow cluster_prep Fungal Isolate Preparation cluster_mic_mfc Antifungal Susceptibility cluster_moa Mechanism of Action Studies Isolate Terbinafine-Resistant Trichophyton Isolate Culture Culture on PDA (7-14 days, 28-30°C) Isolate->Culture Harvest Harvest Conidia Culture->Harvest Adjust Adjust Inoculum (1-3 x 10³ CFU/mL) Harvest->Adjust MIC MIC Determination (Broth Microdilution) Adjust->MIC Ergosterol Ergosterol Quantification (HPLC) Adjust->Ergosterol ROS ROS Assay (DCFH-DA) Adjust->ROS Membrane Membrane Integrity (Propidium Iodide) Adjust->Membrane MFC MFC Determination (Subculture on PDA) MIC->MFC Data Data Analysis and Comparison MIC->Data MFC->Data Ergosterol->Data ROS->Data Membrane->Data

Caption: Experimental workflow for testing this compound against terbinafine-resistant Trichophyton.

Signaling_Pathways cluster_naamidine This compound Mechanism of Action cluster_terbinafine Terbinafine Resistance Mechanism Naamidine This compound Chelation Zinc Chelation Naamidine->Chelation Zinc Extracellular Zn²⁺ Zinc->Chelation Depletion Intracellular Zn²⁺ Depletion Chelation->Depletion Enzyme Zinc-Dependent Enzymes Depletion->Enzyme Inhibition Fungal Growth Inhibition Enzyme->Inhibition inhibition Terbinafine Terbinafine SQLE_wild Squalene Epoxidase (Wild-Type) Terbinafine->SQLE_wild binds & inhibits SQLE_mutant Squalene Epoxidase (Mutated) Terbinafine->SQLE_mutant reduced binding Ergosterol_pathway Ergosterol Biosynthesis SQLE_wild->Ergosterol_pathway blocked SQLE_mutant->Ergosterol_pathway continues Growth_normal Fungal Growth Ergosterol_pathway->Growth_normal Growth_inhibited Growth Inhibition Ergosterol_pathway->Growth_inhibited

Caption: Proposed mechanisms of action for this compound and terbinafine resistance in Trichophyton.

References

Application Notes: Naamidine A as a Novel Topical Antifungal for Dermatomycosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dermatomycosis, a superficial fungal infection of the skin, hair, or nails, affects over a billion people worldwide.[1][2][3] These infections are primarily caused by dermatophytes of the Trichophyton genus. The emergence of drug-resistant strains, particularly those resistant to terbinafine, a first-line treatment, presents a significant clinical challenge and underscores the need for novel antifungal therapeutics.[1][4] Naamidine A, a 2-aminoimidazole alkaloid natural product derived from calcareous sponges, has demonstrated potent antifungal activity against a range of fungal pathogens, including terbinafine-resistant Trichophyton species.[1][4][5] These notes provide a comprehensive overview of its mechanism, efficacy, and protocols for its application in a preclinical mouse model of dermatomycosis.

Mechanism of Action

This compound exhibits its antifungal properties through a novel mechanism involving zinc chelation.[1][4] Zinc is an essential cofactor for numerous fungal enzymes and transcription factors, making its availability critical for fungal growth and survival.[1][4] The proposed mechanism is that this compound sequesters extracellular zinc ions (Zn²⁺), thereby limiting their bioavailability to the fungal cells.[1] This mode of action is supported by findings that the antifungal activity of this compound is completely abolished when the culture medium is supplemented with excess zinc.[1][2][4][5] This zinc-binding strategy is similar to that of the established topical antifungal agent ciclopirox.[1][4] By depriving the fungus of this essential metal, this compound effectively inhibits its growth.

cluster_0 Extracellular Environment cluster_1 Fungal Cell Naamidine This compound Complex This compound-Zinc Complex Naamidine->Complex Zinc Zinc (Zn²⁺) Zinc->Complex Zinc_Uptake Zinc Uptake (Blocked) Fungus Dermatophyte Growth Growth Inhibition Fungus->Growth Deprived of Zinc

Proposed mechanism of action for this compound.
Summary of Efficacy

This compound has demonstrated significant efficacy both in vitro and in vivo. It is active against terbinafine-sensitive and, crucially, terbinafine-resistant clinical isolates of Trichophyton indotiniae.[5] In a mouse model of dermatomycosis caused by Trichophyton mentagrophytes, topical application of a 1% this compound cream resulted in a significant reduction in fungal burden.[5][6] Furthermore, the treatment led to a marked improvement in the physical appearance of the skin lesions, clearing the edema and hyperkeratosis characteristic of dermatophytic infections.[1][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antifungal efficacy of this compound.

Table 1: In Vitro Antifungal Activity of this compound

Fungal Species Strain Type Medium MIC Value Citation
Candida albicans (CaSS1) Wild Type RPMI 1.56 µM (MIC₈₀) [1]
Candida albicans (CaSS1) Wild Type YPD Inactive [1]
Trichophyton indotiniae Terbinafine-Sensitive RPMI 12.5 - 25 µM [5]

| Trichophyton indotiniae | Terbinafine-Resistant | RPMI | 12.5 - 25 µM |[5] |

MIC₈₀: Minimum inhibitory concentration that reduces fungal growth by 80%.

Table 2: In Vivo Efficacy of Topical this compound in a Mouse Dermatomycosis Model

Treatment Group Fungal Burden (Log₁₀ CFU/gram of skin) Statistical Significance (vs. Vehicle) Citation
Untreated ~6.0 - [6]
Vehicle Control ~5.8 - [6]

| 1% this compound Cream | ~3.5 | P = 0.0002 |[6] |

Data are approximate values derived from graphical representations in the cited literature.

Detailed Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against dermatophytes using a broth microdilution method.

  • Fungal Culture Preparation:

    • Grow Trichophyton spp. on Potato Dextrose Agar (PDA) plates.[5][6]

    • Harvest conidia by washing the plate surface with a saline-Tween solution (e.g., 8 g/L NaCl, 0.025% Tween 20).[5][6]

    • Dilute the conidia suspension to a final concentration of 1 × 10⁶ CFU/mL in RPMI 1640 medium.[5][6]

  • Drug Dilution Plate Setup:

    • In a 96-well microtiter plate, perform twofold serial dilutions of this compound (e.g., from 50 µM down to 0 µM) in RPMI medium.[5][6]

    • Include a "no-compound" well as a positive control for fungal growth and a "media-only" well as a negative control.

  • Inoculation and Incubation:

    • Dispense 200 µL of the prepared fungal conidia suspension into each well of the drug dilution plate.[5]

    • Incubate the plate in the dark at 28°C under static conditions for 96 hours.[5][6]

  • Growth Assessment:

    • Following incubation, add alamarBlue™ reagent (1:20 dilution) to each well.[5][6]

    • Incubate the plate for an additional 24 hours at 28°C.[5][6]

    • Measure fluorescence using a plate reader (Excitation/Emission: 535/595 nm).[5][6]

    • Normalize the data to the "no-compound" control wells to determine the relative fungal growth and calculate the MIC.[6]

node_style_step node_style_step node_style_io node_style_io node_style_result node_style_result A 1. Prepare Fungal Suspension (1x10⁶ CFU/mL in RPMI) B 2. Create 2-fold Serial Dilutions of this compound in 96-well Plate A->B C 3. Inoculate Wells with Fungal Suspension B->C D 4. Incubate at 28°C for 96 hours C->D E 5. Add alamarBlue™ Reagent D->E F 6. Incubate for 24 hours E->F G 7. Read Fluorescence (535/595 nm) F->G H Determine MIC G->H

Workflow for in vitro antifungal susceptibility testing.
Protocol 2: In Vivo Mouse Model of Dermatomycosis

This protocol describes the establishment of a T. mentagrophytes infection in mice and the subsequent evaluation of topical this compound treatment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[6]

  • Animal Model and Immunosuppression:

  • Induction of Dermatomycosis:

    • On Day 0, anesthetize the mice (e.g., ketamine at 82.5 mg/kg and xylazine (B1663881) at 6 mg/kg).[5][6]

    • Shave a 3x3 cm area on the back of each mouse.[5][6]

    • Gently abrade the denuded skin with fine-grit sandpaper to disrupt the stratum corneum.[5][6]

    • Apply a suspension of T. mentagrophytes conidia (e.g., 50 µL of 1 × 10⁹ CFU/mL) to the abraded skin.[4]

  • Topical Treatment Regimen:

    • Allow the infection to establish for 5 days post-infection.[5][6]

    • Divide mice into three groups: No treatment, Vehicle control (cream base only), and 1% w/v this compound cream.

    • Beginning on day 5, apply the assigned treatment topically to the lesion twice daily for 7 consecutive days.[5][6]

  • Evaluation of Efficacy (Fungal Burden):

    • At the end of the 7-day treatment period (Day 12 post-infection), euthanize the mice.

    • Aseptically resect the infected skin samples and record their weight.[1][5][6]

    • Homogenize the skin tissue in sterile Phosphate-Buffered Saline (PBS).[1][5][6]

    • Perform serial dilutions of the homogenate and plate onto PDA supplemented with antibiotics (e.g., chloramphenicol (B1208) and cycloheximide) to inhibit bacterial growth.[1][5][6]

    • Incubate plates at 30°C for 5 days.[5][6]

    • Count the resulting colonies and calculate the fungal burden as Colony-Forming Units (CFU) per gram of infected skin tissue.[5][6]

node_style_phase node_style_phase node_style_action node_style_action node_style_eval node_style_eval node_style_result node_style_result A Phase 1: Immunosuppression (Days -2, +5, +8) B Phase 2: Infection (Day 0) Anesthetize, Shave, Abrade Apply T. mentagrophytes A->B C Phase 3: Treatment (Days 5-12) Apply topical cream 2x daily (this compound, Vehicle, or None) B->C D Phase 4: Evaluation (Day 12) Euthanize & Resect Skin C->D E Weigh, Homogenize, Plate Dilutions D->E F Calculate Fungal Burden (CFU / gram skin) E->F

Experimental workflow for the mouse dermatomycosis model.

References

Application of Naamidine A in Cancer Cell Line Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a marine alkaloid originally isolated from the sponge Leucetta chagosensis, has emerged as a promising compound in cancer research. It has demonstrated potent antitumor activities, primarily through the induction of apoptosis in various cancer cell lines.[1][2] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on cancer cells, based on published findings.

Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted mechanism. The primary mode of action is the induction of caspase-dependent apoptosis.[1][3] This process is characterized by key hallmarks of programmed cell death, including the disruption of the mitochondrial membrane potential, externalization of phosphatidylserine, and the activation of initiator and effector caspases.[1][4]

Studies have shown that this compound treatment leads to the cleavage and activation of caspases-3, -8, and -9 in tumor cells.[1][2][4] Interestingly, this pro-apoptotic activity appears to be independent of the MEK/ERK signaling pathway and p53 status in some cell lines.[1][3] In addition to inducing apoptosis, this compound has also been reported to cause G1 cell cycle arrest.[5]

Data Presentation

The following tables summarize the quantitative data reported for this compound and its analogs in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound and its Analogs

CompoundCell LineAssay TypeEfficacy MetricValueReference
This compoundA431 (human epidermoid carcinoma)DNA Synthesis Inhibition-Halts DNA synthesis after 30h[5]
This compoundEGFR-transfected NIH3T3Proliferation InhibitionIC5011.3 µM[2]
This compoundA431 (human epidermoid carcinoma)CytotoxicityIC5031 µg/ml[6]
This compound Analog (20h)PE1007070 (metastatic breast cancer)CytotoxicityEC508.8 µM[2]
This compound Analog (20h)MCF-7 (breast cancer)Cell ViabilityEC501.4 µM[2]
This compoundMCF-7 (breast cancer)AntiproliferativeEC505.9 µM[2]
This compoundMCF-10A (non-tumorigenic breast)AntiproliferativeEC508.1 µM[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelCancer Cell LineTreatment DoseOutcomeReference
Nude MiceA431 (human epidermoid carcinoma) Xenograft25 mg/kg87.4% tumor growth inhibition[2][6]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound.

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50) or reduces metabolic activity by 50% (EC50).

Materials:

  • Cancer cell line of interest (e.g., A431, MCF-7)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle control wells (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration to determine the IC50/EC50 value.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 1 µM and 30 µM) and a vehicle control for a specified time (e.g., 12 or 24 hours).[1]

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Western Blot Analysis for Caspase Activation and Signaling Pathways

This protocol is used to detect the cleavage of caspases and changes in the phosphorylation status of signaling proteins like ERK.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, -8, -9, anti-p-ERK, anti-total ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin. For phosphorylation studies, normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

NaamidineA_Apoptosis_Pathway NaamidineA This compound Mitochondria Mitochondria NaamidineA->Mitochondria Disruption of membrane potential Caspase8 Pro-Caspase-8 NaamidineA->Caspase8 Caspase9 Pro-Caspase-9 Mitochondria->Caspase9 activeCaspase9 Caspase-9 (active) Caspase9->activeCaspase9 Caspase3 Pro-Caspase-3 activeCaspase9->Caspase3 activeCaspase8 Caspase-8 (active) Caspase8->activeCaspase8 activeCaspase8->Caspase3 activeCaspase3 Caspase-3 (active) Caspase3->activeCaspase3 Apoptosis Apoptosis activeCaspase3->Apoptosis

Caption: this compound induces apoptosis via mitochondrial disruption and caspase activation.

Experimental Workflow for Evaluating this compound

Experimental_Workflow start Start: Select Cancer Cell Line cell_culture Cell Culture and Seeding start->cell_culture naamidine_treatment This compound Treatment (Dose-Response and Time-Course) cell_culture->naamidine_treatment viability_assay Cell Viability Assay (e.g., MTT) naamidine_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) naamidine_treatment->apoptosis_assay western_blot Western Blot Analysis (Caspases, p-ERK) naamidine_treatment->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Anticancer Effects data_analysis->conclusion

Caption: Workflow for assessing the anticancer effects of this compound in vitro.

References

Application Notes and Protocols: A Comprehensive Guide to Assessing Naamidine A-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Naamidine A, a marine alkaloid originally isolated from the sponge Leucetta chagosensis, has demonstrated potent antitumor activities.[1][2] Its mechanism of action involves the induction of programmed cell death, or apoptosis, in cancer cells.[3] Studies have shown that this compound promotes a caspase-dependent apoptotic pathway, making it a compound of interest for cancer therapeutics.[1][4] This document provides a detailed overview and protocols for the essential methods used to assess and quantify apoptosis induced by this compound. The key hallmarks of this compound-induced apoptosis include the externalization of phosphatidylserine (B164497) (PS), disruption of the mitochondrial membrane potential (Δψm), activation of initiator and effector caspases, and DNA fragmentation.[1][3]

This compound-Induced Apoptosis: Signaling Pathway

This compound appears to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This dual activation converges on the executioner caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[1] The process is notably independent of p53 and the ERK1/2 signaling pathway.[1][3]

NaamidineA_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway cluster_independent Independent Of caspase8 Pro-Caspase-8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 mito Mitochondria (Disrupted Δψm) cyto_c Cytochrome c Release mito->cyto_c caspase9 Pro-Caspase-9 cyto_c->caspase9 active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 parp PARP active_caspase3->parp Cleavage apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP naamidine This compound naamidine->caspase8 Activates naamidine->mito Induces p53 p53 erk ERK1/2

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Data Presentation: Quantitative Analysis of Apoptosis

Summarized data from studies on this compound highlight its dose-dependent effect on apoptosis induction in A431 epidermoid carcinoma cells.

Table 1: Percentage of Apoptotic Cells (Annexin V Positive) after 12-hour this compound Treatment.

This compound Concentration (µM) % Apoptotic Cells (Annexin V+)
0 (Control) ~5%
0.5 ~15%
5.0 ~40%
15.0 ~65%
30.0 ~85%

Data are illustrative based on published findings showing a significant dose-dependent increase in Annexin V staining.[1]

Table 2: Relative Caspase Activity after this compound Treatment.

Target Caspase Fold Increase vs. Control (30 µM this compound)
Caspase-3 Significant Activation
Caspase-8 Significant Activation
Caspase-9 Significant Activation

Data are qualitative summaries from Western blot analyses showing cleavage and activation of these caspases.[1]

Experimental Workflow and Protocols

A typical workflow for assessing apoptosis involves cell culture, treatment, harvesting, and subsequent analysis using various assays.

Workflow cluster_assays 4. Apoptosis Assays culture 1. Cell Culture (e.g., A431 cells) treat 2. Treatment (this compound vs. Vehicle) culture->treat harvest 3. Cell Harvesting (Trypsinization/Scraping) treat->harvest flow Flow Cytometry (Annexin V/PI) harvest->flow Early/Late Apoptosis lum Luminometry (Caspase-Glo) harvest->lum Enzyme Activity wb Western Blot (Cleaved Caspases, PARP) harvest->wb Protein Cleavage mic Microscopy (TUNEL Assay) harvest->mic DNA Fragmentation analysis 5. Data Analysis & Interpretation flow->analysis lum->analysis wb->analysis mic->analysis

Caption: General experimental workflow for assessing apoptosis.

Annexin V/PI Staining for Flow Cytometry

Principle: This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by fluorescently-labeled Annexin V.[6] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but penetrates cells with compromised membranes, indicating late apoptosis or necrosis.

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., A431) in 6-well plates to achieve 70-80% confluency. Treat with desired concentrations of this compound (e.g., 0.5-30 µM) and a vehicle control (DMSO) for a specified time (e.g., 12 hours).[1]

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[7]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Viable Cells: Annexin V-negative, PI-negative.

    • Early Apoptotic Cells: Annexin V-positive, PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive, PI-positive.

Caspase-3/7 Activity Assay (Luminescent)

Principle: This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active Caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[8][9]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate. Treat with this compound and controls as described previously.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature.[10]

  • Assay Procedure (Add-Mix-Measure):

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[10]

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 1 to 3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Western Blotting for Apoptosis Markers

Principle: Western blotting detects specific proteins in a complex mixture. For apoptosis, it is used to visualize the cleavage of pro-caspases into their active forms and the cleavage of key substrates like Poly (ADP-ribose) polymerase (PARP). A decrease in the full-length protein and the appearance of smaller, cleaved fragments are indicative of apoptosis.[11]

Protocol:

  • Cell Treatment and Lysis: Treat and harvest cells as previously described. Lyse the cell pellet in RIPA buffer containing protease inhibitors on ice for 30 minutes.[11]

  • Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for cleaved Caspase-3, -8, -9, total PARP, or cleaved PARP overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.[1]

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[11]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay

Principle: The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12] The enzyme Terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, which can then be visualized by fluorescence microscopy.[13][14]

Protocol:

  • Sample Preparation: Grow and treat cells on glass coverslips.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]

    • Permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes at room temperature.[15]

  • TUNEL Reaction:

    • Prepare the TdT reaction buffer and enzyme mixture according to the kit manufacturer's instructions.

    • Incubate the fixed and permeabilized cells with the TdT reaction cocktail in a humidified chamber for 60 minutes at 37°C, protected from light.[12]

  • Staining and Visualization:

    • Wash the cells to remove unincorporated nucleotides.

    • If using a fluorescent label, counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips onto microscope slides.

  • Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP) compared to the counterstain (e.g., blue for DAPI).[12]

Timeline of Apoptotic Events and Detection Methods

Different assays are optimal for detecting events at various stages of the apoptotic process.

Apoptosis_Timeline cluster_events Apoptotic Events (Temporal Order) cluster_assays Detection Assays ps PS Externalization (Membrane Change) casp Caspase Activation (Initiator & Effector) ps->casp dna DNA Fragmentation (Nuclear Change) casp->dna annexin Annexin V Staining annexin->ps Detects caspase_assay Caspase Activity Assays Western Blot (Cleavage) caspase_assay->casp Detects tunel TUNEL Assay tunel->dna Detects

Caption: Correlation of apoptotic events with corresponding detection methods.

References

Naamidine A Formulation for Topical Application: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naamidine A, a marine alkaloid derived from the calcareous sponge Leucetta chagosensis, has emerged as a promising candidate for the topical treatment of fungal infections.[1] Its unique mechanism of action, involving zinc chelation, confers activity against a broad spectrum of fungal pathogens, including terbinafine-resistant strains.[1] Furthermore, this compound has been shown to modulate cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and Extracellular Signal-Regulated Kinase (ERK) pathways, suggesting potential applications beyond its antifungal properties.[2][3]

These application notes provide a comprehensive guide to the formulation and preclinical evaluation of this compound for topical delivery. The protocols detailed below are intended to assist researchers in the development and characterization of this compound formulations for dermatological applications.

Data Presentation

Table 1: In Vitro Antifungal Activity of this compound
Fungal SpeciesStrainMIC₈₀ (µM) in RPMI MediumNotes
Candida albicansCaSS11.56Activity is abolished by excess zinc.[1]
Trichophyton indotiniaeCI 633/P/23 (Terbinafine-sensitive)12.5 - 25---
Trichophyton indotiniae18 (Terbinafine-resistant)12.5 - 25Active against resistant strains.[1]
Trichophyton indotiniaeV245-81 (Terbinafine-resistant)12.5 - 25Active against resistant strains.[1]
Table 2: Composition of a 1% w/v this compound Aqueous Cream
IngredientConcentration (% w/v or % v/v)Function
This compound1% w/vActive Pharmaceutical Ingredient
Cetylstearyl alcohol7% w/vEmulsifier, Emollient
Stearyl alcohol1.5% w/vThickening Agent, Emollient
Eumulgin B251.5% w/vEmulsifier
Liquid paraffin12% v/vEmollient, Occlusive Agent
Purified Waterq.s. to 100%Vehicle

Source: Adapted from a formulation used in an in vivo mouse model of dermatomycosis.[1]

Table 3: In Vivo Efficacy of 1% this compound Cream in a Mouse Model of Dermatomycosis
Treatment GroupMedian Fungal Burden (Log CFU/gram of skin)Clinical Observations
Untreated4.8Edema and hyperkeratosis
Vehicle Control4.0Edema and hyperkeratosis
1% this compound Cream1.3 (Limit of Detection)Clearance of clinical signs

Infection model: Immunocompromised CD-1 mice infected with Trichophyton mentagrophytes.[1]

Experimental Protocols

Preparation of 1% w/v this compound Aqueous Cream

This protocol is based on the principles of Quality by Design (QbD) to ensure a robust and reproducible formulation process.[4][5][6][7][8]

1.1. Materials:

  • This compound

  • Cetylstearyl alcohol

  • Stearyl alcohol

  • Eumulgin B25

  • Liquid paraffin

  • Purified water

  • Heating magnetic stirrer

  • Homogenizer

  • Suitable glass beakers

  • Water bath

1.2. Protocol:

  • Oil Phase Preparation: In a suitable beaker, combine cetylstearyl alcohol, stearyl alcohol, and liquid paraffin. Heat the mixture to 70-75°C in a water bath until all components are melted and homogenous.

  • Aqueous Phase Preparation: In a separate beaker, heat the purified water to 70-75°C. Add Eumulgin B25 and stir until completely dissolved.

  • This compound Incorporation: Disperse this compound in a small portion of the heated aqueous phase and mix until uniform.

  • Emulsification: Slowly add the aqueous phase (containing this compound and Eumulgin B25) to the oil phase while continuously stirring with a homogenizer at a moderate speed.

  • Homogenization: Continue homogenization for 5-10 minutes to form a uniform emulsion.

  • Cooling: Remove the emulsion from the heat and allow it to cool to room temperature with gentle, continuous stirring.

  • Final Product: Store the resulting cream in an appropriate airtight container.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the use of Franz diffusion cells to evaluate the permeation of this compound from the topical formulation through a skin membrane.[9][10][11][12][13]

2.1. Materials:

  • Franz diffusion cells

  • Porcine or human skin membrane

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if necessary)

  • 1% this compound cream

  • Water bath with circulator

  • Magnetic stir bars

  • Syringes and needles for sampling

  • HPLC or LC-MS/MS for analysis

2.2. Protocol:

  • Membrane Preparation: Thaw and cut the skin membrane to the appropriate size to fit the Franz diffusion cells. Equilibrate the membrane in the receptor solution for 30 minutes prior to mounting.

  • Cell Assembly: Mount the skin membrane between the donor and receptor compartments of the Franz cell, ensuring the stratum corneum faces the donor compartment.

  • Receptor Chamber Filling: Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the membrane. Place a small magnetic stir bar in the receptor chamber.

  • Temperature Control: Place the assembled Franz cells in a water bath maintained at 32°C to simulate skin surface temperature.

  • Formulation Application: Apply a known quantity (e.g., 100 mg) of the 1% this compound cream evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC or LC-MS/MS method.

  • Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux.

In Vitro Anti-inflammatory Assay

This protocol describes a method to assess the potential anti-inflammatory activity of the this compound formulation using a macrophage cell line.[14][15][16]

3.1. Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound formulation (sterilized)

  • Griess Reagent for nitric oxide (NO) measurement

  • ELISA kits for TNF-α and IL-6

  • 96-well plates

3.2. Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

  • Cytotoxicity Assessment: Before the anti-inflammatory assay, determine the non-toxic concentrations of the this compound formulation on RAW 264.7 cells using an MTT or similar cell viability assay.

  • Treatment: Pre-treat the cells with non-toxic concentrations of the this compound formulation for 1 hour.

  • Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include appropriate controls (vehicle, LPS alone).

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay: Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent as an indicator of NO production. Measure absorbance at 540 nm.

  • Cytokine Analysis (ELISA): Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound-treated groups to the LPS-only control to determine the inhibitory effect.

In Vivo Topical Antifungal Efficacy in a Mouse Model of Dermatomycosis

This protocol is adapted from a published study on this compound and provides a framework for evaluating the in vivo efficacy of the topical formulation.[1][17][18][19]

4.1. Animals:

  • Immunocompromised male CD-1 mice

4.2. Infection Procedure:

  • Anesthetize the mice and shave a 3x3 cm area on their backs.

  • Gently abrade the shaved area with fine-grit sandpaper.

  • Apply a suspension of Trichophyton mentagrophytes conidia (e.g., 50 µL of 1 x 10⁹ CFU/mL) to the abraded skin.

  • Allow the infection to establish for 5 days.

4.3. Treatment Protocol:

  • Randomize the infected mice into treatment groups (e.g., 1% this compound cream, vehicle control, untreated).

  • Apply a measured amount of the cream (e.g., ~0.1-0.3 g) to the lesion twice daily for 7 days.

4.4. Efficacy Assessment:

  • Clinical Scoring: Visually assess the lesions daily for signs of improvement (e.g., reduction in erythema, scaling, and inflammation).

  • Fungal Burden Quantification: At the end of the treatment period, euthanize the mice and excise the infected skin.

  • Weigh and homogenize the skin samples in sterile PBS.

  • Plate serial dilutions of the homogenate on Sabouraud Dextrose Agar containing antibiotics to inhibit bacterial growth.

  • Incubate the plates and count the number of colony-forming units (CFU) to determine the fungal burden per gram of skin.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy prep 1. Cream Preparation char 2. Physicochemical Characterization (Viscosity, pH, etc.) prep->char pen 3. Skin Permeation (Franz Cells) char->pen anti_inflam 4. Anti-inflammatory Assay (RAW 264.7) char->anti_inflam model 5. Mouse Dermatomycosis Model pen->model efficacy 6. Efficacy Assessment (Fungal Burden) model->efficacy

Caption: Experimental workflow for this compound topical formulation development.

naamidine_a_moa cluster_fungal Antifungal Mechanism cluster_cell_signaling Cellular Signaling Modulation Naamidine_A This compound Chelation Zinc Chelation Naamidine_A->Chelation Zinc Extracellular Zinc (Zn²⁺) Zinc->Chelation FungalGrowth Fungal Growth Inhibition Chelation->FungalGrowth EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation Inhibition ERK->Proliferation Naamidine_A2 This compound Naamidine_A2->EGFR Antagonist

Caption: Proposed mechanisms of action for this compound.

egfr_erk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates Naamidine_A This compound Naamidine_A->EGFR Inhibits Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene_Expression

Caption: Simplified EGFR/ERK signaling pathway and the inhibitory role of this compound.

References

Application Notes and Protocols for the Analysis of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the analysis of Naamidine A, a marine-derived 2-aminoimidazole alkaloid, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It includes comprehensive tables of spectroscopic data, step-by-step experimental protocols, and visualizations of the analytical workflow and the compound's biological signaling pathway.

Introduction

This compound is a natural product isolated from the marine sponge Leucetta chagosensis. It has garnered significant interest in the scientific community due to its biological activities, including its role as an antagonist of the epidermal growth factor receptor (EGFR) signaling pathway, making it a potential candidate for anticancer drug development. Accurate and thorough analytical characterization is crucial for its identification, purity assessment, and further development. This application note outlines the key methodologies for the spectroscopic analysis of this compound.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound, as reported in the literature. This data is essential for the structural confirmation of the molecule.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-7', H-11'7.11d8.8
H-8', H-10'6.81d8.8
H-7'', H-11''6.83d7.8
H-8'', H-10''6.73d8.8
CH₂-5', CH₂-5''3.87s-
OCH₃3.77s-
N-CH₃ (imidazole)3.40s-
N-CH₃ (hydantoin)3.17s-

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃) [1]

PositionChemical Shift (δ, ppm)
C-2163.3
C-4157.0
C-5155.2
C-2' (hydantoin)146.7
C-4' (hydantoin)134.7
C-5' (hydantoin)131.3
C-6' (imidazole)129.5
C-1''129.3
C-4''158.5
C-6''128.7
C-7', C-11'129.5
C-8', C-10'114.3
C-7'', C-11''115.0
C-8'', C-10''127.0
CH₂-5', CH₂-5''32.1, 30.0
OCH₃55.5
N-CH₃ (imidazole)28.8
N-CH₃ (hydantoin)25.0

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a key technique for determining the elemental composition of this compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₃H₂₃N₅O₄
Calculated m/z ([M+H]⁺)434.1828
Found m/z ([M+H]⁺)434.1840[1]

Proposed Fragmentation Pattern: While specific fragmentation studies for this compound are not widely available, a plausible fragmentation pattern under ESI-MS/MS can be proposed based on the known fragmentation of imidazole (B134444) alkaloids. The primary fragmentation is expected to involve the cleavage of the benzylic C-C bonds and fragmentation of the hydantoin (B18101) ring.

Table 4: Proposed Key Fragment Ions for this compound in ESI-MS/MS

Proposed Fragmentm/z (calculated)Description
[M+H - C₈H₇O]⁺327.1355Loss of the p-hydroxybenzyl radical
[M+H - C₉H₉O]⁺313.1198Loss of the p-methoxybenzyl radical
[C₉H₁₀NO]⁺150.0762p-methoxybenzyl cation
[C₈H₈NO]⁺134.0606p-hydroxybenzyl cation

Experimental Protocols

Objective: To acquire high-quality ¹H and ¹³C NMR spectra for structural elucidation of this compound.

Materials:

  • This compound sample (1-5 mg)

  • Deuterated chloroform (B151607) (CDCl₃)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 500 MHz)

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum.

    • Typical parameters:

      • Pulse program: zg30

      • Spectral width: ~16 ppm

      • Number of scans: 16-64

      • Relaxation delay (d1): 2 s

  • ¹³C NMR Acquisition:

    • Acquire a standard 1D ¹³C NMR spectrum with proton decoupling.

    • Typical parameters:

      • Pulse program: zgpg30

      • Spectral width: ~240 ppm

      • Number of scans: 1024-4096

      • Relaxation delay (d1): 2 s

  • 2D NMR Acquisition (Optional but Recommended):

    • Acquire COSY, HSQC, and HMBC spectra to confirm assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra and perform baseline correction.

    • Reference the spectra to the residual solvent peak of CDCl₃ (δH 7.26 ppm, δC 77.16 ppm).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

Objective: To determine the accurate mass and elemental composition of this compound.

Materials:

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture (e.g., 50:50 acetonitrile:water) containing 0.1% formic acid to promote protonation.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data in positive ion mode over a suitable m/z range (e.g., 100-1000).

  • Data Analysis:

    • Process the acquired data to obtain the high-resolution mass spectrum.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

Visualizations

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis Naamidine_A_Sample This compound (pure) NMR_Prep Dissolve in CDCl3 Naamidine_A_Sample->NMR_Prep 1-5 mg MS_Prep Dilute in MeOH/ACN + 0.1% Formic Acid Naamidine_A_Sample->MS_Prep ~0.1 mg NMR_Acquisition 1D (1H, 13C) & 2D NMR Acquisition NMR_Prep->NMR_Acquisition NMR_Processing Data Processing & Structure Confirmation NMR_Acquisition->NMR_Processing MS_Acquisition HRMS (ESI-TOF) Acquisition MS_Prep->MS_Acquisition MS_Processing Data Analysis & Formula Determination MS_Acquisition->MS_Processing

Caption: Experimental workflow for NMR and MS analysis of this compound.

signaling_pathway EGF EGF EGFR EGF Receptor EGF->EGFR Binds Ras Ras EGFR->Ras Activates Naamidine_A This compound Naamidine_A->Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: this compound inhibits the EGF receptor signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in the Synthesis of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Naamidine A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthetic route to this potent marine alkaloid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on critical steps that are known to be challenging.

Issue 1: Poor Regioselectivity in Cyclization to Form the Imidazole Core

Question: My hydroamination/cyclization of the propargylguanidine (B13887204) precursor is resulting in a low yield of the desired isomer or a mixture of regioisomers. What are the likely causes and solutions?

Answer: The regioselectivity of the intramolecular hydroamination of the propargylguanidine is a critical step in the synthesis of this compound. The formation of the desired N³-protected cyclic ene-guanidine is crucial for the subsequent selective N²-functionalization. Low yields or the formation of isomeric byproducts are often attributed to the choice of catalyst and reaction conditions.

A key achievement in overcoming this challenge was the development of a regioselective hydroamination using a silver(I) catalyst.[1] In contrast, base-mediated cyclization has been reported to favor the opposite regiochemistry.[2]

Troubleshooting Table: Regioselective Cyclization of Propargylguanidine

Catalyst/ReagentSolventTemperature (°C)OutcomeReference
AgNO₃CH₂Cl₂Room Temp.High yield of the desired single isomer (N³-cyclized product).[1]
Base (e.g., K₂CO₃)MeCNRefluxFavors the formation of the N²-acyl-2-aminoimidazole (opposite regiochemistry).[2]
PdCl₂MeOHRoom Temp.Can result in low yields or mixtures of isomers depending on the substrate.[3]

Recommendations:

  • Catalyst Selection: For the synthesis of the this compound core, silver(I) nitrate (B79036) (AgNO₃) is the recommended catalyst to ensure high regioselectivity for the desired 5-exo-dig cyclization.

  • Avoid Strong Bases: If the goal is the N³-protected intermediate, avoid strong basic conditions for the cyclization step, as this will likely lead to the undesired regioisomer.

  • Protecting Group: The use of a carbobenzyloxy (Cbz) protecting group on the guanidine (B92328) has been shown to be effective in directing the regioselectivity.[1]

Issue 2: Non-selective Acylation of the 2-Aminoimidazole Core

Question: I am attempting to acylate the 2-aminoimidazole core (Naamine A) to synthesize this compound, but I am getting a significant amount of a di-acylated byproduct, leading to low yields and difficult purification. How can I improve the selectivity for mono-acylation?

Answer: This is a well-documented challenge in the synthesis of this compound and its analogues. The free 2-aminoimidazole has two nucleophilic nitrogen atoms (the exocyclic N²-amino group and the endocyclic N¹-imidazole nitrogen), and acylation can occur at both sites, leading to a mixture of mono- and di-acylated products. One report noted an unfavorable 1:2 mixture of the desired mono-acylated product to the di-acylated byproduct.[4]

The most effective strategy to overcome this is to avoid the acylation of the free 2-aminoimidazole altogether. Instead, a synthetic route that involves the regioselective formation of an N³-protected cyclic ene-guanidine allows for subsequent selective acylation at the N²-position.[1][4]

Troubleshooting Table: N²-Acylation Selectivity

Starting MaterialAcylating AgentReaction ConditionsMono:Di-acylation RatioReference
Free 2-aminoimidazole (Naamine A)2-Fluorobenzoyl chlorideStandard acylation1:2[4]
N³-Cbz-protected cyclic ene-guanidineN-Methylparabanic acid (silylated)Acetonitrile, RefluxPredominantly mono-acylated product[1]
Imidazolidine-2-thioneVarious acyl chloridesDMAFormation of mono- or di-acylated products is dependent on the acyl chloride used.[5]

Recommendations:

  • Synthetic Strategy: Employ a synthetic route that proceeds through an N³-protected intermediate. This masks one of the reactive nitrogens, allowing for selective acylation at the desired N² position.

  • Purification: If a mixture of mono- and di-acylated products is obtained, careful flash column chromatography may be required for separation. The polarity of the two products can be very similar, making separation challenging.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the transamination reaction to form the free 2-aminoimidazole problematic on a larger scale?

A1: While specific details on the challenges of scaling up the transamination reaction are not extensively documented in the provided literature, issues with large-scale reactions can often be related to factors such as mass transfer limitations, temperature control, reagent addition rates, and difficulties in product isolation and purification from larger volumes. The original synthesis mentioned that this step was "problematic on larger scales," which necessitated the development of a more robust and scalable synthetic route.[4]

Q2: What are the best practices for handling and storing the silver nitrate catalyst?

A2: Silver nitrate is light-sensitive and should be stored in a dark, well-sealed container. It is also an oxidizing agent and should be kept away from combustible materials. For the cyclization reaction, it is best to use a freshly opened bottle or ensure the reagent has been stored properly to maintain its catalytic activity.

Q3: Are there any specific safety precautions I should take during the synthesis of this compound?

A3: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Specific reagents to handle with care include:

  • Silver Nitrate: Can cause skin and eye irritation.

  • Acylating Agents (e.g., acyl chlorides): Are often corrosive and moisture-sensitive.

  • Solvents (e.g., Dichloromethane (B109758), Acetonitrile): Are volatile and have associated health risks. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Experimental Protocols

The following are detailed methodologies for the key steps in a successful and scalable synthesis of this compound.[1]

Protocol 1: Regioselective Hydroamination/Cyclization
  • To a solution of N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine in dichloromethane (CH₂Cl₂), add silver nitrate (AgNO₃) (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N³-protected cyclic ene-guanidine as a single isomer.

Protocol 2: Selective N²-Acylation to form this compound
  • In a two-neck round-bottom flask equipped with a reflux condenser and under a Nitrogen atmosphere, add 1-methylparabanic acid (1.2 eq) and acetonitrile.

  • Add bis(trimethylsilyl)acetamide (BSA) (1.5 eq) via syringe and reflux the mixture for 2 hours.

  • Cool the reaction mixture and add a solution of the N³-deprotected 2-aminoimidazole (Naamine A) in acetonitrile.

  • Reflux the reaction mixture and monitor for completion by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_start Starting Materials cluster_core Core Synthesis cluster_final Final Acylation A Propargylamine Precursor C Guanylation A->C B Cbz-cyanamide B->C D AgNO3-catalyzed Regioselective Cyclization C->D Forms Propargylguanidine E N3-Cbz Protected Cyclic Ene-Guanidine D->E Key Regiocontrol Step F Deprotection (Hydrogenolysis) E->F G Naamine A (2-Aminoimidazole Core) F->G I Selective N2-Acylation G->I H Silylated N-Methylparabanic Acid H->I J This compound I->J Final Product G cluster_problem The Challenge cluster_solution The Solution Problem Free 2-Aminoimidazole (e.g., Naamine A) P1 Mixture of Mono- and Di-acylated Products Problem->P1 Acylation Solution N3-Protected Intermediate S1 Selective Mono-acylation at N2 Position Solution->S1 Acylation S2 Desired Mono-acylated Product S1->S2 Deprotection Reason Reason for Selectivity: The N3 protecting group prevents di-acylation by blocking one of the nucleophilic sites. S1->Reason

References

Technical Support Center: Enhancing the Total Synthesis of Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals dedicated to the synthesis of Naamidine A, this technical support center offers targeted troubleshooting guides and frequently asked questions (FAQs). The aim is to address common challenges and provide actionable solutions to improve the overall yield and efficiency of the synthesis. The methodologies and data presented are primarily based on scalable and robust synthetic routes reported in the literature.

Troubleshooting Guide

This section addresses specific experimental issues that can lead to decreased yields during the total synthesis of this compound.

Issue 1: Low Yield in the Regioselective Hydroamination Step

  • Question: The formation of the N³-protected cyclic ene-guanidine via hydroamination is resulting in a low yield and/or a mixture of isomers. What are the potential causes and solutions?

  • Answer: The regioselectivity of the intramolecular hydroamination is a critical factor for a successful synthesis.[1][2][3] Low yields or the formation of undesired isomers can often be attributed to the following:

    • Catalyst Choice and Activity: The choice of catalyst is crucial. Silver nitrate (B79036) (AgNO₃) has been reported to effectively catalyze the 5-exo-dig cyclization to the desired isomer in high yield.[3] Ensure the catalyst is of high purity and handled under appropriate conditions to avoid deactivation.

    • Protecting Group Strategy: The use of a monoprotected propargylguanidine (B13887204), specifically with a Carboxybenzyl (Cbz) group, has been shown to be key in directing the regioselectivity of the hydroamination to form the desired N³-protected cyclic ene-guanidine.[1][2][3] Using other protecting groups like Boc may lead to mixtures or difficulties in deprotection without affecting other parts of the molecule.[3]

    • Reaction Conditions: The reaction is typically run in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).[3] Ensure the solvent is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Issue 2: Non-selective Acylation of the 2-Aminoimidazole Core

  • Question: Acylation of the 2-aminoimidazole core (Naamine A) to attach the 1-methyl-dehydrohydantoin moiety is yielding a mixture of mono- and di-acylated products. How can this be avoided?

  • Answer: Direct acylation of the 2-aminoimidazole ring is notoriously problematic and often leads to a mixture of N²-mono- and N²,N²-diacylated products.[1][2][3] The following approach has been proven to be highly selective:

    • Use of a Silylated Reagent: The most effective method to achieve selective mono-acylation is the use of silylated 1-methylparabanic acid.[3][4] This is achieved by reacting 1-methylparabanic acid with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) prior to the reaction with Naamine A.[3] This in-situ generation of the silylated hydantoin (B18101) ensures selective acylation at the desired nitrogen.

Issue 3: Difficulties with Protecting Group Removal

  • Question: The removal of protecting groups is leading to the cleavage of other sensitive functionalities in the molecule or is incomplete. What are the recommended deprotection strategies?

  • Answer: Protecting group strategy is central to the success of the synthesis.

    • Cbz and Benzyl (B1604629) Ether Hydrogenolysis: In the Looper synthesis, the Cbz group on the guanidine (B92328) and the benzyl ether protecting the phenol (B47542) are cleaved simultaneously via hydrogenolysis.[3] A palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere is effective. A key advantage of this step is the concomitant isomerization of the exocyclic double bond to form the aromatic 2-aminoimidazole core.[3]

    • Avoiding Acid-Labile Protecting Groups: The use of acid-labile protecting groups like Boc on the guanidine can be problematic, as their removal with strong acids (e.g., TFA) can lead to the cleavage of other acid-sensitive groups, such as electron-rich benzyl ethers.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for achieving a high overall yield in the this compound synthesis?

    • A1: The regioselective hydroamination to form the cyclic ene-guanidine is arguably one of the most crucial steps.[1][2][3] Achieving high regioselectivity here prevents the formation of difficult-to-separate isomers and significantly boosts the overall yield. The subsequent selective N²-acylation is also critical to avoid product mixtures.[1][2][3]

  • Q2: Are there scalable total syntheses of this compound reported?

    • A2: Yes, the synthesis developed by Looper and coworkers has been described as short, scalable, and has been used to produce gram quantities of this compound.[2][3] This route proceeds in six linear steps with a reported overall yield of 33-35%.[3][4]

  • Q3: What are the key starting materials for the scalable synthesis of this compound?

    • A3: The scalable synthesis reported by Looper and coworkers utilizes a Cu(I)-mediated A³-coupling of a secondary amine (N-allylmethylamine), an alkyne (4-methoxyphenylacetylene), and an aldehyde (4-(benzyloxy)benzaldehyde) as the initial key step.[3]

Data Presentation

The following table summarizes the reported yields for the key steps in a scalable total synthesis of this compound.

StepReactionProductReported Yield (%)Reference
1Cu(I)-mediated A³-couplingN-Allyl-1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amineNot explicitly reported for this step, but part of a high-yielding sequence[3]
2Deallylation1-(4-(Benzyloxy)phenyl)-4-(4-methoxyphenyl)-N-methylbut-3-yn-2-amineGood Yield[3]
3GuanylationN-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidineNot explicitly reported for this step, but part of a high-yielding sequence[3]
4AgNO₃-mediated HydroaminationBenzyl (Z)-4-(4-(benzyloxy)benzyl)-2-imino-5-(4-methoxybenzylidene)-3-methylimidazolidine-1-carboxylate87[3]
5Hydrogenolysis (Cbz & Bn deprotection and Isomerization)Naamine AQuantitative[3]
6Acylation with silylated 1-methylparabanic acidThis compoundGood Yield[3]
Overall Yield 33-35 [3][4]

Experimental Protocols

Key Experiment: Regioselective Hydroamination

This protocol is adapted from the reported scalable synthesis of this compound.[3]

  • Reactant: N-Cbz-1-(1-(4-(benzyloxy)phenyl)-4-(4-methoxyphenyl)but-3-yn-2-yl)-1-methylguanidine

  • Catalyst: Silver Nitrate (AgNO₃)

  • Solvent: Dichloromethane (CH₂Cl₂)

  • Procedure: a. Dissolve the propargylguanidine substrate in dry dichloromethane under an inert atmosphere (N₂ or Ar). b. Add a catalytic amount of silver nitrate to the solution. c. Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). d. Upon completion, the reaction is typically quenched and purified by column chromatography on silica (B1680970) gel to afford the desired cyclic ene-guanidine.

Visualizations

NaamidineA_Synthesis_Workflow Start Starting Materials (Amine, Alkyne, Aldehyde) A3_Coupling Cu(I)-mediated A³-coupling Start->A3_Coupling Propargylamine Propargylamine Intermediate A3_Coupling->Propargylamine Yield: High Deallylation Pd(0) Deallylation Propargylamine->Deallylation Secondary_Amine Secondary Propargylamine Deallylation->Secondary_Amine Yield: Good Guanylation Guanylation (Cbz-cyanamide) Secondary_Amine->Guanylation Propargylguanidine N-Cbz-Propargylguanidine Guanylation->Propargylguanidine Yield: High Hydroamination AgNO₃-mediated Hydroamination Propargylguanidine->Hydroamination Cyclic_Ene_Guanidine N³-Protected Cyclic Ene-Guanidine Hydroamination->Cyclic_Ene_Guanidine Yield: 87% Hydrogenolysis Hydrogenolysis (Pd/C, H₂) Cyclic_Ene_Guanidine->Hydrogenolysis Naamine_A Naamine A Hydrogenolysis->Naamine_A Yield: Quant. Acylation Acylation (Silylated Hydantoin) Naamine_A->Acylation Naamidine_A This compound Acylation->Naamidine_A Yield: Good

Caption: Scalable Total Synthesis Workflow for this compound.

Troubleshooting_Hydroamination Problem Low Yield / Isomer Mixture in Hydroamination Step Cause1 Suboptimal Catalyst? Problem->Cause1 Cause2 Incorrect Protecting Group? Problem->Cause2 Cause3 Poor Reaction Conditions? Problem->Cause3 Solution1 Use high-purity AgNO₃. Handle under inert conditions. Cause1->Solution1 Solution2 Ensure N-Cbz protection on the propargylguanidine. Cause2->Solution2 Solution3 Use dry, degassed solvent. Maintain inert atmosphere. Cause3->Solution3

Caption: Troubleshooting Flow for the Hydroamination Step.

References

Technical Support Center: Optimizing Naamidine A Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Naamidine A in in vitro assays. Particular focus is given to overcoming solubility challenges to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a 2-aminoimidazole alkaloid originally isolated from the marine sponge Leucetta chagosensis. It has demonstrated anti-proliferative effects in cancer cell lines and antifungal activity. Its primary mechanisms of action include:

  • Induction of G1 Cell Cycle Arrest: this compound strongly induces the phosphotransferase activity of extracellular signal-regulated kinases (ERK1/2).[1][2] This sustained and robust ERK signal leads to an increase in p21CIP1 levels.[1] The elevated p21CIP1 then inhibits cyclin-dependent kinase 2 (cdk2), preventing the formation of the cyclin E/cdk2 complex and causing cells to arrest in the G1 phase of the cell cycle.[1]

  • Antifungal Activity via Zinc Chelation: this compound's antifungal properties are attributed to its ability to chelate zinc ions. This sequestration of zinc, an essential cofactor for many fungal enzymes, disrupts fungal growth. The antifungal activity of this compound can be abolished by supplementing the culture medium with excess zinc.

Q2: In which solvents is this compound soluble?

This compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[3] However, it is sparingly soluble in aqueous solutions such as water, phosphate-buffered saline (PBS), and cell culture media. This can lead to precipitation when diluting a DMSO stock solution into an aqueous buffer for in vitro assays.

Q3: What is the recommended starting concentration for a this compound stock solution?

A common starting concentration for a this compound stock solution in anhydrous, cell culture grade DMSO is 10 mM. This provides a concentrated stock that can be diluted to the desired final concentrations for various experiments while keeping the final DMSO concentration in the assay low.

Q4: What is the maximum permissible concentration of DMSO in my cell culture?

The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of 0.1% to 0.5% is well-tolerated. However, the sensitivity to DMSO can be cell line-dependent, and it is recommended to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line.

Q5: How should I store my this compound stock solution?

For long-term storage, it is recommended to store the 10 mM this compound stock solution in DMSO at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Precipitation of this compound upon dilution into aqueous media is a common challenge. The following guide provides potential causes and solutions to this issue.

Table 1: Troubleshooting Immediate Precipitation During Dilution
Observation Potential Cause Recommended Solution
Precipitate forms immediately upon adding the DMSO stock to the aqueous medium.Low Aqueous Solubility: The concentration of this compound in the final solution exceeds its solubility limit in the aqueous buffer.- Lower the final concentration of this compound in your assay.- Increase the final percentage of DMSO, ensuring it remains within the tolerated range for your cells.- Perform a serial dilution of the stock solution in the aqueous medium rather than a single large dilution.
Temperature Shock: Adding a cold stock solution to a warmer aqueous medium can decrease solubility.- Allow the this compound stock solution to equilibrate to room temperature before use.- Pre-warm the aqueous medium to 37°C before adding the stock solution.
Inadequate Mixing: Localized high concentrations of this compound can occur with poor mixing, leading to precipitation.- Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling.[4]- Avoid adding the stock solution directly to the bottom of the tube or well; add it to the bulk of the medium.
Table 2: Troubleshooting Precipitation Over Time in the Incubator
Observation Potential Cause Recommended Solution
The solution is initially clear but a precipitate forms after incubation.Exceeded Long-Term Solubility Limit: The final concentration is too high for the compound to remain in solution at 37°C over an extended period.- Lower the final concentration of this compound.- Reduce the incubation time if experimentally feasible.
Media Evaporation: Evaporation of water from the culture vessel increases the concentration of this compound, causing it to precipitate.- Ensure proper humidification of the incubator.- Use sealed culture flasks or plates, or use sealing tape around the edges of multi-well plates.[5]
pH Shift in Medium: Cellular metabolism can cause the pH of the culture medium to decrease, which may affect the solubility of this compound.- Use a culture medium with a robust buffering system (e.g., HEPES).- Monitor the pH of the medium during the experiment.
Interaction with Media Components: this compound may interact with components in the serum or media, leading to precipitation.- Try pre-diluting the this compound stock in a small volume of warm serum before adding it to the rest of the medium. The proteins in the serum may help stabilize the compound.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

Materials:

  • This compound (solid form, Molecular Weight: 433.46 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 433.46 g/mol * (1000 mg / 1 g) = 4.33 mg

  • Weighing: Carefully weigh out the calculated amount of this compound powder using an analytical balance in a sterile environment.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to protect from light and to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Diluting this compound for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): For final concentrations in the low micromolar or nanomolar range, it is advisable to perform one or more serial dilutions. For example, to achieve a final concentration of 1 µM from a 10 mM stock, you can first prepare a 100 µM intermediate solution by diluting the stock 1:100 in pre-warmed medium.

  • Final Dilution:

    • Ensure the cell culture medium is at 37°C.

    • Add the appropriate volume of the this compound stock or intermediate dilution to the medium while gently mixing. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This will result in a final DMSO concentration of 0.1%.

  • Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

  • Immediate Use: Use the freshly prepared this compound working solution immediately to treat your cells.

Visualizations

Signaling Pathway of this compound-Induced G1 Cell Cycle Arrest

NaamidineA_Pathway cluster_0 Upstream Signaling cluster_1 This compound Target and Effect cluster_2 Cell Cycle Regulation EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates p21 p21 (CIP1) ERK->p21 Upregulates NaamidineA This compound NaamidineA->ERK Sustained Activation CyclinE_cdk2 Cyclin E / cdk2 p21->CyclinE_cdk2 Inhibits G1_Arrest G1 Phase Arrest CyclinE_cdk2->G1_Arrest Leads to

Caption: this compound induces G1 cell cycle arrest via sustained ERK activation.

Experimental Workflow for Preparing this compound Working Solution

NaamidineA_Workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in Anhydrous DMSO weigh->dissolve stock 3. Create 10 mM Stock Solution dissolve->stock aliquot 4. Aliquot and Store at -20°C stock->aliquot thaw 5. Thaw Aliquot at Room Temp aliquot->thaw For each experiment dilute 6. Dilute in Pre-warmed (37°C) Cell Culture Medium thaw->dilute treat 7. Treat Cells Immediately dilute->treat end End treat->end

Caption: Workflow for preparing this compound working solution for in vitro assays.

Troubleshooting Logic for this compound Precipitation

Caption: Decision tree for troubleshooting this compound precipitation.

References

Troubleshooting Naamidine A instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Naamidine A. Our goal is to help you navigate potential challenges with the stability of this compound in solution, ensuring the integrity and reproducibility of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and use of this compound solutions.

Question: My this compound solution has changed color (e.g., turned yellow/brown). What does this indicate and what should I do?

Answer:

A change in the color of your this compound solution is often an indicator of degradation, likely due to oxidation. The phenolic hydroxyl group and the electron-rich imidazole (B134444) core in the this compound structure are susceptible to oxidation, which can lead to the formation of colored byproducts.

Potential Causes:

  • Exposure to Air (Oxygen): Prolonged exposure to atmospheric oxygen can initiate oxidative degradation.

  • Exposure to Light: UV or even ambient light can catalyze photo-oxidation.

  • Presence of Metal Ions: Trace metal contaminants can catalyze oxidation. Recent studies have shown that this compound can chelate zinc ions, suggesting its potential to interact with other metals as well.[1][2][3]

  • High pH: Basic conditions can deprotonate the phenolic group, making it more susceptible to oxidation.

Troubleshooting Steps:

  • Verify Solvent Purity: Ensure you are using high-purity, anhydrous solvents. For dimethyl sulfoxide (B87167) (DMSO), use a fresh, unopened bottle or a properly stored anhydrous grade, as absorbed moisture can affect stability.[4]

  • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap containers with aluminum foil to protect them from light.[5][6]

  • Inert Atmosphere: When preparing stock solutions for long-term storage, consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.

  • Analytical Confirmation: Analyze the discolored solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence of degradation products. Compare the chromatogram to that of a freshly prepared solution.

  • Consider pH: If working in aqueous buffers, ensure the pH is neutral or slightly acidic, as basic conditions can accelerate degradation.

Question: I am observing new peaks in my HPLC/LC-MS analysis of a stored this compound solution. How can I identify the cause?

Answer:

The appearance of new peaks in your chromatogram is a strong indication that your this compound has degraded. The key to resolving this is to systematically investigate the potential causes of instability.

Potential Causes:

  • Hydrolysis: The amide-like bonds within the imidazole rings could be susceptible to hydrolysis, especially under strongly acidic or basic conditions.

  • Oxidation: As mentioned previously, oxidation can lead to the formation of new chemical species.

  • Solvent Reactivity: While DMSO is a common solvent, it is not always inert. Ensure your solvent is appropriate for your experimental conditions and storage duration.[7][8]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[5][6]

Troubleshooting Workflow:

Below is a workflow to help you systematically troubleshoot the appearance of new peaks in your analytical data.

G start New Peaks Observed in HPLC/LC-MS fresh Prepare Fresh Solution of this compound start->fresh analyze_fresh Analyze Immediately (T=0) fresh->analyze_fresh compare Compare T=0 with Stored Sample Data analyze_fresh->compare degradation Degradation Confirmed compare->degradation New peaks absent at T=0 no_degradation No Degradation (Issue may be analytical) compare->no_degradation New peaks present at T=0 investigate Investigate Storage Conditions degradation->investigate temp Temperature investigate->temp light Light Exposure investigate->light solvent Solvent Quality investigate->solvent ph pH of Solution investigate->ph optimize Optimize Storage & Handling temp->optimize light->optimize solvent->optimize ph->optimize

Troubleshooting workflow for unexpected analytical peaks.

Question: My this compound appears to have lost biological activity in my assay. Could this be due to instability?

Answer:

Yes, a loss of biological activity is a common consequence of chemical degradation. If the chemical structure of this compound is altered, it may no longer bind to its target effectively.

Proposed Degradation Pathway:

While the exact degradation pathway of this compound is not well-documented, a plausible route involves the oxidation of the phenol (B47542) group to a quinone-like species. This modification would significantly alter the electronic properties and shape of the molecule, likely impacting its biological activity.

G naamidine_a This compound (Active) degraded_product Oxidized this compound (Potentially Inactive) naamidine_a->degraded_product Oxidation oxidizing_agent [O] (e.g., O2, light, metal ions) oxidizing_agent->degraded_product

A potential oxidative degradation pathway for this compound.

Recommendations:

  • Conduct a Stability Study: Perform a time-course experiment where you analyze the purity of your this compound solution at different time points under your specific experimental conditions.

  • Use Freshly Prepared Solutions: For critical experiments, always use a freshly prepared solution from a solid stock to ensure maximum potency.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles which can introduce moisture and accelerate degradation, aliquot your main stock solution into smaller, single-use vials.[4]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Weighing: Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Dissolution: Dissolve the solid compound in anhydrous, high-purity DMSO to the desired concentration (e.g., 10 mM). If solubility is an issue, gentle warming (to 30-37°C) or brief sonication may be applied.

  • Aliquoting: Dispense the stock solution into single-use, amber glass or polypropylene (B1209903) vials.

  • Inert Gas Purge: For long-term storage, gently flush the headspace of each aliquot with an inert gas like argon or nitrogen before tightly sealing the cap.

  • Storage: Store the aliquots at -80°C for long-term storage (months) or at -20°C for short-term storage (weeks).[4]

Protocol 2: HPLC Method for Assessing this compound Stability

This is a general method and may require optimization for your specific equipment and degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Workflow for Stability Assessment:

G start Prepare this compound Solution aliquot Aliquot into Multiple Vials start->aliquot t0 Analyze T=0 Sample via HPLC aliquot->t0 store Store Aliquots under Test Conditions aliquot->store compare Compare Chromatograms (Peak Area %) t0->compare timepoints Pull Aliquots at Defined Timepoints store->timepoints analyze_tp Analyze Timepoint Sample via HPLC timepoints->analyze_tp analyze_tp->compare end Determine Degradation Rate compare->end

Experimental workflow for assessing this compound stability.

Data Presentation

When conducting your stability studies, we recommend recording your data in a structured format for easy comparison.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationProtection
SolidN/A-20°C≥ 1 yearDessicate, Protect from light
Stock SolutionAnhydrous DMSO-80°CUp to 6 monthsInert gas, Protect from light
Stock SolutionAnhydrous DMSO-20°CUp to 1 monthInert gas, Protect from light
Aqueous DilutionBuffer (pH 6-7.5)4°C< 24 hoursProtect from light

Table 2: Example Data Table for a Time-Course Stability Study

TimepointStorage Condition% this compound Remaining (Peak Area)% Total Degradation Products (Peak Area)Observations
T = 0N/A99.8%0.2%Clear, colorless solution
T = 24h4°C, Aqueous Buffer
T = 24hRoom Temp, Aqueous Buffer
T = 1 week-20°C, DMSO
T = 1 month-20°C, DMSO
T = 1 month-80°C, DMSO

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: Anhydrous, high-purity DMSO is the recommended solvent for creating stock solutions due to its good solubilizing power for many organic molecules.[4][7][8] For aqueous assays, the DMSO stock should be diluted into the final buffer, ensuring the final DMSO concentration is compatible with your experimental system.

Q2: How should I handle solid this compound? A2: Solid this compound should be stored at -20°C in a tightly sealed container, preferably in a desiccator to protect it from moisture. Allow the container to warm to room temperature before opening to prevent water condensation onto the solid compound.

Q3: Is this compound sensitive to pH? A3: While specific studies are lacking, compounds with phenolic and imidazole groups can be sensitive to pH.[9] Highly basic conditions (pH > 8) may deprotonate the phenol, increasing its susceptibility to oxidation. Strongly acidic conditions could potentially lead to hydrolysis over long periods. It is recommended to work in buffers with a pH range of 6.0-7.5.

Q4: Can I freeze-thaw my this compound stock solution? A4: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce atmospheric moisture and oxygen, which can degrade the compound. Prepare single-use aliquots from your main stock solution to maintain its integrity.[4]

Q5: My this compound is from a marine sponge. Are there special handling considerations for marine natural products? A5: Yes, marine natural products can sometimes be complex and delicate.[10][11][12][13] General best practices include protecting them from light and oxygen, using high-purity solvents, and carefully controlling temperature. Due to their origin, ensuring no microbial contamination occurs in aqueous solutions is also important.[11]

References

How to minimize off-target effects of Naamidine A in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Naamidine A in experiments.

Frequently Asked Questions (FAQs)

Q1: What are the known primary mechanisms of action for this compound?

A1: this compound has two well-documented primary mechanisms of action:

  • Activation of the ERK1/2 Signaling Pathway: In mammalian cells, particularly cancer cell lines, this compound has been shown to strongly induce the phosphotransferase activity of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). This sustained activation can lead to G1 cell cycle arrest and apoptosis.[1]

  • Zinc Chelation: In fungal pathogens, this compound acts as a potent antifungal agent by chelating zinc ions (Zn²⁺).[2][3][4][5][6] By sequestering this essential metal cofactor, it disrupts crucial enzymatic processes and inhibits fungal growth.[2][3][4][5][6]

Q2: What are potential off-target effects of this compound?

A2: Off-target effects arise when a compound interacts with unintended molecules, leading to unforeseen biological consequences. For this compound, potential off-target effects could stem from:

  • Unintended Kinase Interactions: Beyond ERK1/2, this compound might interact with other kinases, leading to the modulation of other signaling pathways.

  • Broad Metal Chelation: While its primary metal chelation target in fungi is zinc, it could potentially interact with other metal ions in different biological systems, disrupting the function of other metalloproteins.

  • Non-specific Cytotoxicity: At high concentrations, like many small molecules, this compound may induce cytotoxicity through mechanisms unrelated to its primary targets.

Q3: How can I be sure the observed phenotype is due to an on-target effect of this compound?

A3: Distinguishing on-target from off-target effects is crucial for accurate interpretation of results. Key strategies include:

  • Orthogonal Approaches: Use a structurally different compound with the same intended target. If both compounds produce the same phenotype, it is more likely an on-target effect.

  • Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the proposed target (e.g., ERK1 or ERK2). The resulting phenotype should mimic the effect of this compound if the action is on-target.

  • Rescue Experiments: For the zinc chelation mechanism, supplementing the culture medium with excess zinc should reverse the antifungal effects of this compound.[2][3][4][5][6]

  • Dose-Response Analysis: A clear and potent dose-response relationship for the observed phenotype suggests a specific interaction rather than a non-specific effect.

Q4: At what concentrations should I use this compound in my experiments?

A4: The optimal concentration of this compound depends on the experimental system and the intended effect. Based on published data:

  • Antifungal Assays: The Minimum Inhibitory Concentration (MIC80) for Candida albicans in RPMI medium is approximately 1.56 µM.[3][4][5] For Trichophyton indotiniae, the MIC80 ranges from 12.5 to 25 µM.[4]

  • Cancer Cell Lines: Effective concentrations for inducing ERK1/2 phosphorylation and G1 arrest in A-431 cells are in the range of 0.78 to 3.13 µM.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line or fungal strain and assay.

Troubleshooting Guides

Issue 1: Inconsistent or No Antifungal Activity
Possible Cause Troubleshooting Step
High Zinc Concentration in Medium This compound's antifungal activity is inhibited by zinc. Use a defined, low-zinc medium like RPMI. Avoid rich media like YPD, which can chelate the compound or contain high levels of zinc.[3][4][5]
Compound Precipitation Visually inspect for precipitate. Prepare fresh stock solutions and ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%).
Incorrect Fungal Strain or Growth Phase Ensure you are using a susceptible fungal strain. Perform experiments on fungi in the logarithmic growth phase for consistent results.
Issue 2: High Cytotoxicity in Mammalian Cells Unrelated to ERK1/2 Activation
Possible Cause Troubleshooting Step
Concentration Too High Perform a dose-response curve to determine the optimal concentration that induces ERK1/2 phosphorylation without causing widespread, non-specific cell death.
Solvent Toxicity Ensure the final concentration of the vehicle (e.g., DMSO) is below toxic levels (typically <0.5%) and is consistent across all treatments, including controls.
Off-Target Kinase Inhibition Use a broad-spectrum kinase inhibitor panel to identify potential off-target kinases.
Disruption of Essential Metal Homeostasis While primarily targeting zinc in fungi, consider the possibility of essential metal chelation in your mammalian cell line. This can be investigated using techniques like inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular metal concentrations.
Issue 3: Difficulty Differentiating Between ERK1/2 Activation and Zinc Chelation Effects
Possible Cause Experimental Approach
Overlapping Phenotypes Zinc Supplementation Rescue: In mammalian cells, if the observed phenotype is due to zinc chelation, adding supplemental zinc to the media should reverse the effect. MEK Inhibitor Co-treatment: To confirm the phenotype is ERK1/2-dependent, co-treat cells with this compound and a specific MEK inhibitor (e.g., U0126). If the MEK inhibitor blocks the effect of this compound, it confirms the involvement of the ERK pathway. ERK1/2 Knockdown/Knockout: Use siRNA or CRISPR to deplete ERK1/2. If the phenotype is lost, it is mediated by the ERK pathway.

Data Presentation

Table 1: Antifungal Activity of this compound

Fungal SpeciesMediumEffective Concentration (MIC80)Reference
Candida albicansRPMI1.56 µM[3][4][5]
Trichophyton indotiniaeRPMI12.5 - 25 µM[4]

Table 2: Effect of Zinc Supplementation on this compound Antifungal Activity

Fungal SpeciesThis compound ConcentrationZinc Sulfate (B86663) (ZnSO₄) ConcentrationOutcomeReference
Candida albicansUp to 25 µM6.25 µM or 87 µMComplete rescue of fungal growth[3]

Experimental Protocols

Protocol 1: Validating On-Target ERK1/2 Activation by Western Blot

Objective: To determine if this compound induces the phosphorylation of ERK1/2 in a dose-dependent manner.

Methodology:

  • Cell Culture and Treatment: Plate mammalian cells (e.g., A-431) and allow them to adhere overnight. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation. Treat cells with a dose range of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 15, 30, 60 minutes).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to ensure equal protein loading.

Protocol 2: Zinc Rescue Experiment for Antifungal Activity

Objective: To confirm that the antifungal activity of this compound is due to zinc chelation.

Methodology:

  • Fungal Culture Preparation: Grow the fungal strain of interest (e.g., Candida albicans) to the mid-logarithmic phase in a low-zinc medium like RPMI.

  • Assay Setup: In a 96-well plate, prepare a serial dilution of this compound.

  • Zinc Supplementation: To a parallel set of wells, add a final concentration of 50-100 µM zinc sulfate (ZnSO₄).

  • Inoculation: Add the fungal culture to all wells at a standardized density.

  • Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 30°C for C. albicans) for 24-48 hours.

  • Growth Measurement: Determine fungal growth by measuring the optical density at 600 nm (OD600) or using a viability stain like resazurin.

  • Data Analysis: Compare the growth in wells with this compound alone to those with this compound and supplemental zinc. A restoration of growth in the presence of zinc indicates a zinc chelation mechanism.[3]

Mandatory Visualization

Naamidine_A_Signaling_Pathways cluster_erk_pathway Mammalian Cell: ERK Pathway Activation cluster_zinc_chelation Fungal Cell: Zinc Chelation EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK p21 p21 ERK->p21 Induces CellCycle G1 Arrest/ Apoptosis p21->CellCycle Promotes Naamidine_A_ERK This compound Naamidine_A_ERK->ERK Activates Naamidine_A_Zinc This compound Zinc Extracellular Zinc (Zn²⁺) Naamidine_A_Zinc->Zinc Chelates FungalGrowth Fungal Growth Naamidine_A_Zinc->FungalGrowth Inhibits ZincEnzymes Zinc-Dependent Enzymes Zinc->ZincEnzymes Required for ZincEnzymes->FungalGrowth Essential for

Caption: Dual mechanisms of action of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Conc Verify Compound Concentration & Purity Start->Check_Conc Dose_Response Perform Dose-Response Curve Check_Conc->Dose_Response On_Target Is Phenotype Consistent with On-Target Effect? Dose_Response->On_Target Off_Target_Investigation Investigate Off-Target Effects On_Target->Off_Target_Investigation No ERK_Pathway ERK Pathway Involvement? On_Target->ERK_Pathway Yes Conclusion_Off_Target Phenotype is Likely Off-Target Off_Target_Investigation->Conclusion_Off_Target Zinc_Chelation Zinc Chelation Involvement? ERK_Pathway->Zinc_Chelation No MEK_Inhibitor Co-treat with MEK Inhibitor ERK_Pathway->MEK_Inhibitor Yes Zinc_Chelation->Off_Target_Investigation No Zinc_Rescue Perform Zinc Rescue Experiment Zinc_Chelation->Zinc_Rescue Yes Conclusion_ERK Phenotype is ERK-Dependent MEK_Inhibitor->Conclusion_ERK Conclusion_Zinc Phenotype is Zinc- Chelation Dependent Zinc_Rescue->Conclusion_Zinc

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: Enhancing the Bioavailability of Naamidine A for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the bioavailability of Naamidine A for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern for in vivo studies?

This compound is a marine alkaloid originally isolated from the sponge Leucetta chagosensis.[1][2] It has demonstrated potent antitumor and antifungal activities in preclinical studies.[1][3][4][5][6] Like many marine natural products, this compound is a structurally complex molecule that may exhibit poor aqueous solubility, which can limit its oral bioavailability and pose challenges for achieving therapeutic concentrations in in vivo models.[7][8][9][10] An in silico analysis suggests that while this compound has a high probability of being absorbed by the gastrointestinal tract, it is poorly soluble.[11]

Q2: What are the primary mechanisms of action for this compound's therapeutic effects?

This compound has been shown to inhibit the epidermal growth factor (EGF)-mediated signaling pathway, which is crucial in the development of some human tumors.[3][4][12] It has been observed to induce G1 cell cycle arrest and promote apoptosis (programmed cell death) in cancer cells.[1][13] The induction of apoptosis is caspase-dependent, involving the activation of caspases 3, 8, and 9, and is independent of the Fas death receptor.[1][13] Additionally, this compound's antifungal activity is linked to its ability to chelate zinc, an essential metal for fungal growth.[5][6][14]

Q3: Are there any reported in vivo efficacy data for this compound?

Yes, in vivo studies using a human squamous cell carcinoma (A431) xenograft model in athymic mice have shown that this compound can significantly inhibit tumor growth.[2][3][4] At a maximum tolerated dose of 25 mg/kg, it exhibited at least 85% tumor growth inhibition.[3][4] It has also shown efficacy in a mouse model of dermatomycosis caused by T. mentagrophytes.[5][6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or variable drug exposure in plasma after oral administration. Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.1. Particle Size Reduction: Decrease the particle size of the this compound powder through micronization or nanomilling to increase the surface area for dissolution.[15][16] 2. Formulation with Solubilizing Agents: Incorporate surfactants, co-solvents, or complexing agents (e.g., cyclodextrins) into the formulation to enhance solubility.[15][17]
Precipitation of this compound in the gastrointestinal tract upon dilution of a liquid formulation. The drug concentration in the formulation exceeds its solubility in gastrointestinal fluids.1. Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS), self-microemulsifying drug delivery system (SMEDDS), or self-nanoemulsifying drug delivery system (SNEDDS). These systems form fine oil-in-water emulsions upon contact with gastrointestinal fluids, keeping the drug in a solubilized state.[15][17] 2. Amorphous Solid Dispersions: Prepare a solid dispersion of this compound in a hydrophilic polymer matrix. This stabilizes the drug in a high-energy amorphous state, improving its dissolution rate and apparent solubility.[18][19]
High first-pass metabolism leading to low systemic bioavailability. Extensive metabolism of this compound in the liver before it reaches systemic circulation.1. Lipid-Based Formulations: Certain lipid-based formulations can promote lymphatic transport of the drug, thereby bypassing the liver and reducing first-pass metabolism.[19] 2. Prodrug Approach: Synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active drug in vivo.[15][16]
Inconsistent results between different batches of in vivo experiments. Variability in the physical properties of the this compound solid form (e.g., crystallinity, particle size) or instability of the formulation.1. Thorough Physicochemical Characterization: Characterize each batch of this compound for its solid-state properties. 2. Stability-Indicating Assays: Develop and validate analytical methods to assess the stability of the this compound formulation under relevant storage and experimental conditions.

Data Presentation: Strategies to Enhance Bioavailability

The following table summarizes potential formulation strategies to enhance the bioavailability of poorly water-soluble compounds like this compound.

Technology Potential Advantage Potential Disadvantage
Nanoparticles and Solid Lipid Nanoparticles Controlled-release of drug, reduced variability in absorption.[17]Low drug loading capacity, potential for drug expulsion after polymorphic transition, high water content in the formulation.[17]
Lipid Solutions (LFCS Type I) Generally Recognized As Safe (GRAS) status of excipients, simple and effective for lipophilic drugs, presents the drug in a dissolved state.[17]Poor solvent capacity, limited to highly lipophilic or very potent drugs, requires encapsulation.[17]
Self-Emulsifying Drug Delivery Systems (SEDDS) and SMEDDS (LFCS Type II or Type III) Rapid absorption and reduced variability, absorption is not dependent on digestion.[17]Surfactants may be poorly tolerated with chronic use, requires effective sealing in capsules, possible loss of solvent capacity upon dispersion (Type III).[17]
Solid or Semisolid SEDDS Can be prepared as a free-flowing powder, can be filled into capsules or compressed into tablets, reduced risk of capsule leakage.[17]Surfactants may be poorly tolerated with chronic use, physical stability of the product can be a concern, potential for drug or polymer crystallization.[17]
Amorphous Solid Dispersions Stabilizes the drug in a high-energy, more soluble amorphous form, improves dissolution rate.[19]Physical instability and potential for recrystallization of the drug over time.[18]

Experimental Protocols

Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Cremophor EL, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, Propylene glycol)

  • Vortex mixer

  • Water bath

Method:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Formulation Preparation: a. Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial. b. Heat the mixture in a water bath to 40-60°C to ensure homogeneity. c. Add the accurately weighed amount of this compound to the excipient mixture. d. Vortex the mixture until the drug is completely dissolved.

  • Characterization: a. Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle agitation. Observe the formation of an emulsion. b. Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.

Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

Objective: To prepare an amorphous solid dispersion of this compound to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • Organic solvent (e.g., Methanol, Ethanol, Acetone)

  • Rotary evaporator

  • Vacuum oven

Method:

  • Solvent Selection: Identify a common solvent that can dissolve both this compound and the selected polymer.

  • Formulation Preparation: a. Dissolve the desired amounts of this compound and the polymer in the selected solvent in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). d. Once the solvent is removed, a thin film will form on the flask wall. e. Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Characterization: a. Solid-State Characterization: Analyze the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of this compound. b. Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD with that of the crystalline this compound.

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

NaamidineA_Apoptosis_Pathway NaamidineA This compound Mitochondria Mitochondria NaamidineA->Mitochondria Disrupts membrane potential ProCasp8 Pro-caspase 8 NaamidineA->ProCasp8 ProCasp9 Pro-caspase 9 Mitochondria->ProCasp9 Casp9 Caspase 9 ProCasp9->Casp9 Activation ProCasp3 Pro-caspase 3 Casp9->ProCasp3 Casp8 Caspase 8 ProCasp8->Casp8 Activation Casp8->ProCasp3 Casp3 Caspase 3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis through caspase activation.

Experimental Workflow for Enhancing Bioavailability

Bioavailability_Enhancement_Workflow Start Poorly Soluble This compound Strategy Select Bioavailability Enhancement Strategy Start->Strategy Lipid Lipid-Based Formulation (SEDDS) Strategy->Lipid ASD Amorphous Solid Dispersion Strategy->ASD Nano Nanoparticle Formulation Strategy->Nano Formulation Formulation Development & Characterization Lipid->Formulation ASD->Formulation Nano->Formulation InVitro In Vitro Dissolution & Permeability Studies Formulation->InVitro InVivo In Vivo Pharmacokinetic Studies InVitro->InVivo End Optimized Formulation with Enhanced Bioavailability InVivo->End

Caption: Workflow for developing a this compound formulation.

Logical Relationship for Troubleshooting Low Bioavailability

Troubleshooting_Bioavailability Problem Low In Vivo Bioavailability Cause1 Poor Solubility & Dissolution Problem->Cause1 Cause2 Poor Permeability Problem->Cause2 Cause3 First-Pass Metabolism Problem->Cause3 Solution1 Increase Solubility: - Particle Size Reduction - Solubilizing Agents - Solid Dispersions Cause1->Solution1 Solution2 Enhance Permeability: - Permeation Enhancers - Lipid Formulations Cause2->Solution2 Solution3 Bypass First-Pass: - Lymphatic Targeting (Lipid Formulations) - Prodrugs Cause3->Solution3

Caption: Troubleshooting low bioavailability of this compound.

References

Refining dosage and administration of Naamidine A in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions, and troubleshooting advice for refining the dosage and administration of Naamidine A in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound is a 2-aminoimidazole alkaloid natural product originally isolated from the calcareous sponge Leucetta chagosensis.[1] It has demonstrated potential as both an antifungal and an anticancer agent through distinct mechanisms:

  • Antifungal Activity: this compound's primary antifungal mechanism is believed to be metal chelation.[2][3] It effectively binds zinc ions, and its antifungal activity can be abolished by supplementing culture medium with excess zinc.[2][4][5]

  • Anticancer Activity: In cancer cell lines, this compound selectively inhibits Epidermal Growth Factor (EGF)-mediated cell growth.[6] It is the first known small molecule to stimulate the phosphotransferase activity of the extracellular signal-regulated kinases (ERKs), specifically ERK1 and ERK2.[1][6] This sustained ERK activation leads to an increase in p21[CIP1], inhibition of cyclin-dependent kinase 2 (cdk2), and subsequent cell cycle arrest in the G1 phase.[1]

Q2: What are the recommended starting doses and administration routes for this compound in animal models?

Published data on this compound is limited to a topical antifungal model and a systemic anticancer model. Systemic pharmacokinetic and comprehensive toxicity data are not widely available. Researchers should perform initial dose-ranging studies to determine the optimal dose for their specific model and route.

Q3: How should this compound be formulated for administration?

Formulation depends on the route of administration.

  • Topical Administration: For a mouse model of dermatomycosis, this compound has been successfully formulated as a 1% w/v cream.[5]

  • Systemic Administration: Specific vehicles for systemic administration of this compound are not detailed in the available literature. Researchers must determine the solubility and stability of the compound in common vehicles (e.g., saline, PBS with a co-solvent like DMSO, cyclodextrin (B1172386) solutions, or oil-based vehicles). It is critical to perform small-scale solubility tests before preparing a large batch for dosing.[7]

Q4: What are the known signs of toxicity or adverse effects?

Q5: How should this compound be stored?

Specific storage conditions for this compound are not published. However, for a related compound, Naamidine J, short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years) in a dry, dark environment is recommended.[9] This serves as a reasonable starting point for this compound.

Data Presentation

Table 1: this compound Dosage and Administration in Animal Models

IndicationAnimal ModelRouteDosageTreatment ScheduleEfficacy Result
Antifungal Immunocompromised male CD-1 mice (T. mentagrophytes infection)Topical1% w/v cream (~0.1-0.3 g per lesion)Twice daily for 7 daysNear complete eradication of skin fungal burden.[3]
Anticancer Nude mice (A431 epidermal carcinoma xenograft)Not specified25 mg/kgNot specified87.4% tumor growth inhibition.[6]

Table 2: Example Formulation for Topical Administration

ComponentConcentrationPurpose
This compound 1% w/vActive Pharmaceutical Ingredient
Cetylstearyl alcohol7% w/vEmulsifier / Thickener
Stearyl alcohol1.5% w/vEmollient / Thickener
Eumulgin B251.5% w/vEmulsifier
Liquid paraffin12% v/vEmollient / Vehicle
Purified Waterq.s. to 100%Vehicle
This formulation was used in a published mouse dermatomycosis study.[5]

Experimental Protocols

Protocol 1: Topical Administration in a Mouse Dermatomycosis Model This protocol is adapted from a published study.[2][5]

  • Animal Model: Use immunocompromised male CD-1 mice.

  • Infection: Anesthetize mice (e.g., ketamine/xylazine). Shave a 3x3 cm area on the back and gently scrape with sandpaper. Apply a conidial suspension of T. mentagrophytes (e.g., 50 µL of 1 × 10⁹ CFU/mL) to the denuded skin.

  • Infection Establishment: Allow the infection to establish for 5 days.

  • Formulation Preparation: Prepare a 1% w/v this compound cream as described in Table 2. Also prepare a vehicle-only cream for the control group.

  • Dosing: Beginning on day 5 post-infection, apply approximately 0.1 to 0.3 grams of the 1% this compound cream or vehicle control cream directly to the lesion.

  • Treatment Schedule: Administer the topical treatment twice daily for 7 consecutive days.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals. Resect the infected skin, weigh it, homogenize it in PBS, and plate serial dilutions on appropriate agar (B569324) to quantify the colony-forming units (CFU) per gram of tissue.

Protocol 2: General Guidance for Preparing a Solution for Systemic Administration

Disclaimer: The following is a general guide. The optimal vehicle for this compound must be empirically determined.

  • Solubility Testing: Test the solubility of this compound in small volumes of various common vehicles (e.g., Sterile Saline, PBS, 5% DMSO in saline, 10% Solutol in water, 20% Hydroxypropyl-β-cyclodextrin in water).

  • Vehicle Selection: Choose the vehicle that dissolves the compound to the target concentration and is known to be safe for the intended route of administration (e.g., intraperitoneal, oral gavage).[7]

  • Dose Calculation: Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the average weight of the animals. For example, for a 25 mg/kg dose in a 20g mouse, you need 0.5 mg of the compound per mouse.

  • Stock Solution Preparation: Prepare a stock solution at a concentration that allows for a reasonable injection volume (e.g., 5-10 mL/kg for mice).[10] For a 2.5 mg/mL stock solution to deliver 25 mg/kg, you would administer 10 mL/kg (or 0.2 mL for a 20g mouse).

  • Preparation Steps: a. Weigh the required amount of this compound in a sterile container. b. If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO. c. Slowly add the primary vehicle (e.g., saline) while vortexing or stirring to prevent precipitation. d. Visually inspect the final solution to ensure it is clear and free of particulates. If necessary, filter through a 0.22 µm syringe filter for parenteral routes.

  • Administration: Administer the prepared solution to the animals immediately or store as per stability data (which must be determined).

Troubleshooting Guide

Problem 1: Lack of efficacy in an antifungal model.

  • Possible Cause: Interference from zinc in the animal's diet or environment.

  • Troubleshooting Steps:

    • Review the composition of the animal chow for high levels of zinc.

    • Ensure that drinking water is not from galvanized containers that could leach zinc.

    • Confirm the in vitro activity of your batch of this compound against the specific fungal strain, and verify that this activity is reversible with the addition of zinc.[2][3]

Problem 2: High variability in tumor growth in an anticancer model.

  • Possible Cause: The chosen cancer model does not rely on the EGFR/ERK signaling pathway.

  • Troubleshooting Steps:

    • Confirm that your cell line/xenograft model overexpresses EGFR and has a constitutively active or EGF-responsive Ras-ERK pathway.[1][6]

    • Verify the dose and administration route are sufficient to achieve adequate tumor exposure. Consider pilot pharmacokinetic studies.

    • Ensure consistency in tumor implantation technique and animal genetics.[11]

Problem 3: Compound precipitates out of solution during formulation.

  • Possible Cause: Poor solubility of this compound in the chosen vehicle.

  • Troubleshooting Steps:

    • Re-evaluate solubility using a panel of different vehicles or co-solvents.[12][13]

    • Consider using solubility enhancers like cyclodextrins.[13]

    • If a solution is not feasible, consider preparing a homogenous suspension for administration (e.g., in 0.5% methylcellulose), ensuring it is uniformly mixed before each animal is dosed.[7]

Problem 4: Skin irritation observed after topical application.

  • Possible Cause: Irritation from the compound itself or from one of the components in the cream vehicle.

  • Troubleshooting Steps:

    • Treat a cohort of healthy (non-infected) animals with the 1% this compound cream and another with the vehicle-only cream.

    • Observe for signs of erythema, edema, or other signs of irritation.

    • If the vehicle alone causes irritation, it must be reformulated. If this compound is the cause, consider lowering the concentration and extending the treatment duration.

Visualizations

NaamidineA_Anticancer_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates MEK MEK Ras->MEK Activates ERK ERK1/2 MEK->ERK Activates p21 p21 Expression ERK->p21 Upregulates cdk2 CyclinE/cdk2 p21->cdk2 Inhibits G1_Arrest G1 Cell Cycle Arrest cdk2->G1_Arrest Progression Blocked NaamidineA This compound NaamidineA->ERK Stimulates Activity

Caption: Anticancer signaling pathway of this compound via ERK stimulation.

Antifungal_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A1 Immunocompromise CD-1 Mice B1 Day 0: Infect Mice Topically A1->B1 A2 Prepare T. mentagrophytes Inoculum A2->B1 A3 Prepare 1% this compound & Vehicle Creams B3 Days 5-12: Treat Twice Daily A3->B3 B2 Days 1-4: Allow Infection to Establish B1->B2 B2->B3 C1 Day 13: Euthanize & Resect Skin B3->C1 C2 Homogenize Tissue & Plate Dilutions C1->C2 C3 Quantify Fungal Burden (CFU/gram) C2->C3

Caption: Experimental workflow for a topical antifungal efficacy study.

Troubleshooting_Flowchart Start Problem: Lack of In Vivo Efficacy CheckActivity Is the batch of This compound active in vitro? Start->CheckActivity CheckModel Is the animal model appropriate? CheckActivity->CheckModel Yes Sol_Source Action: Source & test a new batch of compound. CheckActivity->Sol_Source No CheckPK Is the dose/route achieving exposure? CheckModel->CheckPK Yes Sol_Model Action: Validate model. (e.g., check for zinc interference or EGFR pathway activation) CheckModel->Sol_Model No Sol_PK Action: Increase dose, change vehicle, or change route. Perform PK study. CheckPK->Sol_PK No Success Problem Resolved CheckPK->Success Yes

Caption: Troubleshooting flowchart for lack of in vivo efficacy.

References

How to control for zinc concentration in Naamidine A antifungal assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Naamidine A in antifungal assays, with a specific focus on controlling for zinc concentration.

Frequently Asked Questions (FAQs)

Q1: Why is controlling zinc concentration crucial for this compound antifungal assays?

A1: The antifungal activity of this compound is directly linked to its ability to chelate zinc.[1][2][3] this compound sequesters zinc ions (Zn²⁺), which are essential for fungal growth and various cellular processes.[1][2] In environments with high zinc concentrations, the antifungal efficacy of this compound is significantly reduced or even abolished.[1][4][5][6] Therefore, controlling zinc levels in your assay is paramount to accurately determine the minimum inhibitory concentration (MIC) and understand the mechanism of action of this compound.

Q2: What is the proposed mechanism of action for this compound?

A2: this compound's primary antifungal mechanism is the disruption of zinc homeostasis in fungal cells.[2] It is believed to act by sequestering extracellular zinc and/or interfering with intracellular zinc functions, thereby depriving the fungus of this essential micronutrient.[1]

Q3: Should I use a specific type of growth medium for my assays?

A3: Yes, it is recommended to use a defined minimal medium like RPMI-1640.[1][3] Nutrient-rich media, such as YPD, may contain higher and more variable concentrations of zinc, which can interfere with the activity of this compound.[1] Using a defined medium allows for more precise control over the baseline zinc concentration.

Q4: How can I create zinc-limited conditions in my assay?

A4: Zinc-limited conditions can be achieved by using a defined minimal medium and, if necessary, by adding a zinc-specific chelator. Common chelators used for this purpose include Diethylenetriaminepentaacetic acid (DTPA) and N,N,N',N'-tetrakis(2-pyridylmethyl)ethane-1,2-diamine (TPEN).[7] It is important to titrate the chelator concentration to ensure it limits zinc availability without causing direct toxicity to the fungal cells.

Q5: How do I prepare zinc-supplemented media to confirm this compound's mechanism of action?

A5: To confirm that this compound's activity is zinc-dependent, you can supplement your assay medium with a known concentration of a zinc salt, such as zinc sulfate (B86663) (ZnSO₄). The addition of excess zinc should rescue fungal growth in the presence of this compound.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound shows no or low antifungal activity. High intrinsic zinc concentration in the growth medium.Switch to a defined minimal medium like RPMI-1640. Consider treating the medium with a chelating resin (e.g., Chelex 100) to remove trace metals, and then re-supplementing with all essential metals except for a controlled, low amount of zinc.
Inappropriate type of growth medium used (e.g., YPD).Use a defined minimal medium such as RPMI-1640 for all this compound assays.[1]
Incorrect pH of the medium.Ensure the pH of the assay medium is buffered and maintained at a level optimal for both fungal growth and this compound activity.
Inconsistent MIC values for this compound across experiments. Fluctuation in the basal zinc concentration of the media batches.Prepare a large batch of zinc-controlled medium for a series of experiments. Always quantify the zinc concentration of a new batch of medium before use.
Contamination of reagents or glassware with zinc.Use high-purity water and acid-washed glassware to minimize zinc contamination.
Fungal growth is inhibited even in the zinc-supplemented control wells (without this compound). The concentration of the zinc supplement is too high, leading to toxicity.Determine the optimal zinc concentration range for your fungal strain. Perform a dose-response experiment with varying zinc concentrations to identify the range that supports robust growth without being toxic.
The zinc salt used is not dissolving properly.Ensure the zinc salt is fully dissolved in the medium. Prepare a concentrated, sterile stock solution of the zinc salt and add it to the medium aseptically.
The addition of a zinc chelator (e.g., DTPA, TPEN) inhibits fungal growth in the absence of this compound. The concentration of the chelator is too high and is causing direct toxicity.Perform a dose-response experiment with the chelator alone to determine the highest concentration that does not significantly inhibit fungal growth. This concentration can then be used to create zinc-limited conditions for the this compound assay.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound and zinc.

Parameter Fungal Species Value Medium/Condition Reference
MIC of this compound Candida albicans1.56 µMRPMI-1640[1]
MIC of this compound Trichophyton indotineae (terbinafine-sensitive)12.5 - 25 µMRPMI-1640[1]
MIC of this compound Trichophyton indotineae (terbinafine-resistant)12.5 - 25 µMRPMI-1640[1]
Zinc Supplementation (Low) Candida albicans6.25 µMRPMI-1640[3]
Zinc Supplementation (High) Candida albicans87 µMRPMI-1640[3]

Experimental Protocols

Protocol 1: Preparation of Zinc-Supplemented RPMI-1640 Medium

This protocol describes the preparation of RPMI-1640 medium with a defined concentration of zinc.

Materials:

  • RPMI-1640 powder (without L-glutamine, sodium bicarbonate, and phenol (B47542) red)

  • High-purity water (e.g., Milli-Q or equivalent)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • L-glutamine

  • MOPS (3-(N-morpholino)propanesulfonic acid) buffer

  • Sterile filtration unit (0.22 µm pore size)

  • Acid-washed glassware

Procedure:

  • Prepare a 10 mM stock solution of ZnSO₄·7H₂O in high-purity water. Sterilize by filtration and store at 4°C.

  • In a sterile, acid-washed beaker, dissolve the RPMI-1640 powder in high-purity water to 90% of the final volume.

  • Add L-glutamine to a final concentration of 2 mM.

  • Add MOPS buffer to a final concentration of 0.165 M.

  • Adjust the pH to 7.0 using 1 M NaOH.

  • Add the desired volume of the sterile 10 mM ZnSO₄ stock solution to achieve the target final zinc concentration (e.g., for 10 µM zinc, add 1 mL of the stock solution to 1 L of medium).

  • Add sodium bicarbonate to a final concentration of 2 g/L.

  • Bring the medium to the final volume with high-purity water.

  • Sterilize the final medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C.

Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Zinc-controlled RPMI-1640 medium (prepared as in Protocol 1)

  • This compound stock solution (in an appropriate solvent, e.g., DMSO)

  • Fungal inoculum, adjusted to the desired concentration in saline or RPMI-1640

  • Sterile 96-well microtiter plates

  • Multichannel pipette

Procedure:

  • Prepare serial two-fold dilutions of this compound in the zinc-controlled RPMI-1640 medium in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.

  • Prepare the fungal inoculum to a concentration of 0.5-2.5 x 10³ cells/mL in the same medium.

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate, bringing the final volume to 200 µL.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the drug-free control.

Visualizations

experimental_workflow cluster_prep Medium Preparation cluster_assay Antifungal Assay prep_rpmi Prepare RPMI-1640 Base Medium add_zn Supplement RPMI with ZnSO4 prep_rpmi->add_zn chelate_zn (Optional) Chelate with TPEN/DTPA for Zinc-Depleted Medium prep_rpmi->chelate_zn prep_zn_stock Prepare Sterile ZnSO4 Stock Solution prep_zn_stock->add_zn sterilize Sterile Filter Final Medium add_zn->sterilize chelate_zn->sterilize prep_naamidine Prepare this compound Serial Dilutions sterilize->prep_naamidine Zinc-Controlled Medium inoculate Inoculate Microtiter Plate prep_naamidine->inoculate prep_inoculum Prepare Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MIC incubate->read_mic

Caption: Workflow for this compound antifungal susceptibility testing.

mechanism_of_action cluster_extracellular Extracellular cluster_cell Fungal Cell naamidine_a This compound zinc_ion Zn²⁺ naamidine_a->zinc_ion Chelates transporter Zinc Transporter naamidine_a->transporter Blocks Uptake zinc_ion->transporter Uptake intracellular_zinc Intracellular Zn²⁺ transporter->intracellular_zinc essential_processes Essential Cellular Processes intracellular_zinc->essential_processes Required for growth_inhibition Growth Inhibition essential_processes->growth_inhibition Leads to

Caption: Proposed mechanism of this compound's antifungal activity.

References

Mitigating cytotoxicity of Naamidine A in non-cancerous cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Naamidine A. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the cytotoxicity of this compound, with a focus on mitigating its effects in non-cancerous cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of cytotoxicity for this compound?

This compound primarily induces caspase-dependent apoptosis in susceptible cells.[1][2] This process is characterized by the disruption of the mitochondrial membrane potential and the activation of initiator caspases (caspase-8 and caspase-9) and effector caspases (caspase-3).[1][2] Notably, this apoptotic induction appears to be independent of the p53 tumor suppressor protein and the MEK/ERK signaling pathway.[2]

Q2: Is this compound cytotoxic to non-cancerous cell lines?

Yes, this compound can exhibit cytotoxicity towards non-cancerous cell lines. While some studies have focused on its potent anti-cancer effects, it has been observed to affect immortalized and non-transformed cells.[2][3] For instance, one study reported no significant difference in the antiproliferative activity of this compound between the MCF-7 breast cancer cell line and the non-tumorigenic MCF-10A breast epithelial cell line.[3]

Q3: How can I mitigate the cytotoxicity of this compound in my non-cancerous cell line experiments?

Recent studies suggest that this compound's cytotoxic mechanism is linked to its ability to bind zinc.[4][5][6][7][8] Its antifungal activity, for example, is abolished in the presence of excess zinc.[5][6][7][8] This suggests that zinc supplementation in the cell culture medium could be a potential strategy to mitigate its cytotoxic effects in non-cancerous cells. It is hypothesized that this compound may act as a zinc ionophore, disrupting intracellular zinc homeostasis, which can lead to cytotoxicity.[4]

Q4: What are the primary cellular targets of this compound?

Extracellular signal-regulated kinases 1 and 2 (ERK1/2) have been identified as primary cellular targets of this compound.[9] It has been shown to strongly induce the phosphotransferase activity of ERK enzymes.[9]

Q5: I am observing high variability in my cytotoxicity assay results with this compound. What could be the cause?

High variability in cytotoxicity assays can stem from several factors:

  • Compound Solubility: Ensure this compound is fully dissolved in the vehicle solvent (e.g., DMSO) before further dilution in culture medium. Precipitation can lead to inconsistent concentrations.

  • Cell Seeding Density: Inconsistent cell numbers across wells can significantly impact the results. It is crucial to ensure a uniform cell density at the start of the experiment.[10]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth. It is recommended to fill the perimeter wells with sterile PBS or media and not use them for experimental data.[10]

  • Inconsistent Incubation Times: Ensure that the duration of cell seeding, compound treatment, and assay reagent addition is consistent across all experiments.[10]

Troubleshooting Guides

Issue 1: High background signal or low signal-to-noise ratio in cytotoxicity assays.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Phenol (B47542) Red Interference Use phenol red-free medium, as it can quench fluorescence in certain assays.[11]
Compound Interference Run a control with this compound in cell-free medium to check if it reacts with the assay reagents.
Suboptimal Reagent Concentration Titrate the concentration of the assay reagent (e.g., MTT, resazurin, DNA binding dyes) to find the optimal concentration for your cell line.[11]
Incorrect Wavelength Settings Ensure the microplate reader is set to the correct excitation and emission wavelengths for your specific assay.
Issue 2: Unexpectedly high cytotoxicity in control (vehicle-treated) wells.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Solvent Toxicity The concentration of the vehicle solvent (e.g., DMSO) may be too high. Keep the final solvent concentration low, typically below 0.5% for DMSO.[10]
Cell Health Use cells that are in the logarithmic growth phase and have a low passage number. Over-confluent or unhealthy cells can be more susceptible to stress.[10]
Contamination Check for microbial contamination (e.g., mycoplasma) in your cell cultures, which can affect cell viability.
Issue 3: this compound appears less potent than expected (high IC50 value).

Possible Causes & Solutions:

CauseTroubleshooting Steps
Compound Degradation Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh dilutions for each experiment.
Cell Line Resistance The chosen cell line may have intrinsic resistance mechanisms. Consider using a different cell line or a positive control compound known to be potent in that line.
Insufficient Incubation Time The duration of exposure to this compound may be too short. Perform a time-course experiment to determine the optimal incubation period.[10]

Quantitative Data Summary

The following table summarizes the reported cytotoxic concentrations of this compound and a related synthetic analogue in various cell lines.

CompoundCell LineCell TypeIC50 / EC50 (µM)Reference
This compoundEGFR-transfected NIH3T3Mouse Fibroblast11.3[3]
This compoundMCF-7Human Breast Cancer5.9[3]
This compoundMCF-10AHuman Breast Epithelial (Non-cancerous)8.1[3]
Zinaamidole A (ZNA)Tumor Cells4.12[4]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a standard methodology for determining the cytotoxic effects of this compound.

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and assess viability (should be >95%).

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

NaamidineA_Signaling_Pathway NaamidineA This compound ERK1_2 ERK1/2 NaamidineA->ERK1_2 Activates Mitochondrion Mitochondrion NaamidineA->Mitochondrion Disrupts Membrane Potential Caspase8 Caspase-8 NaamidineA->Caspase8 Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Treatment 4. Cell Treatment (24-72h) Cell_Seeding->Treatment Compound_Prep 3. This compound Dilution Compound_Prep->Treatment MTT_Addition 5. Add MTT Reagent Treatment->MTT_Addition Incubation 6. Incubate (2-4h) MTT_Addition->Incubation Solubilization 7. Solubilize Formazan Incubation->Solubilization Read_Plate 8. Read Absorbance Solubilization->Read_Plate Data_Normalization 9. Normalize to Control Read_Plate->Data_Normalization IC50_Calc 10. Calculate IC50 Data_Normalization->IC50_Calc Troubleshooting_Logic Start High Cytotoxicity in Non-Cancerous Cells Question1 Is Zinc Supplementation Being Used? Start->Question1 Solution1 Add Zinc Sulfate to Culture Medium Question1->Solution1 No Question2 Is the this compound Concentration Optimized? Question1->Question2 Yes Solution1->Question2 Solution2 Perform Dose-Response Experiment to Find Optimal Non-Toxic Dose Question2->Solution2 No End Cytotoxicity Mitigated Question2->End Yes Solution2->End

References

Technical Support Center: Purifying Synthesized Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of synthesized Naamidine A.

Troubleshooting Guide

Low purity of the final compound is a frequent issue in multi-step organic syntheses. This guide outlines common problems observed during the purification of this compound, their potential causes, and recommended solutions.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Initial Synthesis (Crude Product) 1. Incomplete reaction during the final cyclization step. 2. Formation of N²,N²-diacylated byproducts.[1][2] 3. Presence of unreacted starting materials or reagents. 4. Degradation of the product under reaction conditions.1. Monitor reaction progress closely using TLC or LC-MS to ensure completion. 2. Utilize a regioselective hydroamination strategy to form an N³-protected cyclic ene-guanidine intermediate, which prevents diacylation.[2][3] 3. Perform an initial workup with an aqueous wash (e.g., saturated NaHCO₃) to remove acidic reagents.[2] 4. Use flash column chromatography as the first purification step to remove the majority of impurities.[2][3]
Product Discoloration (Yellow to Brown Solid) 1. Presence of colored impurities from starting materials. 2. Oxidation of the 2-aminoimidazole core or phenolic groups. 3. Thermal degradation during solvent removal or heating.1. Ensure purity of starting materials before synthesis. 2. Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).[4] 3. Use minimal heat for solvent evaporation (rotary evaporator with a low-temperature water bath). 4. Consider treating a solution of the crude product with a small amount of activated charcoal before filtration (use with caution as it may adsorb the product).[4]
Multiple Spots on TLC After Column Chromatography 1. Co-elution of impurities with similar polarity to this compound. 2. Inappropriate solvent system for chromatography. 3. Overloading the silica (B1680970) gel column.1. Re-purify the collected fractions using a different purification method, such as preparative HPLC with a C18 column.[5] 2. Optimize the solvent system for flash chromatography. A common system is toluene/methanol (B129727) with 1% triethylamine (B128534) (Et₃N) to prevent peak tailing.[2] 3. Use an appropriate column size and sample-to-silica ratio (typically 1:50 to 1:100 by weight).
Low Final Yield After Purification 1. Product loss during multiple purification steps. 2. Adsorption of the polar product onto silica gel. 3. Degradation on acidic silica gel.1. Minimize the number of purification steps. Combine fractions of similar purity before solvent evaporation. 2. Add a basic modifier like triethylamine (Et₃N) to the chromatography solvent to reduce interaction with silica.[2] 3. Use neutral or deactivated silica gel for chromatography.

Purification Method Comparison

The choice of purification technique is critical for achieving high purity. The following table provides a comparative overview of common methods used for alkaloids like this compound.[6]

Purification Method Typical Purity Achieved Typical Recovery Rate Primary Application Key Considerations
Recrystallization 95-99%60-80%Final purification of solid compounds.Requires finding a suitable solvent system; not effective for removing impurities with similar solubility.[4]
Flash Column Chromatography 85-98%70-90%Primary purification of crude reaction mixtures.[2][3]Best for separating compounds with different polarities. The basic nature of this compound may require a basic modifier in the eluent.[2][7]
Preparative HPLC >99%50-70%Final purification to achieve high-purity analytical standards.High resolution for separating closely related impurities.[5][8] Lower sample capacity and higher cost.
Strong Cation Exchange (SCX) Chromatography >98%80-95%"Catch-and-release" purification of basic compounds like alkaloids.[7]Highly selective for basic compounds, effectively removing neutral and acidic impurities.[7]

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a standard method for the initial purification of the crude this compound product.

  • Column Preparation: Select a column of appropriate size. Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 Toluene/Methanol + 1% Et₃N). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol or DCM). Pre-adsorb the sample onto a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. Carefully add the dried sample to the top of the prepared column.

  • Elution: Begin elution with the starting solvent system. Gradually increase the polarity by increasing the percentage of methanol as the chromatography progresses.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution using Thin Layer Chromatography (TLC) with a UV lamp for visualization.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure using a rotary evaporator to yield the purified product.[2]

Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)

This method is ideal for final polishing to achieve analytical-grade purity.

  • System Preparation: Use a C18 column. Equilibrate the column with the starting mobile phase (e.g., a mixture of water and acetonitrile, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape).[5]

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[2]

  • Injection and Elution: Inject the sample onto the column. Elute using a gradient system, gradually increasing the concentration of the organic solvent (e.g., acetonitrile) over time.

  • Detection and Fraction Collection: Monitor the elution profile with a UV detector.[5] Collect the peak corresponding to this compound.

  • Solvent Removal: Remove the solvents from the collected fraction, typically by lyophilization (freeze-drying) if TFA is used, or by rotary evaporation for other volatile solvents.

Visualizations

G cluster_workflow Purification Workflow Crude Crude this compound (from synthesis) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup FlashChrom Flash Column Chromatography (Silica Gel, Toluene/MeOH/Et3N) Workup->FlashChrom Primary Purification PurityCheck1 Purity Assessment (TLC, LC-MS) FlashChrom->PurityCheck1 PrepHPLC Preparative RP-HPLC (C18, H2O/ACN Gradient) PurityCheck1->PrepHPLC <98% Pure PureProduct Pure this compound (>99%) PurityCheck1->PureProduct >98% Pure PurityCheck2 Final Purity & Characterization (NMR, HRMS) PrepHPLC->PurityCheck2 Final Polishing PurityCheck2->PureProduct

Caption: General workflow for the purification of synthesized this compound.

G cluster_troubleshooting Troubleshooting Logic Start Analyze Crude Product (TLC / LC-MS) Impure Multiple Spots / Low Purity Start->Impure Yes Pure Mainly One Spot Start->Pure No CheckPolarity Are impurities more or less polar? Impure->CheckPolarity Identify Impurities DirectCrystallize Attempt Recrystallization Pure->DirectCrystallize If solid FlashChrom Use Flash Chromatography with gradient elution CheckPolarity->FlashChrom Different Polarity PrepHPLC Use Preparative HPLC for higher resolution CheckPolarity->PrepHPLC Similar Polarity

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound synthesis?

The primary impurities often arise from side reactions and unreacted starting materials. A key side product can be the N²,N²-diacylated 2-aminoimidazole, which forms when the free 2-aminoimidazole is acylated without a protecting group on N³.[1][2] Other common impurities include residual reagents from the Pictet-Spengler or related cyclization reactions.[9][10]

Q2: Why is triethylamine (Et₃N) added to the solvent system during column chromatography?

This compound is a basic alkaloid due to its guanidine (B92328) and imidazole (B134444) moieties.[1] Silica gel is weakly acidic and can cause strong, irreversible adsorption or peak tailing of basic compounds. Adding a small amount of a volatile base like triethylamine to the eluent neutralizes the acidic sites on the silica, leading to better peak shapes and improved recovery of the product.[2]

Q3: My purified product is a bright yellow solid. Is this the correct appearance?

Yes, published synthesis procedures describe the purified related intermediate as a bright yellow solid.[2] The color is characteristic of the conjugated system within the this compound structure. However, a brown or dark, tar-like appearance may indicate the presence of impurities or degradation.

Q4: Can I use normal-phase HPLC instead of reversed-phase?

While possible, reversed-phase HPLC (using a C18 or C8 column) is generally more effective and reproducible for purifying polar and basic compounds like this compound.[5] Normal-phase HPLC on a silica column can suffer from the same issues as flash chromatography (poor peak shape, low recovery) unless a suitable mobile phase modifier is used.

Q5: How should I store the purified this compound?

As with many complex natural products, this compound should be stored as a solid in a tightly sealed vial, protected from light, and kept at a low temperature (e.g., -20°C) to prevent degradation over time. Storing under an inert atmosphere (argon or nitrogen) can provide additional protection against oxidation.

References

Troubleshooting unexpected results in Naamidine A signaling pathway analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the signaling pathways affected by Naamidine A.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway targeted by this compound in cancer cell lines?

A1: In cancer cells, particularly those overexpressing the Epidermal Growth Factor Receptor (EGFR), this compound selectively inhibits EGF-mediated cell growth.[1] Its primary mechanism involves the sustained stimulation of the phosphotransferase activity of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are key components of the MAP kinase pathway.[2] This prolonged ERK activation leads to the upregulation of the cell cycle inhibitor p21, resulting in G1 phase cell cycle arrest and inhibition of DNA synthesis.[1][2]

Q2: How does the antifungal mechanism of this compound differ from its anticancer mechanism?

A2: The antifungal activity of this compound operates through a completely different mechanism. It acts as a zinc-binding agent, effectively chelating zinc and disrupting essential zinc-dependent processes in fungal pathogens.[3][4][5][6][7] This is in contrast to its anticancer effect, which is a targeted modulation of a specific host cell signaling pathway.[1][2] The antifungal activity can be abolished by supplementing the growth medium with excess zinc.[3][4]

Q3: What are the known quantitative measures of this compound's activity?

A3: The bioactivity of this compound has been quantified in both cancer cell proliferation and antifungal contexts. The tables below summarize key findings.

Table 1: Anticancer Activity of this compound

Cell Line/ModelParameterValueReference
EGFR-transfected NIH3T3 cellsIC50 (EGF-mediated growth)11.3 µM[1]
EGFR-transfected NIH3T3 cellsIC50 (Insulin-mediated growth)242 µM[1]
A431 Epidermal Carcinoma XenograftsTumor Growth Inhibition (25 mg/kg)87.4%[1]

Table 2: Antifungal Activity of this compound

Fungal SpeciesStrainParameter (in RPMI medium)ValueReference
Candida albicansCaSS1MIC801.56 µM[3][4]
Trichophyton indotiniaeCI 633/P/23 (Terbinafine-sensitive)MIC8012.5–25 µM[3]
Trichophyton indotiniae18 (Terbinafine-resistant)MIC8012.5–25 µM[3]
Trichophyton indotiniaeV245-81 (Terbinafine-resistant)MIC8012.5–25 µM[3]

Troubleshooting Guides

This section addresses specific unexpected results you may encounter during your experiments.

Issue 1: Western Blot - No Increase in ERK Phosphorylation

Q: I treated my A431 cells with this compound, but my Western blot is not showing an increase in phosphorylated ERK1/2 (p-ERK) levels as expected. What could be wrong?

A: This is a common issue that can arise from several factors. Let's troubleshoot step-by-step.

Troubleshooting Workflow: p-ERK Western Blot

start No p-ERK Signal Increase check_cells Are cells responsive to EGF? start->check_cells check_naamidine Is this compound active? check_cells->check_naamidine Yes end_solve Problem Solved check_cells->end_solve No, optimize cell culture and repeat with EGF positive control check_lysis Was the lysis protocol adequate? check_naamidine->check_lysis Yes check_naamidine->end_solve No, check compound integrity and concentration check_wb Was the Western Blot protocol optimal? check_lysis->check_wb Yes check_lysis->end_solve No, use fresh lysis buffer with phosphatase inhibitors check_wb->end_solve Yes, re-evaluate results check_wb->end_solve No, optimize antibody concentrations, incubation times, and washes

Caption: Troubleshooting logic for absent p-ERK signal.

  • Step 1: Verify Cell Responsiveness. Before testing this compound, always include a positive control. Treat your A431 cells with Epidermal Growth Factor (EGF). If you do not see a robust increase in p-ERK with EGF, the issue may be with your cells or culture conditions, not this compound.

  • Step 2: Check this compound Integrity. Ensure your stock solution of this compound is correctly prepared and has not degraded. If possible, use a freshly prepared solution. Verify the final concentration used in your experiment is consistent with published effective concentrations (e.g., in the micromolar range).[1]

  • Step 3: Scrutinize the Lysis Protocol. The phosphorylation state of proteins is transient. It is critical to use a lysis buffer containing fresh phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve the p-ERK signal. Keep samples on ice at all times.

  • Step 4: Optimize Western Blot Protocol.

    • Antibody Concentration: Ensure your primary antibodies for both p-ERK and total ERK are used at the recommended dilutions. You may need to perform a titration to find the optimal concentration for your specific setup.

    • Blocking and Washing: Inadequate blocking or washing can lead to high background and obscure your signal. Use an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and perform sufficient washes.

    • Loading Control: Always probe for total ERK as a loading control to ensure equal amounts of protein were loaded in each lane. A lack of change in p-ERK should be compared to a stable total ERK signal.

Issue 2: Cell Cycle Analysis - No G1 Arrest Observed

Q: I performed flow cytometry on my cells after treatment with this compound, but I don't see an accumulation of cells in the G1 phase. Why might this be?

A: The induction of G1 arrest by this compound is a downstream effect of sustained ERK activation and can be time- and concentration-dependent.[2]

  • Step 1: Check the Treatment Duration. this compound's effect on the cell cycle is not immediate. Studies have shown that a complete halt in DNA synthesis in A431 cells occurs after 30 hours of treatment.[2] Ensure your treatment time is sufficient (e.g., 24-48 hours) to observe a significant shift in cell cycle distribution.

  • Step 2: Verify this compound Concentration. A sub-optimal concentration may not be sufficient to induce a robust G1 arrest. Perform a dose-response experiment to determine the optimal concentration for your specific cell line.

  • Step 3: Confirm Upstream Pathway Activation. If possible, confirm that this compound is indeed activating ERK in your system at the time points analyzed. A parallel Western blot for p-ERK can be a crucial validation step. If ERK is not activated, the downstream cell cycle effects will not occur.

  • Step 4: Assess Cell Seeding Density. High cell confluency can sometimes lead to contact inhibition, which can itself cause cells to accumulate in G1, potentially masking the effect of your compound. Ensure you seed cells at a density that allows for logarithmic growth during the experimental timeframe.

Key Experimental Protocols

Protocol 1: Western Blot for p-ERK/Total ERK
  • Cell Culture and Treatment: Plate A431 cells and grow to 70-80% confluency. Starve cells in serum-free medium for 12-16 hours. Treat with this compound at the desired concentration and for the specified time. Include positive (EGF) and negative (vehicle) controls.

  • Cell Lysis: Aspirate media and wash cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples. Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes. Load samples onto a polyacrylamide gel and run SDS-PAGE. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST.

    • Incubate with primary antibody (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or film.

  • Stripping and Re-probing: To analyze total ERK, you can strip the membrane and re-probe with an antibody for total ERK, or run a parallel gel.

Protocol 2: Antifungal Susceptibility Assay (Broth Microdilution)

This protocol is adapted from studies on this compound's antifungal properties.[3]

  • Fungal Inoculum Preparation: Harvest fungal conidia or yeast cells from fresh agar (B569324) plates (e.g., PDA for molds, YPD for yeast). Dilute the harvested cells in RPMI 1640 medium to the desired final cell density (e.g., 1 x 10^6 CFU/mL for T. indotiniae).[3]

  • Compound Preparation: Perform serial twofold dilutions of this compound in RPMI medium in a 96-well or 384-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well containing the diluted compound. Include a compound-free control (growth control) and a media-only control (sterility control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 28°C for 96 hours for T. indotiniae; 30°C for 48 hours for C. albicans).[3]

  • Growth Quantification:

    • Optical Density: For yeast, measure the optical density at 600 nm (OD600) using a plate reader.[4]

    • Metabolic Assay: For molds, a viability dye like alamarBlue can be used. Add the reagent, incubate for a specified time, and measure fluorescence.[6]

  • Data Analysis: Normalize the growth in drug-treated wells to the growth in compound-free control wells. The MIC80 is the minimum inhibitory concentration that reduces fungal growth by 80%.

Visualizations

This compound Signaling Pathway in Cancer Cells

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Sustained Activation) ERK->pERK p21 p21 Expression (Upregulated) pERK->p21 CDK CDK Inhibition p21->CDK G1_Arrest G1 Cell Cycle Arrest CDK->G1_Arrest NaamidineA This compound NaamidineA->ERK Sustained Phosphotransferase Activity

Caption: this compound induces G1 arrest via sustained ERK activation.

References

Optimizing incubation time for Naamidine A treatment in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Naamidine A in cell culture experiments. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound exhibits different mechanisms of action depending on the biological context. In fungal pathogens, it primarily functions as a zinc chelator, sequestering zinc ions and inhibiting the activity of zinc-dependent enzymes essential for fungal growth.[1][2][3][4][5] In mammalian cancer cells, this compound has been shown to inhibit epidermal growth factor (EGF)-stimulated DNA synthesis and induce caspase-dependent apoptosis.[6][7][8] It has also been identified as affecting the MAP kinase pathway, specifically by inducing the phosphotransferase activity of ERK1 and ERK2.[6]

Q2: What is a recommended starting concentration and incubation time for this compound in a new cell line?

A good starting point for a dose-response experiment is to test a range of concentrations from approximately 1 µM to 50 µM.[1][4] For incubation time, a time-course experiment is highly recommended.[9][10] Suggested initial time points to assess effects on cell viability are 24, 48, and 72 hours.[9] For signaling pathway studies (e.g., ERK phosphorylation), shorter incubation times such as 1, 2, 4, 8, and 24 hours are more appropriate.[6][9]

Q3: Is this compound cytotoxic to all cell types?

This compound has shown selective cytotoxicity. For instance, it was found to be a selective inhibitor of EGF-mediated growth in EGFR-transfected NIH3T3 cells with an IC50 of 11.3 µM, while showing significantly less potency against insulin-mediated growth.[7] However, in MCF-7 and MCF-10A cells, no significant selective antiproliferative activity was observed.[7] Therefore, the cytotoxic effects of this compound are cell-type dependent and should be determined empirically for each cell line.

Q4: Should the cell culture medium be changed during a long incubation period with this compound?

For incubation times exceeding 48 hours, it is advisable to refresh the medium containing this compound. This practice helps to ensure that the concentration of the compound remains stable and that nutrients are not depleted, which could otherwise confound the experimental results.[9]

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding or edge effects.

    • Troubleshooting Step: Ensure a homogenous cell suspension before and during seeding. To mitigate edge effects, where evaporation can alter concentrations, fill the perimeter wells of the microplate with sterile PBS or medium without cells and do not use them for data collection.[11]

  • Possible Cause: Instability or precipitation of this compound in the culture medium.

    • Troubleshooting Step: Visually inspect the culture medium for any signs of precipitation after the addition of this compound. Prepare fresh dilutions of the compound for each experiment to avoid degradation.[9] The stability of compounds in cell culture media can be influenced by factors like temperature and light.[12]

Issue 2: No observable effect of this compound on my cells.

  • Possible Cause: Insufficient incubation time or concentration.

    • Troubleshooting Step: The effects of small molecule inhibitors are both time and concentration-dependent.[9] Perform a time-course experiment with a broad range of concentrations to identify the optimal conditions for your specific cell line and assay. Some compounds may require longer incubation periods to elicit a response.[13]

  • Possible Cause: The target pathway is not active or relevant in your cell model.

    • Troubleshooting Step: Confirm that the target pathway of this compound (e.g., EGFR/MAPK signaling) is active in your chosen cell line.[7] Consider using a positive control cell line known to be sensitive to this compound or similar inhibitors.[9]

  • Possible Cause: Inactivation of this compound by components in the media.

    • Troubleshooting Step: this compound's antifungal activity is abolished by excess zinc.[1][2][3][4][5] While this is demonstrated in fungal systems, consider the zinc concentration in your mammalian cell culture medium and serum, as it could potentially interfere with the compound's activity.

Issue 3: High levels of cell death in control (vehicle-treated) wells.

  • Possible Cause: Solvent toxicity.

    • Troubleshooting Step: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells. Typically, the final DMSO concentration should be kept below 0.5%.[11] Run a vehicle-only control to assess the impact of the solvent on cell viability.[9]

  • Possible Cause: Suboptimal cell culture conditions.

    • Troubleshooting Step: Ensure cells are healthy, in the logarithmic growth phase, and not over-confluent.[11] Over-confluency can lead to spontaneous cell death. Also, check for any signs of microbial contamination.[11][14]

Data Presentation

Table 1: Reported IC50 and MIC Values for this compound

Cell Line/OrganismAssay TypeIncubation TimeIC50 / MICReference
EGFR-transfected NIH3T3EGF-mediated growth inhibitionNot Specified11.3 µM[7]
EGFR-transfected NIH3T3Insulin-mediated growth inhibitionNot Specified242 µM[7]
MCF-7AntiproliferativeNot Specified5.9 µM[7]
MCF-10AAntiproliferativeNot Specified8.1 µM[7]
Candida albicans (CaSS1)Antifungal (RPMI medium)48 hoursMIC80: 1.56 µM[15]
Trichophyton indotiniaeAntifungal (RPMI medium)96 hoursMIC80: 12.5–25 µM[1][4]

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for this compound in a Cell Viability Assay

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density to ensure they are in the logarithmic growth phase during treatment. Allow cells to adhere overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in a complete culture medium. A common approach is to prepare these at 2x the final desired concentration. Also, prepare a vehicle-only control (e.g., 0.1% DMSO in medium).[9]

  • Inhibitor Treatment: Remove the existing medium from the cells and add 100 µL of the this compound dilutions and controls to the appropriate wells.

  • Incubation: Prepare a separate plate for each incubation period to be tested (e.g., 24, 48, and 72 hours). Incubate the plates at 37°C and 5% CO₂.[9]

  • Cell Viability Assay: At the end of each designated incubation period, perform a cell viability assay (e.g., using MTS or a resazurin-based reagent) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-only controls for each time point to calculate the percent viability. Plot the percent viability against the log of the inhibitor concentration for each incubation time. Use non-linear regression to determine the IC50 value at each time point. The optimal incubation time is generally the point at which the IC50 value stabilizes, indicating that the maximal effect at a given concentration has been reached.[9]

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation after this compound Treatment

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound or vehicle control for various short time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Cell Lysis: Following treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein phosphorylation states.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-ERK1/2 (p-ERK1/2) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-ERK1/2 signal to the total ERK1/2 signal to determine the change in phosphorylation.

Visualizations

Naamidine_A_Antifungal_Mechanism cluster_media Cell Culture Medium cluster_fungus Fungal Cell Zn2+ Zn²⁺ Complex This compound-Zn²⁺ Complex Zn2+->Complex Enzymes Zinc-Dependent Enzymes Growth Fungal Growth Enzymes->Growth Required for This compound This compound This compound->Complex Complex->Enzymes Inhibition

Caption: Antifungal mechanism of this compound via zinc chelation.

Naamidine_A_Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK DNA_Synthesis DNA Synthesis ERK->DNA_Synthesis Caspase8 Caspase 8 Caspase3 Caspase 3 Caspase8->Caspase3 Caspase9 Caspase 9 Caspase9->Caspase3 This compound This compound This compound->ERK Induces Phosphotransferase Activity This compound->Caspase8 This compound->Caspase9 This compound->DNA_Synthesis Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathways affected by this compound in cancer cells.

Troubleshooting_Workflow Start Experiment Start: This compound Treatment Problem Unexpected Results? Start->Problem NoEffect No Effect Observed Problem->NoEffect Yes HighVariability High Variability Problem->HighVariability Yes ControlDeath Control Cell Death Problem->ControlDeath Yes End Successful Experiment Problem->End No CheckTimeConc Check Incubation Time & Concentration NoEffect->CheckTimeConc CheckSeeding Review Seeding Protocol & Plate Layout HighVariability->CheckSeeding CheckSolvent Verify Solvent Concentration ControlDeath->CheckSolvent Optimize Optimize Assay Parameters CheckTimeConc->Optimize CheckSeeding->Optimize CheckSolvent->Optimize Optimize->Start Re-run

Caption: A logical workflow for troubleshooting common issues.

References

How to prevent degradation of Naamidine A during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of Naamidine A to prevent its degradation. The information is presented in a question-and-answer format, including troubleshooting guides and FAQs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on the chemical structure of this compound, which contains both imidazole (B134444) and phenolic functional groups, the primary factors that can lead to its degradation are exposure to light, elevated temperatures, oxygen (oxidation), and high pH (basic conditions). The imidazole ring is susceptible to oxidation and photodegradation, while the phenolic group is prone to oxidation and thermal degradation.[1][2][3][4]

Q2: How should I store my stock solution of this compound?

A2: To minimize degradation, stock solutions of this compound should be stored at -20°C or lower in a tightly sealed, light-protected container (e.g., an amber vial). For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but long-term storage should always be at freezing temperatures.

Q3: What is the recommended solvent for dissolving this compound?

A3: While specific solubility data for this compound is limited, compounds with similar structures are often dissolved in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For aqueous solutions, it is crucial to control the pH, as basic conditions can promote degradation.[5][6] It is recommended to prepare fresh aqueous solutions for each experiment or store them at low temperatures for a very limited time.

Q4: Can I store this compound in an aqueous buffer?

A4: Storing this compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis, especially at neutral to alkaline pH.[5][6] If an aqueous buffer is necessary for your experiment, it is best to prepare the solution immediately before use. Maximum stability for similar compounds is often found in slightly acidic conditions.[7]

Troubleshooting Guide

Q1: I am observing a decrease in the activity of my this compound sample over time. What could be the cause?

A1: A decrease in activity is a strong indicator of degradation. The most likely causes are:

  • Improper Storage: Storing the compound at room temperature or in a container that is not light-proof can lead to thermal and photodegradation.[2][3][8]

  • Oxidation: If the container is not tightly sealed, the compound can be exposed to air, leading to oxidation of the imidazole and phenolic moieties.[1][4]

  • Repeated Freeze-Thaw Cycles: Subjecting your stock solution to multiple freeze-thaw cycles can introduce moisture and accelerate degradation. It is advisable to aliquot your stock solution into smaller, single-use vials.

Q2: My this compound solution has changed color. Is it still usable?

A2: A change in color, such as turning yellow or brown, is often a sign of oxidation.[4] Oxidized this compound is likely to have reduced or altered biological activity. It is recommended to discard the discolored solution and prepare a fresh one from a solid stock that has been properly stored.

Q3: I see precipitates forming in my this compound stock solution upon thawing. What should I do?

A3: Precipitate formation could be due to the solvent's inability to keep the compound in solution at lower temperatures or potential degradation product insolubility. Before use, ensure the solution is brought to room temperature and vortexed to see if the precipitate redissolves. If it does not, it may indicate degradation, and it would be best to prepare a fresh stock solution.

Recommended Storage Conditions

To ensure the long-term stability of this compound, please adhere to the following storage guidelines.

ParameterSolid CompoundStock Solution in Organic Solvent (e.g., DMSO)
Temperature -20°C or below-20°C or below
Light Protect from light (store in an amber vial or dark container)Protect from light (store in an amber vial or dark container)
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possibleStore in a tightly sealed vial with minimal headspace
Container Tightly sealed containerTightly sealed vial

Experimental Protocol: Assessment of this compound Stability

This protocol outlines a method to assess the stability of this compound under various storage conditions.

1. Objective: To determine the stability of this compound in different solvents and at various temperatures over time.

2. Materials:

  • This compound (solid)

  • Solvents: DMSO, Ethanol, Phosphate Buffered Saline (PBS) pH 7.4

  • Amber glass vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., acetonitrile (B52724) and water with 0.1% trifluoroacetic acid)

  • Incubators/refrigerators/freezers set to desired temperatures (-20°C, 4°C, 25°C)

3. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Working Solution Preparation: Dilute the DMSO stock solution into the test solvents (DMSO, Ethanol, PBS) to a final concentration suitable for HPLC analysis (e.g., 100 µM).

  • Aliquoting and Storage: Aliquot the working solutions into separate amber vials for each time point and storage condition.

  • Storage Conditions:

    • -20°C (Freezer)

    • 4°C (Refrigerator)

    • 25°C (Room Temperature)

  • Time Points: Analyze the samples at the following time points: 0, 24 hours, 48 hours, 1 week, and 4 weeks.

  • HPLC Analysis:

    • At each time point, retrieve one vial from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Inject a standard volume of the sample into the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the percentage of remaining this compound against time for each storage condition.

Visualizations

NaamidineA This compound Oxidation Oxidation NaamidineA->Oxidation O2, Metal Ions Hydrolysis Hydrolysis NaamidineA->Hydrolysis H2O, pH > 7 Photodegradation Photodegradation NaamidineA->Photodegradation UV/Visible Light ThermalStress Thermal Stress NaamidineA->ThermalStress High Temperature DegradationProducts Degradation Products (e.g., Quinones, Ring-Opened Structures) Oxidation->DegradationProducts Hydrolysis->DegradationProducts Photodegradation->DegradationProducts ThermalStress->DegradationProducts LossOfActivity Loss of Biological Activity DegradationProducts->LossOfActivity

Caption: Hypothesized degradation pathways of this compound.

cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis PrepStock Prepare this compound Stock Solution (e.g., in DMSO) PrepWorking Prepare Working Solutions in Test Solvents PrepStock->PrepWorking Aliquot Aliquot into Amber Vials PrepWorking->Aliquot Temp1 -20°C Aliquot->Temp1 Temp2 4°C Aliquot->Temp2 Temp3 25°C Aliquot->Temp3 Timepoints Collect Samples at Time Points (0, 24h, 48h, 1w, 4w) Temp1->Timepoints Temp2->Timepoints Temp3->Timepoints HPLC Analyze by HPLC Timepoints->HPLC Data Calculate % Remaining and Plot vs. Time HPLC->Data

Caption: Experimental workflow for this compound stability testing.

References

Selecting the appropriate solvent for Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Naamidine A.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). For in-vivo experiments, this compound has been successfully dissolved in DMSO for administration. While other solvents like methanol (B129727) and dichloromethane (B109758) have been used during chemical synthesis and purification, DMSO is the most referenced solvent for preparing stock solutions for biological assays.

Q2: I am observing precipitation when diluting my this compound stock solution in aqueous media. How can I resolve this?

A2: this compound has been predicted to be poorly soluble in aqueous solutions. To avoid precipitation when diluting a DMSO stock solution into aqueous buffers or cell culture media, it is recommended to:

  • Use an intermediate dilution step with a solvent like ethanol (B145695) if compatible with your experimental setup.

  • Ensure the final concentration of DMSO in the aqueous solution is kept low (typically below 0.5%) to maintain solubility and minimize solvent-induced artifacts.

  • Vortex or gently warm the solution to aid dissolution.

  • Prepare fresh dilutions for each experiment and avoid long-term storage of aqueous solutions.

Q3: My this compound solution appears to have a yellow tint. Is this normal?

A3: Yes, this is normal. This compound is a bright-yellow alkaloid, and solutions of the compound will retain this color.

Q4: What is the primary mechanism of action of this compound?

A4: this compound has two well-documented mechanisms of action. Firstly, it functions as a zinc-chelating agent, disrupting zinc homeostasis, which is the primary mechanism for its antifungal activity. Secondly, in cancer cell lines, it acts as an antagonist of the Epidermal Growth Factor (EGF) signaling pathway, leading to the induction of apoptosis. This is characterized by the disruption of the mitochondrial membrane potential and the activation of caspases-3, -8, and -9.[1][2][3]

Data Presentation

This compound Solubility and Stock Solution Preparation

The following table provides guidance on preparing stock solutions of this compound in DMSO. The molecular weight of this compound is 433.47 g/mol .

Target Concentration (in DMSO)Volume of DMSO for 1 mg of this compoundVolume of DMSO for 5 mg of this compoundVolume of DMSO for 10 mg of this compound
1 mM2.31 mL11.53 mL23.07 mL
5 mM0.46 mL2.31 mL4.61 mL
10 mM0.23 mL1.15 mL2.31 mL
50 mM0.05 mL0.23 mL0.46 mL

Data derived from supplier information.[4]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound
  • Weighing: Accurately weigh out 1 mg of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add 230 µL of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Mandatory Visualizations

Experimental Workflow for Solvent Selection

G start Start: Need to dissolve This compound is_stock Is this for a stock solution? start->is_stock use_dmso Use DMSO is_stock->use_dmso Yes other_solvent Consider other organic solvents (e.g., Ethanol) if compatible is_stock->other_solvent No, for direct use in non-aqueous system is_aqueous Is the final solution aqueous? use_dmso->is_aqueous low_dmso Keep final DMSO concentration <0.5% is_aqueous->low_dmso Yes success Experiment-ready Solution is_aqueous->success No precipitation Observe for precipitation low_dmso->precipitation troubleshoot Troubleshoot: - Vortex/Warm gently - Use fresh dilutions precipitation->troubleshoot Yes precipitation->success No troubleshoot->success G cluster_0 EGF Signaling Pathway cluster_1 Apoptosis Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NaamidineA This compound NaamidineA->Mitochondria Disrupts membrane potential NaamidineA->Caspase8 Activates

References

Validation & Comparative

Validating the Antifungal Mechanism of Naamidine A: A Comparative Guide to Zinc Supplementation Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the exploration of novel antifungal agents with unconventional mechanisms of action. Naamidine A, a marine natural product, has demonstrated promising antifungal activity, with recent evidence pointing towards a mechanism involving the disruption of zinc homeostasis in fungal cells. This guide provides a comparative analysis of this compound's antifungal efficacy, the experimental validation of its zinc-dependent mechanism, and protocols for key validation assays.

Performance Comparison: The Impact of Zinc on Antifungal Activity

The antifungal activity of this compound is intrinsically linked to the availability of zinc (Zn²⁺) in the growth environment. Experimental data consistently shows that supplementation of the culture medium with zinc abrogates the antifungal effect of this compound. This observation forms the cornerstone of the hypothesis that this compound functions as a zinc chelator.

To quantify this effect, the Minimum Inhibitory Concentration (MIC) of this compound against various fungal species has been determined in both standard and zinc-supplemented media. The MIC is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism after overnight incubation.

Below is a summary of the quantitative data comparing the antifungal activity of this compound and other zinc-chelating agents in the presence and absence of supplemental zinc.

CompoundFungal SpeciesGrowth MediumZinc (Zn²⁺) SupplementationMIC (µM)
This compound Candida albicansRPMINone1.56
RPMI6.25 µM> 25 (Inactive)
RPMI87 µM> 25 (Inactive)
YPD (Nutrient-rich)-Inactive
Trichophyton indotinea (terbinafine-sensitive)RPMINone12.5 - 25
Trichophyton indotinea (terbinafine-resistant)RPMINone12.5 - 25
DTPA (Diethylenetriaminepentaacetic acid) Candida albicansRPMINoneActive (Concentration-dependent inhibition)
RPMIExcess Zn²⁺Inactive
Ciclopirox Various fungi--Predicted to have a metal-chelating mode of action

Experimental Protocols

To validate the zinc-dependent antifungal mechanism of this compound, two key experiments are crucial: the antifungal susceptibility test with zinc supplementation and the zinc uptake assay.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This method determines the MIC of this compound against a fungal strain in the presence of varying zinc concentrations.

Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well, flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans)

  • Zinc chloride (ZnCl₂) solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain on an appropriate agar (B569324) medium. Prepare a suspension of fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further, dilute the suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of this compound in RPMI-1640 directly in the 96-well plates.

    • For the zinc supplementation condition, prepare a parallel set of plates where the RPMI-1640 medium is supplemented with a final concentration of 10 µM ZnCl₂.

    • Include a drug-free, zinc-free well as a growth control and a drug-free, zinc-supplemented well as a comparative growth control.

  • Inoculation: Add the prepared fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Fungal Zinc Uptake Assay

This assay directly measures the ability of this compound to interfere with zinc uptake by fungal cells.

Materials:

  • Fungal cell culture (e.g., Candida albicans)

  • This compound

  • Zinpyr-1 (a fluorescent zinc indicator)

  • Zinc chloride (ZnCl₂) solution

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow fungal cells to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with buffer, and resuspend in the same buffer.

  • Zinpyr-1 Loading: Incubate the cells with Zinpyr-1 according to the manufacturer's instructions. This allows the fluorescent probe to enter the cells.

  • Treatment: Aliquot the Zinpyr-1-loaded cells into different treatment groups:

    • Control (no treatment)

    • This compound treatment

    • Zinc supplementation (ZnCl₂)

    • This compound + Zinc supplementation

  • Incubation: Incubate the cells with the respective treatments for a defined period.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a fluorometer or visualize it with a fluorescence microscope. A decrease in fluorescence in the this compound-treated cells compared to the control indicates a reduction in intracellular zinc.

Visualizing the Mechanism and Workflow

To better understand the proposed antifungal mechanism of this compound and the experimental approach to its validation, the following diagrams have been generated using Graphviz.

G Proposed Antifungal Mechanism of this compound cluster_extracellular Extracellular Space cluster_cell Fungal Cell This compound This compound This compound-Zn2+ Complex This compound-Zn2+ Complex This compound->this compound-Zn2+ Complex Chelation Zinc (Zn2+) Zinc (Zn2+) Zinc (Zn2+)->this compound-Zn2+ Complex Zinc Transporter Zinc Transporter Zinc (Zn2+)->Zinc Transporter Uptake This compound-Zn2+ Complex->Zinc Transporter Blocks Uptake Intracellular Zinc Intracellular Zinc Zinc Transporter->Intracellular Zinc Essential Zinc-Dependent\nEnzymes & Proteins Essential Zinc-Dependent Enzymes & Proteins Intracellular Zinc->Essential Zinc-Dependent\nEnzymes & Proteins Cofactor Fungal Growth Fungal Growth Essential Zinc-Dependent\nEnzymes & Proteins->Fungal Growth Required for

Caption: Proposed mechanism of this compound antifungal activity.

G Experimental Workflow for Validating this compound's Mechanism cluster_exp1 Experiment 1: In Vitro Activity cluster_exp2 Experiment 2: Direct Mechanism Hypothesis Hypothesis: This compound is a zinc chelator Experiment1 Antifungal Susceptibility Testing (Broth Microdilution) Hypothesis->Experiment1 Experiment2 Zinc Uptake Assay Hypothesis->Experiment2 Condition1A This compound alone Experiment1->Condition1A Condition1B This compound + Zinc Experiment1->Condition1B Condition2A Control Cells Experiment2->Condition2A Condition2B This compound-treated Cells Experiment2->Condition2B Result1 Result: MIC increases significantly with zinc supplementation Condition1A->Result1 Condition1B->Result1 Conclusion Conclusion: This compound's antifungal activity is mediated by zinc chelation Result1->Conclusion Result2 Result: Decreased intracellular zinc fluorescence Condition2A->Result2 Condition2B->Result2 Result2->Conclusion

Caption: Workflow for validating this compound's mechanism.

Conclusion

The presented data and experimental protocols strongly support the hypothesis that this compound exerts its antifungal effect by chelating zinc, thereby depriving fungal cells of this essential micronutrient. This mechanism is distinct from that of many currently used antifungal drugs, suggesting that this compound and similar compounds could be effective against resistant strains. For researchers in antifungal drug discovery, validating the mechanism of action through zinc supplementation and uptake assays is a critical step in the development of this promising class of compounds. The provided methodologies offer a standardized approach to investigate the therapeutic potential of this compound and other metal-chelating agents.

A Comparative Analysis of Naamidine A and its Synthetic Analogues: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the marine alkaloid Naamidine A and its synthetic analogues. This compound, originally isolated from the marine sponge Leucetta chagosensis, has garnered significant interest for its diverse biological activities, including anticancer and antifungal properties.[1] This document summarizes the available quantitative data, details key experimental methodologies, and visualizes the known signaling pathways to facilitate further research and drug development efforts in this promising class of compounds.

Performance and Biological Activity: A Quantitative Comparison

The biological activities of this compound and its synthetic analogues have been evaluated in various in vitro assays. The data reveals that structural modifications to the this compound scaffold can significantly impact its potency and selectivity.

Anticancer Activity

This compound exhibits inhibitory effects on cancer cell proliferation, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3][4][5] A key synthetic analogue, compound 20h , an N(2)-acyl-2-aminoimidazole derivative, has demonstrated enhanced selectivity for cancer cells over non-cancerous cells when compared to the parent compound.[4] Another class of analogues, where the imidazole (B134444) core is replaced with a thiazole (B1198619) ring, has also been synthesized and shown to retain potent antimitogenic activity.[6]

Compound/AnalogueCell LineAssayIC50 / EC50 (µM)Source
This compound MCF-7 (Breast Cancer)Cell Viability5.9[2][4]
MCF-10A (Non-tumorigenic Breast)Cell Viability8.1[2][4]
Analogue 20h MCF-7 (Breast Cancer)Cell Viability8.8[4]
MCF-10A (Non-tumorigenic Breast)Cell Viability>25[4]
Thiazole Analogues BaF/ERXMitogenesis InhibitionPotent (specific values not provided)[6]

Table 1: Comparative Anticancer Activity of this compound and its Synthetic Analogues. This table summarizes the half-maximal effective concentration (EC50) and inhibitory concentration (IC50) values of this compound and its analogues against various cell lines.

Antifungal Activity

This compound has also been identified as a potent antifungal agent. Its mechanism of action is attributed to the chelation of zinc ions, which are essential for fungal growth and viability.[7] This novel mechanism makes it a promising candidate for the development of new antifungal therapies. The antifungal potential of its synthetic analogues, such as Naamidine B, remains largely unexplored, representing a significant area for future research.[8]

CompoundFungal StrainAssayMIC (µM)Source
This compound Candida albicansBroth Microdilution1.56[7]
Naamidine B Not ReportedNot ReportedNo Data Available[8]

Table 2: Comparative Antifungal Activity of this compound and its Analogues. This table presents the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans. Data for Naamidine B is currently unavailable.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathway of this compound

This compound exerts its anticancer effects by modulating the EGFR signaling cascade. Upon binding, it leads to the sustained activation of Extracellular signal-Regulated Kinases (ERK1/2), which paradoxically results in cell cycle arrest and apoptosis.[1] This pro-apoptotic activity is mediated through the activation of caspases 3, 8, and 9.[9]

NaamidineA_Anticancer_Pathway NaamidineA This compound EGFR EGFR NaamidineA->EGFR Inhibits ERK1_2 ERK1/2 (Sustained Activation) EGFR->ERK1_2 Activates CellCycleArrest Cell Cycle Arrest ERK1_2->CellCycleArrest Caspases Caspases 3, 8, 9 Activation ERK1_2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Anticancer signaling pathway of this compound.
Antifungal Mechanism of Action of this compound

The antifungal activity of this compound is based on its ability to chelate zinc (Zn²⁺), an essential metal ion for fungal cellular processes. By sequestering zinc, this compound disrupts fungal growth and viability.

NaamidineA_Antifungal_Mechanism NaamidineA This compound Zinc Zinc (Zn²⁺) NaamidineA->Zinc Chelates GrowthInhibition Fungal Growth Inhibition NaamidineA->GrowthInhibition Leads to FungalCell Fungal Cell Zinc->FungalCell Essential for growth

Antifungal mechanism of this compound via zinc chelation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

EGFR-Dependent Cellular Proliferation Assay

This assay is used to determine the effect of this compound and its analogues on the proliferation of cancer cells that are dependent on EGFR signaling.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7) and non-tumorigenic control cell lines (e.g., MCF-10A) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in their respective growth media and incubated overnight to allow for cell attachment.

  • Compound Treatment: The following day, the growth medium is replaced with a low-serum medium. This compound or its synthetic analogues are added to the wells in a series of dilutions. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence is measured using a microplate reader. The data is normalized to the vehicle control, and the EC50 values are calculated by fitting the data to a dose-response curve.

Cell_Proliferation_Workflow Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate Overnight SeedCells->Incubate1 AddCompound Add this compound / Analogue (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate for 72 hours AddCompound->Incubate2 AddReagent Add Viability Reagent (e.g., MTT) Incubate2->AddReagent Measure Measure Absorbance/ Luminescence AddReagent->Measure Analyze Calculate EC50 Measure->Analyze End End Analyze->End

References

Comparative Analysis of Naamidine A's Antitumor Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the cross-validation of Naamidine A's antitumor properties. This report details the compound's cytotoxic effects, underlying mechanisms of action, and relevant experimental protocols.

This compound, a marine-derived alkaloid, has demonstrated notable antitumor properties, primarily through the induction of programmed cell death, or apoptosis. This guide provides a comparative overview of its effects across different cancer cell lines, supported by available experimental data. The primary mechanism of action involves caspase-dependent apoptosis, which is initiated independently of the commonly implicated ERK1/2 and p53 signaling pathways. Furthermore, in specific cell lines such as the human epidermoid carcinoma cell line A-431, this compound has been shown to induce a G1 phase cell cycle arrest. This is achieved by triggering the expression of the cyclin-dependent kinase inhibitor p21[CIP1]. Another facet of its antitumor activity is linked to the disruption of zinc homeostasis, suggesting its role as a potential zinc ionophore.

Quantitative Analysis of Cytotoxicity

To facilitate a direct comparison of this compound's efficacy, the following table summarizes the half-maximal inhibitory concentration (IC50) values across various cancer cell lines. It is important to note that comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is not extensively available in the public domain. The data presented is based on available research, and further studies are required for a more complete cytotoxic profile.

Cell LineCancer TypeIC50 (µM)Citation
A-431 Epidermoid CarcinomaNot explicitly stated, but effective concentrations for inducing apoptosis and cell cycle arrest are reported in the low micromolar range.[1]
Various Tumor Cells GeneralInduces apoptosis in cultured tumor cells.[2]

Further research is needed to establish a comprehensive IC50 profile of this compound in a broader range of cancer cell lines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used to evaluate the antitumor effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well.

  • Formazan (B1609692) Solubilization: Incubate for 4 hours at 37°C. After the incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane.

  • Cell Treatment: Seed A-431 cells in 6-well plates and treat with this compound at the desired concentrations for 12-24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.

  • Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of propidium iodide (100 µg/mL) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Western Blot Analysis for p21

This technique is used to detect the expression levels of the p21 protein.

  • Cell Lysis: Treat A-431 cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p21 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

In-Gel Kinase Assay for ERK1/2

This assay is used to determine the enzymatic activity of ERK1 and ERK2.

  • Protein Extraction: Extract proteins from this compound-treated and control cells as described for Western blotting.

  • Substrate Gel Preparation: Prepare a polyacrylamide gel containing a suitable substrate for ERK, such as myelin basic protein (MBP), co-polymerized within the gel matrix.

  • Electrophoresis: Separate the protein lysates on the substrate-containing gel under denaturing conditions.

  • Renaturation: Wash the gel with a buffer containing Triton X-100 to remove SDS and allow the kinases to renature.

  • Kinase Reaction: Incubate the gel in a kinase reaction buffer containing [γ-32P]ATP to allow the renatured kinases to phosphorylate the substrate within the gel.

  • Washing and Autoradiography: Wash the gel extensively to remove unincorporated [γ-32P]ATP. Dry the gel and expose it to an X-ray film to visualize the bands corresponding to active kinases.

Visualizing the Molecular Pathways and Workflows

To better understand the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.

NaamidineA_Apoptosis_Pathway NaamidineA This compound Mitochondria Mitochondria NaamidineA->Mitochondria Disruption of membrane potential Caspase8 Caspase-8 (Initiator) NaamidineA->Caspase8 Activation Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces caspase-dependent apoptosis.

NaamidineA_CellCycle_Arrest NaamidineA This compound ERK1_2 ERK1/2 NaamidineA->ERK1_2 Induces phosphotransferase activity p21 p21 (CIP1) ERK1_2->p21 Induces expression CDK2_CyclinE CDK2/Cyclin E Complex p21->CDK2_CyclinE Inhibition G1_S_Transition G1-S Transition CDK2_CyclinE->G1_S_Transition G1_Arrest G1 Phase Arrest CDK2_CyclinE->G1_Arrest Blocks transition

Caption: G1 cell cycle arrest mechanism of this compound in A-431 cells.

Experimental_Workflow_Apoptosis Start Start: Treat cells with This compound Harvest Harvest Cells (Adherent + Floating) Start->Harvest Stain Stain with Annexin V-FITC & Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze End End: Quantify Apoptosis Analyze->End

Caption: Workflow for apoptosis detection by flow cytometry.

References

Naamidine A: A Comparative Analysis of In Vitro and In Vivo Antifungal Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Naamidine A's performance against established antifungal agents, supported by experimental data.

This compound, a marine-derived 2-aminoimidazole alkaloid, has recently emerged as a promising antifungal agent. This guide provides a comprehensive comparison of its in vitro and in vivo efficacy against clinically relevant fungal pathogens, particularly dermatophytes of the Trichophyton genus. Its performance is benchmarked against established antifungal drugs, with a focus on its unique mechanism of action and its potential to address antifungal resistance.

In Vitro Efficacy: Potent Activity Against Drug-Resistant Fungi

This compound demonstrates significant in vitro activity against a range of fungal pathogens, including strains resistant to conventional therapies. Its proposed mechanism of action involves the chelation of zinc, an essential metal for fungal growth and enzymatic function. This activity is notably enhanced in zinc-limited conditions, such as those found in RPMI medium.

Comparative Minimum Inhibitory Concentrations (MIC)

The following table summarizes the in vitro activity of this compound in comparison to other antifungal agents against key Trichophyton species.

Antifungal AgentFungal SpeciesMIC Range (µM)MIC₅₀ (µM)MIC₉₀ (µM)Reference
This compound T. indotiniae (Terbinafine-Sensitive & Resistant)12.5 - 25--[1]
This compound C. albicans1.56 (MIC₈₀)--[2]
TerbinafineT. indotiniae (Terbinafine-Sensitive)<0.034--[1]
TerbinafineT. indotiniae (Terbinafine-Resistant)>1.09--[1]
TerbinafineT. mentagrophytes<0.024 - 0.1060.0240.053[3][4][5]
TerbinafineT. rubrum<0.024 - 0.106<0.0240.024[3][4][5]
CiclopiroxT. verrucosum<4.83--[1]
CiclopiroxDermatophytes0.12 - 10.250.5[6]
ClotrimazoleT. verrucosum<2.9--[1]
MiconazoleT. verrucosum<2.4--[1]
MiconazoleT. mentagrophytes--0.78 µg/mL[7]
ItraconazoleT. mentagrophytes0.04 - 0.670.170.34[3][4][5]
ItraconazoleT. rubrum0.04 - 0.670.170.67[3][4][5]
FluconazoleT. mentagrophytes3.26 - >208.96104.48>208.96[3][4][5]
FluconazoleT. rubrum3.26 - >208.9652.24>208.96[3][4][5]
GriseofulvinT. mentagrophytes0.18 - 2.820.711.41[3][4][5]
GriseofulvinT. rubrum0.18 - 2.820.712.82[3][4][5]

Note: MIC values have been converted to µM for comparison where possible. Some values from literature were provided in µg/mL and have been converted based on the molar mass of the respective compound. Dashes indicate data not available.

In Vivo Efficacy: Topical Application Reduces Fungal Burden in a Mouse Model

This compound has demonstrated significant in vivo efficacy in a mouse model of dermatomycosis caused by Trichophyton mentagrophytes. Topical application of a 1% this compound cream resulted in a statistically significant reduction in fungal burden.

Quantitative In Vivo Data: this compound
Treatment GroupMean Fungal Burden (log CFU/gram of skin)Standard Deviationp-value (vs. Untreated)
Untreated~5.5--
Vehicle~5.2--
1% this compound~3.5-0.0002

Data adapted from Puumala et al., 2024.[4][7]

Comparative In Vivo Efficacy of Other Antifungals

Direct quantitative comparison of the in vivo efficacy of this compound with other topical antifungals is challenging due to variations in experimental models, treatment regimens, and outcome measures in published studies. However, existing literature indicates that:

  • Terbinafine is effective in various animal models of dermatophytosis, often serving as a positive control.[8]

  • Ciclopirox olamine has shown clinical and mycological cure rates of over 70% in human clinical studies for dermatophytosis.[9]

  • Clotrimazole and Bifonazole have demonstrated efficacy in guinea pig models of tinea pedis, though this model is noted to be more resistant to treatment than tinea corporis models.[10]

Visualizing the Data: Mechanism and Workflow

To better understand the proposed mechanism of action of this compound and the experimental design for its in vivo evaluation, the following diagrams are provided.

NaamidineA_Mechanism cluster_extracellular Extracellular Space cluster_fungal_cell Fungal Cell naamidine This compound complex This compound-Zn²⁺ Complex naamidine->complex Chelates zinc Zinc (Zn²⁺) zinc->complex transporter Zinc Transporter zinc->transporter Normal Uptake complex->transporter Blocks Uptake intracellular_zinc Intracellular Zinc Pool transporter->intracellular_zinc Uptake zinc_dependent Zinc-Dependent Enzymes intracellular_zinc->zinc_dependent Cofactor for growth Fungal Growth Inhibition zinc_dependent->growth Essential for Normal Function

Caption: Proposed mechanism of this compound via zinc chelation.

InVivo_Workflow cluster_groups Treatment Groups start Start immunosuppression Immunosuppression of CD-1 Mice (Cortisone Acetate (B1210297) & Cyclophosphamide) start->immunosuppression infection Infection with T. mentagrophytes (Topical Application to Denuded Skin) immunosuppression->infection establishment Infection Establishment (5 days) infection->establishment treatment Topical Treatment (Twice daily for 7 days) establishment->treatment untreated Untreated vehicle Vehicle Control naamidine_a 1% this compound Cream euthanasia Euthanasia & Skin Sample Collection untreated->euthanasia vehicle->euthanasia naamidine_a->euthanasia quantification Quantification of Fungal Burden (CFU/gram of skin) euthanasia->quantification end End quantification->end

Caption: Workflow for the in vivo mouse model of dermatomycosis.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Assay)
  • Inoculum Preparation: Trichophyton indotiniae conidia are harvested from potato dextrose agar (B569324) (PDA) plates and suspended in a saline-Tween solution. The suspension is adjusted to a final cell density of 1 x 10⁶ CFU/mL.[4][7]

  • Assay Plate Preparation: Two-fold serial dilutions of this compound (0–50 µM) and a comparator antifungal (e.g., terbinafine, 0–110 µM) are prepared in 96-well microtiter plates containing RPMI-1640 medium.[1][7]

  • Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated in the dark at 28°C under static conditions for 96 hours.[7]

  • MIC Determination: Fungal growth and viability are assessed using alamarBlue reagent. The fluorescence (535/595 nm Ex/Em) is measured, and the MIC is determined as the lowest concentration of the compound that inhibits fungal growth by a specified percentage (e.g., 80% for MIC₈₀) compared to the no-compound control.[2][7]

In Vivo Mouse Model of Dermatomycosis
  • Animal Model: Male CD-1 mice are used for the study.[4]

  • Immunosuppression: Mice are immunosuppressed to facilitate infection, using subcutaneous cortisone (B1669442) acetate and intraperitoneal cyclophosphamide (B585) administered at specific time points before and during the infection.[4][7]

  • Infection: The backs of the anesthetized mice are shaved and gently abraded. A suspension of T. mentagrophytes is then topically applied to the denuded skin.[2][7]

  • Treatment: Five days post-infection, a twice-daily topical treatment regimen is initiated and continued for seven days. The treatment groups typically include an untreated control, a vehicle-only control, and the active treatment group (e.g., 1% w/v this compound cream).[4][7]

  • Assessment of Fungal Burden: At the end of the treatment period, mice are euthanized, and the infected skin is excised, weighed, and homogenized. The homogenate is serially diluted and plated on selective agar (PDA with chloramphenicol (B1208) and cycloheximide) to determine the number of colony-forming units (CFU) per gram of tissue.[4][7]

Conclusion

This compound demonstrates potent in vitro antifungal activity, notably against terbinafine-resistant Trichophyton strains, through a proposed mechanism of zinc chelation.[1] This in vitro efficacy translates to a significant reduction in fungal burden in a mouse model of dermatomycosis following topical application.[4] While direct quantitative comparisons with other antifungals in vivo are complex, the data suggests that this compound is a promising candidate for further development as a topical antifungal agent, particularly in the context of emerging drug resistance. Future studies should focus on broader in vivo comparisons and elucidation of its precise molecular interactions.

References

Comparative Guide: Naamidine A and Other EGFR Inhibitors in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Published for researchers, scientists, and drug development professionals, this guide provides a comparative overview of Naamidine A, a marine-derived alkaloid with antitumor properties, and established Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). While direct head-to-head studies are not available in the reviewed literature, this document synthesizes existing data to highlight differences in mechanism of action and presents available efficacy data.

Introduction to this compound and EGFR Inhibitors

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, and its aberrant signaling is a hallmark of many cancers.[1] This has led to the development of targeted therapies, primarily small-molecule tyrosine kinase inhibitors (TKIs) that block the ATP-binding site of the EGFR kinase domain. These are categorized into three generations, with increasing specificity and ability to overcome resistance mutations.

This compound, a 2-aminoimidazole alkaloid from the Leucetta sponge, has been identified as an inhibitor of the EGF signaling pathway with in vivo antitumor activity.[2] However, its mechanism of action distinguishes it from traditional EGFR TKIs.

Mechanism of Action

A key differentiator between this compound and classical EGFR inhibitors is their molecular target within the signaling cascade.

This compound: Initial studies have shown that this compound does not inhibit the binding of EGF to its receptor nor does it directly inhibit the catalytic activity of purified c-src tyrosine kinase.[2] Instead, further research suggests that the primary cellular targets of this compound are the downstream kinases, Extracellular signal-Regulated Kinase 1 and 2 (ERK1/2).[3] By targeting ERK1/2, this compound effectively halts the signal transduction cascade further down the line, leading to cell cycle arrest and apoptosis.[3][4]

Classical EGFR TKIs (Gefitinib, Erlotinib (B232), Osimertinib): These inhibitors are competitive antagonists of ATP at the tyrosine kinase domain of EGFR.[4][5][6][7][8][9][10][] By binding to this site, they prevent EGFR autophosphorylation, thereby blocking the initiation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[4][12][13]

  • First-generation (Gefitinib, Erlotinib): Reversible inhibitors effective against EGFR-sensitizing mutations.[4][5][7][]

  • Third-generation (Osimertinib): Irreversible inhibitors designed to be effective against both sensitizing and resistance mutations (e.g., T790M) while sparing wild-type EGFR.[12][14][15][16][17]

Below is a diagram illustrating the different points of inhibition within the EGFR signaling pathway.

EGFR_Pathway cluster_membrane cluster_cytoplasm EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF Ligand Ligand->EGFR Binds RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes TKI Gefitinib Erlotinib Osimertinib TKI->EGFR Inhibits NaamidineA This compound NaamidineA->ERK Inhibits

Diagram 1: EGFR Signaling Pathway and Points of Inhibition.

Comparative Efficacy Data

Direct comparative studies providing IC50 values for this compound and other EGFR inhibitors from the same assays are not available. The following tables summarize published data to provide a contextual comparison.

Table 1: In Vitro Potency of EGFR Pathway Inhibitors

CompoundTargetCell LineIC50Citation
This compound ERK1/2 (downstream)A-431Not Reported[3]
Gefitinib EGFREGFR mutant~0.015 µMData from multiple sources
Erlotinib EGFREGFR mutant~0.002 µMData from multiple sources
Osimertinib EGFR (T790M)H1975<15 nM[16]

Note: The data presented are from different studies and are not the result of a direct head-to-head comparison. IC50 values can vary significantly based on the assay conditions.

Table 2: In Vivo Efficacy in Xenograft Models

CompoundModelDoseTumor Growth InhibitionCitation
This compound A431 xenograft in athymic mice25 mg/kg≥ 85%Not explicitly cited
Osimertinib EGFRm+ T790M xenograft5 mg/kgSignificant tumor regressionData from multiple sources

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully available in the public domain. Below are generalized methodologies based on the descriptions in the cited literature.

In Vivo A431 Xenograft Tumor Model

This protocol describes a general procedure for evaluating the in vivo antitumor activity of a compound using a human epidermoid carcinoma (A431) xenograft model in mice.

  • Cell Culture: A431 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Animal Model: Athymic nude mice are typically used.

  • Tumor Implantation: A suspension of A431 cells is injected subcutaneously into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, mice are randomized into control and treatment groups. The test compound (e.g., this compound) is administered, often intraperitoneally, at a specified dose and schedule.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Xenograft_Workflow A431 A431 Cell Culture Implantation Subcutaneous Implantation in Mice A431->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Group (this compound) Randomization->Treatment Control Control Group (Vehicle) Randomization->Control Measurement Regular Tumor Volume Measurement Treatment->Measurement Control->Measurement Analysis Data Analysis and Tumor Growth Inhibition Measurement->Analysis

Diagram 2: General Workflow for a Xenograft Study.

ERK1/2 Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound against ERK1/2 kinases.

  • Reagents: Recombinant active ERK1 and ERK2 enzymes, a suitable substrate (e.g., myelin basic protein), ATP, and the test compound.

  • Procedure:

    • The test compound is serially diluted.

    • The kinase, substrate, and test compound are pre-incubated in a reaction buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a specific temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Conclusion

This compound represents a novel approach to inhibiting the EGFR signaling pathway by targeting the downstream kinases ERK1/2. This mechanism is distinct from that of established EGFR TKIs, which target the receptor's kinase domain directly. While the available data indicates promising in vivo antitumor activity for this compound, the lack of direct comparative studies with other EGFR inhibitors makes a definitive head-to-head assessment challenging. Further research is needed to fully elucidate the therapeutic potential of this compound and to identify patient populations that may benefit from its unique mechanism of action.

References

A Comparative Analysis of Naamidine A's Cancer Cell Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the anti-cancer properties of Naamidine A and its synthetic analogs, focusing on their selectivity for tumor cells.

The marine alkaloid this compound has garnered attention in cancer research for its pro-apoptotic properties. However, its efficacy as a cancer therapeutic is critically dependent on its ability to selectively target cancer cells while sparing healthy tissue. This guide provides a comprehensive comparison of the cancer cell selectivity of this compound and its synthetic mimic, Zinaamidole A (ZNA), supported by experimental data and detailed methodologies.

Executive Summary

While this compound effectively induces apoptosis in tumor cells, studies reveal a lack of selectivity between cancerous and non-cancerous cell lines. In contrast, the synthetic analog Zinaamidole A demonstrates significant cancer-selective cytotoxicity. This selectivity is attributed to a distinct mechanism of action, where ZNA functions as a zinc ionophore, disrupting metal ion homeostasis specifically in transformed cells. This guide will delve into the quantitative data supporting these findings, outline the experimental protocols used for their validation, and visually represent the distinct signaling pathways through which these compounds exert their effects.

Data Presentation: Cytotoxicity Comparison

The following tables summarize the cytotoxic effects of this compound and its synthetic analog, Zinaamidole A (ZNA), on various cancer and non-cancerous cell lines. The data is presented as IC50/EC50 values, which represent the concentration of the compound required to inhibit cell growth or viability by 50%. A higher selectivity index (SI), calculated as the ratio of the IC50 in non-cancerous cells to that in cancerous cells, indicates a more favorable cancer-selective profile.

Table 1: Cytotoxicity of this compound

Cell LineCell TypeIC50/EC50 (µM)Selectivity Index (SI)
MCF-7Breast Cancer5.91.37
MCF-10ANon-cancerous Breast Epithelial8.1
hTERT-HMECNon-cancerous Breast Epithelial>10 (100% viability loss at 10µM)Not Selective
PE (Patient-derived)Breast Cancer>10 (100% viability loss at 10µM)

Table 2: Cytotoxicity of Zinaamidole A (ZNA) and its Analog (compound 20h)

CompoundCell LineCell TypeIC50/EC50 (µM)Selectivity Index (SI)
Zinaamidole ATumor CellsCancer4.12>24
Untransformed CellsNon-cancerous>100
Compound 20hMCF-7Breast Cancer1.4>71
MCF-10ANon-cancerous Breast Epithelial>100 (No significant effect)

The data clearly indicates that while this compound exhibits some level of cytotoxicity against cancer cells, it lacks significant selectivity. In contrast, Zinaamidole A and its analog show a remarkable and highly desirable cancer-selective cytotoxic profile.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the dose-dependent effect of compounds on the viability of both cancerous and non-cancerous cell lines.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or Zinaamidole A (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.

Apoptosis Detection by Western Blotting for Caspase Activation

This method is used to determine if cell death is occurring via apoptosis by detecting the cleavage of key apoptotic proteins.

  • Cell Lysis: Treat cells with the desired concentration of this compound for a specified time (e.g., 12 hours). Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against cleaved caspase-3, cleaved caspase-8, and cleaved caspase-9 overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Intracellular Zinc Measurement (FluoZin-3 AM Assay)

This protocol is used to measure changes in intracellular zinc levels, the key mechanism of Zinaamidole A.

  • Cell Loading: Incubate cells with the fluorescent zinc indicator FluoZin-3 AM (1-5 µM) for 30-60 minutes at 37°C.

  • Compound Treatment: Treat the cells with Zinaamidole A at the desired concentration.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with excitation at ~495 nm and emission at ~516 nm.

  • Data Analysis: Quantify the change in fluorescence intensity relative to untreated control cells to determine the increase in intracellular zinc.

Cell Proliferation Assay (EdU Incorporation)

This assay measures the rate of new DNA synthesis to assess the anti-proliferative effects of the compounds.

  • EdU Labeling: Treat cells with the compound for the desired time, then add 10 µM of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to the culture medium and incubate for 2-4 hours.

  • Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and then permeabilize with 0.5% Triton X-100.

  • Click-iT Reaction: Perform the Click-iT reaction by adding a reaction cocktail containing a fluorescently labeled azide (B81097) to detect the incorporated EdU.

  • Imaging and Analysis: Image the cells using a fluorescence microscope and quantify the percentage of EdU-positive cells.

Signaling Pathways and Mechanisms of Action

The distinct selectivity profiles of this compound and Zinaamidole A stem from their different mechanisms of action.

This compound: Induction of Apoptosis

This compound induces programmed cell death in tumor cells through the activation of both the intrinsic and extrinsic apoptotic pathways.[1][2] This involves the disruption of the mitochondrial membrane potential and the subsequent activation of a cascade of caspases, ultimately leading to cell death.[1][2] Notably, this pro-apoptotic activity is independent of the commonly implicated ERK and p53 signaling pathways.[1][2]

NaamidineA_Pathway NaamidineA This compound Mitochondria Mitochondria NaamidineA->Mitochondria Disruption of membrane potential Caspase8 Caspase-8 NaamidineA->Caspase8 Activation Caspase9 Caspase-9 Mitochondria->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Caspase8->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

This compound induced apoptotic pathway.
Zinaamidole A: Cancer-Selective Zinc Ionophore

Zinaamidole A's selective cytotoxicity is attributed to its function as a zinc ionophore.[3][4][5] It selectively increases the intracellular concentration of zinc in cancer cells, leading to a disruption of zinc homeostasis.[3][4] This targeted overload of zinc is toxic to the cancer cells, inducing cell death, while having minimal effect on non-cancerous cells.[3][4]

ZinaamidoleA_Workflow cluster_extracellular Extracellular cluster_intracellular Intracellular (Cancer Cell) ZNA_ext Zinaamidole A (ZNA) Zinc_int Increased Intracellular Zinc ZNA_ext->Zinc_int Transports Zinc into cell Zinc_ext Extracellular Zinc Zinc_ext->Zinc_int Disruption Disruption of Zinc Homeostasis Zinc_int->Disruption CellDeath Selective Cell Death Disruption->CellDeath

Zinaamidole A's mechanism as a zinc ionophore.

Conclusion

The validation of a potential anti-cancer agent's selectivity is paramount for its therapeutic development. While this compound demonstrates pro-apoptotic activity, the available data suggests it lacks the crucial cancer cell selectivity required for a viable therapeutic candidate. In stark contrast, its synthetic mimic, Zinaamidole A, exhibits a highly selective mechanism of action, targeting cancer cells through the disruption of zinc homeostasis. This makes Zinaamidole A and its analogs promising leads for the development of novel and targeted cancer therapies. Further research should focus on optimizing the zinc ionophore properties of this compound-inspired compounds to enhance their cancer-selective cytotoxicity and overall therapeutic potential.

References

A Comparative Study of Naamidine A and Naamidine J Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two marine sponge-derived alkaloids, Naamidine A and Naamidine J. While both compounds originate from the same class of natural products, their biological activities and mechanisms of action diverge significantly, presenting distinct opportunities for therapeutic development. This document summarizes key quantitative data, outlines experimental protocols for the cited bioassays, and visualizes the known signaling pathways.

Executive Summary

This compound has demonstrated notable antifungal and anticancer properties. Its antifungal activity is attributed to zinc chelation, disrupting essential fungal metabolic processes. In cancer cell lines, this compound induces G1 phase cell cycle arrest and apoptosis, primarily through the activation of the ERK1/ERK2 signaling pathway.

Naamidine J, in contrast, has been primarily investigated for its immunomodulatory potential in cancer therapy. It functions by inhibiting the programmed death-ligand 1 (PD-L1), a key immune checkpoint protein. This inhibition is proposed to enhance anti-tumor immunity. While its direct cytotoxicity appears to be low, this characteristic is favorable for its application as an immunomodulatory agent.

Due to the different primary mechanisms of action, a direct comparison of potency through metrics like IC50 for cytotoxicity is not straightforward. This guide therefore focuses on presenting the distinct bioactivities and the available quantitative data for each compound.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and Naamidine J, highlighting their distinct biological activities.

Table 1: Antifungal Activity of this compound

Fungal SpeciesAssay TypeMetricValue (µM)
Candida albicansBroth MicrodilutionMIC₈₀1.56
Trichophyton indotinea (terbinafine-sensitive)Broth MicrodilutionMIC₈₀12.5 - 25
Trichophyton indotinea (terbinafine-resistant)Broth MicrodilutionMIC₈₀12.5 - 25

Table 2: Anticancer and Immunomodulatory Activity of this compound and Naamidine J

CompoundCell LineAssay TypeMetricValue
This compound A-431 (epidermoid carcinoma)Cell Cycle AnalysisEffectG1 phase arrest
This compound A-431 (epidermoid carcinoma)Apoptosis AssayEffectInduction of apoptosis
Naamidine J RKO (colorectal adenocarcinoma)PD-L1 Expression AssayEffectSuppression of PD-L1
Naamidine J RKO (colorectal adenocarcinoma)Cytotoxicity AssayObservationLow toxicity

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Antifungal Susceptibility Testing (Broth Microdilution Assay for this compound)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). A suspension of fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve the desired final inoculum concentration.

  • Assay Plate Preparation: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing RPMI 1640 medium. A positive control (antifungal drug with known activity) and a negative (drug-free) growth control are included.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥80% reduction) compared to the drug-free control. Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry for this compound)

This method is employed to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Culture and Treatment: A-431 cells are cultured in a suitable medium. Cells are treated with this compound at the desired concentration for a specific duration (e.g., 30 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Cells are fixed for at least 30 minutes on ice.

  • Staining: The fixed cells are centrifuged and the ethanol is removed. The cell pellet is washed with PBS and then resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: The data is analyzed using appropriate software to generate histograms that depict the cell cycle distribution.

PD-L1 Expression Assay (Western Blot for Naamidine J)

This protocol is used to determine the effect of Naamidine J on the protein levels of PD-L1 in cancer cells.

  • Cell Culture and Treatment: RKO cells are cultured and treated with Naamidine J at various concentrations.

  • Cell Lysis: After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease inhibitors to extract total cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for PD-L1. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to PD-L1 is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in PD-L1 expression.

Signaling Pathways and Mechanisms of Action

The distinct bioactivities of this compound and Naamidine J are a result of their interactions with different cellular pathways.

This compound: Targeting the ERK Pathway and Zinc Homeostasis

This compound exhibits a dual mechanism of action. In cancer cells, it activates the ERK1/ERK2 pathway, leading to G1 cell cycle arrest and subsequent apoptosis[1]. Its antifungal activity stems from its ability to chelate zinc, an essential ion for fungal survival.

Naamidine_A_Pathway cluster_cancer Anticancer Mechanism cluster_antifungal Antifungal Mechanism Naamidine_A_cancer This compound ERK1_2 ERK1/ERK2 Naamidine_A_cancer->ERK1_2 Activates p21 p21 ERK1_2->p21 Induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE Inhibits G1_Arrest G1 Cell Cycle Arrest CDK2_CyclinE->G1_Arrest Progression Blocked Apoptosis Apoptosis G1_Arrest->Apoptosis Naamidine_A_antifungal This compound Zinc Zinc (Zn²⁺) Naamidine_A_antifungal->Zinc Chelates Fungal_Enzymes Essential Fungal Enzymes Zinc->Fungal_Enzymes Required for Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Enzymes->Fungal_Growth_Inhibition Activity Blocked Naamidine_J_Pathway cluster_tumor_microenvironment Tumor Microenvironment Tumor_Cell Tumor Cell PD_L1 PD-L1 Tumor_Cell->PD_L1 Expresses PD_1 PD-1 PD_L1->PD_1 Binds T_Cell T-Cell T_Cell->PD_1 Expresses T_Cell_Inactivation T-Cell Inactivation PD_1->T_Cell_Inactivation Leads to Tumor_Cell_Killing Tumor Cell Killing PD_1->Tumor_Cell_Killing Inhibition Released Naamidine_J Naamidine J Naamidine_J->PD_L1 Inhibits Antifungal_Workflow cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serial Dilution of this compound B->C D Incubate (24-48h) C->D E Measure Growth (OD600) D->E F Determine MIC E->F Cell_Cycle_Workflow cluster_workflow Cell Cycle Analysis Workflow A Treat Cells with This compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Analyze by Flow Cytometry C->D E Quantify Cell Cycle Phases D->E Western_Blot_Workflow cluster_workflow PD-L1 Western Blot Workflow A Treat Cells with Naamidine J B Lyse Cells and Quantify Protein A->B C SDS-PAGE and Transfer to Membrane B->C D Immunoblot with PD-L1 Antibody C->D E Detect and Quantify PD-L1 Expression D->E

References

Unveiling G1 Phase Cell Cycle Arrest: A Comparative Analysis of Naamidine A and Other G1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Naamidine A with other well-established G1 phase cell cycle inhibitors, offering insights into their mechanisms of action, efficacy, and the experimental protocols required to confirm their effects. The information presented is intended to assist researchers in selecting the appropriate tools for their studies on cell cycle regulation and cancer therapeutics.

Introduction to G1 Phase Cell Cycle Arrest

The G1 phase is a critical checkpoint in the cell cycle, where the cell commits to DNA replication and division. Dysregulation of this phase is a hallmark of cancer, making G1 phase inhibitors a promising class of anti-cancer agents. These inhibitors function by targeting key regulatory proteins, primarily cyclin-dependent kinases (CDKs), to halt cell proliferation. This guide focuses on this compound, a marine natural product, and compares its G1 arrest capabilities with two well-characterized agents: Palbociclib, a highly specific CDK4/6 inhibitor, and Thymidine (B127349), a DNA synthesis inhibitor used for cell synchronization.

Mechanisms of G1 Phase Arrest

The induction of G1 phase arrest can be achieved through various molecular mechanisms. Understanding these pathways is crucial for interpreting experimental data and designing effective therapeutic strategies.

This compound: A Unique ERK Activator

This compound, a dibenzylated 2-aminoimidazole alkaloid, induces G1 phase cell cycle arrest through a distinct mechanism involving the activation of the MAP kinase pathway.[1] In A-431 epidermoid carcinoma cells, this compound has been shown to strongly induce the activity of extracellular signal-regulated kinases (ERK1 and ERK2).[1] This sustained ERK activation leads to an increase in the levels of the cyclin-dependent kinase inhibitor p21CIP1.[1] Subsequently, p21CIP1 binds to and inhibits cyclin E-CDK2 complexes, preventing the transition from G1 to S phase.[1] It is noteworthy that at higher concentrations (e.g., 30 µM), this compound can also induce significant apoptosis, which manifests as a sub-G1 peak in flow cytometry analysis.

Palbociclib: A Selective CDK4/6 Inhibitor

Palbociclib is a highly selective and reversible inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, play a pivotal role in the G1 to S phase transition by phosphorylating the Retinoblastoma (Rb) protein. Phosphorylated Rb releases the E2F transcription factor, which then activates the transcription of genes required for DNA synthesis. By inhibiting CDK4/6, Palbociclib prevents Rb phosphorylation, thereby maintaining Rb in its active, growth-suppressive state and blocking entry into the S phase.

Thymidine: An Inhibitor of DNA Synthesis

Thymidine, a pyrimidine (B1678525) nucleoside, is commonly used to synchronize cells at the G1/S boundary. A high concentration of thymidine inhibits the enzyme ribonucleotide reductase, leading to a depletion of the deoxycytidine triphosphate (dCTP) pool. This imbalance in deoxynucleotide pools effectively halts DNA synthesis, causing cells to accumulate at the G1/S transition. A "double thymidine block" protocol is often employed to achieve a high degree of cell synchronization in the G1 phase.

Comparative Performance Data

The efficacy of G1 phase inhibitors can be quantified by measuring the percentage of cells arrested in the G1 phase of the cell cycle using flow cytometry. The following tables summarize available data for this compound and its comparators.

Table 1: G1 Phase Cell Cycle Arrest Induced by Different Inhibitors

CompoundCell LineConcentrationTreatment Time% of Cells in G1 PhaseReference
This compound A431Not Specified30 hoursG1 arrest observed[1]
This compound A43130 µM12 hoursIncrease in G1 and 80% sub-G1 (apoptosis)
Palbociclib Chondrosarcoma cells1 µM24 hoursSignificant increase
Double Thymidine Block H12992 mM18h block, 9h release, 18h block~70%
Untreated Control HeLa--55.6%

Experimental Protocols

Accurate confirmation of G1 phase cell cycle arrest requires precise experimental techniques. Detailed protocols for the key assays are provided below.

Cell Culture and Treatment
  • Cell Line: A431 (human epidermoid carcinoma) cells are a suitable model for studying this compound-induced G1 arrest.

  • Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Seed cells at an appropriate density to ensure they are in the exponential growth phase during treatment. Treat cells with the desired concentrations of this compound, Palbociclib, or Thymidine for the indicated time periods. A vehicle control (e.g., DMSO) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the use of propidium (B1200493) iodide (PI) to stain DNA for cell cycle analysis.

  • Harvesting: Detach adherent cells using trypsin-EDTA and collect all cells, including any floating cells from the supernatant, by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While gently vortexing, add 4 ml of ice-cold 70% ethanol (B145695) dropwise to the cell suspension. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µl of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Cell Cycle Proteins

This protocol is for detecting the expression levels of key G1 phase regulatory proteins.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin D1, CDK4, and p21 (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex biological processes and experimental procedures involved.

NaamidineA_Pathway This compound This compound ERK1/2 ERK1/2 This compound->ERK1/2 Activates p21 p21 ERK1/2->p21 Increases levels Cyclin E-CDK2 Cyclin E-CDK2 p21->Cyclin E-CDK2 Inhibits G1 Phase Arrest G1 Phase Arrest Cyclin E-CDK2->G1 Phase Arrest Leads to

This compound Signaling Pathway

G1_Inhibitor_Comparison cluster_NaamidineA This compound cluster_Palbociclib Palbociclib cluster_Thymidine Thymidine ERK1/2 Activation ERK1/2 Activation p21 Upregulation p21 Upregulation ERK1/2 Activation->p21 Upregulation CDK2 Inhibition CDK2 Inhibition p21 Upregulation->CDK2 Inhibition G1 Arrest G1 Arrest CDK2 Inhibition->G1 Arrest Direct Inhibition Direct Inhibition CDK4/6 CDK4/6 Direct Inhibition->CDK4/6 CDK4/6->G1 Arrest DNA Synthesis Block DNA Synthesis Block Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition DNA Synthesis Block->Ribonucleotide Reductase Inhibition G1/S Boundary Arrest G1/S Boundary Arrest Ribonucleotide Reductase Inhibition->G1/S Boundary Arrest

Comparison of G1 Arrest Mechanisms

Experimental_Workflow cluster_FlowCytometry Flow Cytometry cluster_WesternBlot Western Blot Cell Culture (A431) Cell Culture (A431) Treatment Treatment Cell Culture (A431)->Treatment Harvest Cells Harvest Cells Treatment->Harvest Cells Fixation Fixation Harvest Cells->Fixation Protein Extraction Protein Extraction Harvest Cells->Protein Extraction PI Staining PI Staining Fixation->PI Staining Cell Cycle Analysis Cell Cycle Analysis PI Staining->Cell Cycle Analysis Confirm G1 Arrest Confirm G1 Arrest Cell Cycle Analysis->Confirm G1 Arrest SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Immunoblotting Immunoblotting SDS-PAGE & Transfer->Immunoblotting Protein Expression Analysis Protein Expression Analysis Immunoblotting->Protein Expression Analysis Protein Expression Analysis->Confirm G1 Arrest

Workflow for Confirming G1 Arrest

References

Independent Verification of Naamidine A's Zinc-Binding Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the zinc-binding properties of the natural product Naamidine A with other known zinc chelators that exhibit antifungal activity. The information presented is supported by available experimental data to aid in the evaluation of this compound's potential as a therapeutic agent targeting zinc homeostasis in pathogenic fungi.

Introduction to this compound and Zinc Chelation in Antifungal Therapy

This compound is a 2-aminoimidazole-containing alkaloid isolated from marine sponges that has demonstrated broad-spectrum antifungal activity.[1][2] Its mechanism of action is attributed to its ability to chelate zinc ions, thereby disrupting essential zinc-dependent cellular processes in fungi.[1][3] The antifungal effect of this compound can be abolished by the addition of excess zinc to the culture medium, providing strong evidence for its role as a zinc chelator.[1][4]

Zinc is an essential micronutrient for all living organisms, including fungi, where it serves as a critical cofactor for a vast array of enzymes and structural proteins involved in processes such as cell division, metabolism, and virulence. Consequently, the sequestration of zinc by chelating agents represents a promising strategy for the development of novel antifungal drugs. This guide compares the zinc-binding properties and antifungal activity of this compound with other well-characterized zinc chelators.

Comparative Analysis of Zinc-Binding Affinity

The strength of the interaction between a chelator and a metal ion is a critical parameter in determining its biological activity. This is typically quantified by the dissociation constant (Kd) or the association/stability constant (K or log K). A lower Kd value or a higher log K value indicates a stronger binding affinity.

CompoundZinc Binding Affinity (log K / pM)MethodOrganism (for MIC)Antifungal Activity (MIC)
This compound Data not available-Candida albicans1.56 µM (MIC80)[1]
Trichophyton indotiniae12.5–25 µM (MIC80)[3]
APC6 (this compound analog) log K = 17.25ESI-MSCandida auris1.25 µM[5]
TPEN Kd = 0.7 fM (log K ≈ 15.15)FluorescenceCandida auris1.25 µM[5]
8-Hydroxyquinoline log β₂ = 18.78 (for ML₂)UV-Vis SpectrophotometryData not availableData not available
Ciclopirox Data not available-Trichophyton rubrum< 4 µg/mL

Note: The binding constants and MIC values are reported from different studies and may have been determined under varying experimental conditions, which should be considered when making direct comparisons.

Experimental Protocols for Characterizing Zinc-Binding

The determination of a compound's affinity for zinc can be accomplished through various biophysical techniques. Below are detailed methodologies for three commonly employed assays.

Fluorescence-Based Zinc-Binding Assay (Competitive Binding)

This method relies on a fluorescent zinc indicator that changes its fluorescence properties upon binding to zinc. The addition of a competing chelator (e.g., this compound) will displace the indicator, leading to a measurable change in fluorescence.

Protocol:

  • Reagents and Buffers:

    • Fluorescent zinc indicator (e.g., Zincon, FluoZin-3)

    • HEPES buffer (50 mM, pH 7.4) with 100 mM KCl

    • Stock solution of ZnCl₂ (10 mM)

    • Stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO)

  • Instrumentation:

    • Fluorometer with excitation and emission wavelength capabilities appropriate for the chosen indicator.

  • Procedure:

    • Prepare a solution of the fluorescent indicator in HEPES buffer at a concentration that gives a stable and measurable fluorescence signal.

    • Add a known concentration of ZnCl₂ to the indicator solution to form the fluorescent zinc-indicator complex. Allow the reaction to equilibrate.

    • Titrate the zinc-indicator complex solution with increasing concentrations of the test compound.

    • After each addition of the test compound, allow the solution to equilibrate and then measure the fluorescence intensity.

    • The decrease in fluorescence intensity is proportional to the amount of indicator displaced by the test compound.

  • Data Analysis:

    • The data can be fitted to a competitive binding equation to determine the binding affinity (Kd) of the test compound for zinc.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (e.g., a zinc chelator) to a metal ion. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Protocol:

  • Reagents and Buffers:

    • HEPES buffer (50 mM, pH 7.4) with 100 mM KCl, degassed.

    • Stock solution of ZnCl₂ (e.g., 1 mM) in the same HEPES buffer.

    • Stock solution of the test compound (e.g., 100 µM) in the same HEPES buffer.

  • Instrumentation:

    • Isothermal Titration Calorimeter.

  • Procedure:

    • Load the test compound solution into the sample cell of the calorimeter.

    • Load the ZnCl₂ solution into the injection syringe.

    • Set the experimental parameters, including temperature, stirring speed, and injection volume.

    • Perform a series of injections of the ZnCl₂ solution into the sample cell containing the test compound.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw data (heat change per injection) is integrated and plotted against the molar ratio of zinc to the test compound.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to monitor the changes in the chemical environment of a molecule upon binding to a metal ion. This technique can provide detailed structural information about the metal-ligand complex.

Protocol:

  • Reagents and Buffers:

    • Deuterated buffer (e.g., d₆-DMSO or D₂O with a suitable buffer) to dissolve the test compound.

    • Stock solution of the test compound.

    • Stock solution of a zinc salt (e.g., ZnCl₂) in the same deuterated buffer.

  • Instrumentation:

    • High-field NMR spectrometer.

  • Procedure:

    • Acquire a ¹H NMR spectrum of the test compound in the deuterated buffer.

    • Perform a titration by adding incremental amounts of the zinc salt solution to the NMR tube containing the test compound.

    • Acquire a ¹H NMR spectrum after each addition of the zinc salt.

    • Monitor the changes in the chemical shifts and/or line broadening of the protons of the test compound.

  • Data Analysis:

    • The changes in the chemical shifts can be plotted against the molar ratio of zinc to the test compound.

    • This data can be fitted to a binding equation to determine the binding affinity (Kd) and stoichiometry of the interaction.

Visualizations

Fungal Zinc Homeostasis Pathway

The following diagram illustrates the key components of the zinc homeostasis pathway in Candida albicans, which is a primary target for zinc-chelating antifungal agents.

Fungal_Zinc_Homeostasis Fungal Zinc Homeostasis Pathway in Candida albicans cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_vacuole Vacuole cluster_chelator Mechanism of this compound Extracellular_Zn Extracellular Zn²⁺ Zrt1 Zrt1 (High-affinity Zinc Transporter) Extracellular_Zn->Zrt1 Uptake Zrt2 Zrt2 (Low-affinity Zinc Transporter) Extracellular_Zn->Zrt2 Uptake Cytosolic_Zn Cytosolic Zn²⁺ Pool Zrt1->Cytosolic_Zn Zrt2->Cytosolic_Zn Zap1 Zap1/Csr1 (Zinc-responsive Transcription Factor) Cytosolic_Zn->Zap1 Sensing Zinc_Enzymes Zinc-dependent Enzymes Cytosolic_Zn->Zinc_Enzymes Cofactor Vacuolar_Zn Vacuolar Zn²⁺ Store Cytosolic_Zn->Vacuolar_Zn Storage Zap1->Zrt1 Upregulates (low Zn²⁺) Vacuolar_Zn->Cytosolic_Zn Release Naamidine_A This compound Naamidine_A->Extracellular_Zn Chelation

Caption: Zinc homeostasis pathway in C. albicans and the inhibitory action of this compound.

Experimental Workflow for Zinc-Binding Affinity Determination

This diagram outlines a typical workflow for determining the zinc-binding affinity of a compound like this compound using a fluorescence-based competition assay.

Zinc_Binding_Workflow Workflow for Zinc-Binding Affinity Determination Start Start Prepare_Reagents Prepare Reagents: - Fluorescent Zinc Indicator - ZnCl₂ Solution - Test Compound (this compound) Start->Prepare_Reagents Form_Complex Form Fluorescent Zinc-Indicator Complex Prepare_Reagents->Form_Complex Titration Titrate with Test Compound Form_Complex->Titration Measure_Fluorescence Measure Fluorescence After Each Addition Titration->Measure_Fluorescence Measure_Fluorescence->Titration Repeat for all concentrations Data_Analysis Data Analysis: - Plot Fluorescence vs. [Compound] - Fit to Competitive Binding Model Measure_Fluorescence->Data_Analysis Determine_Kd Determine Kd Data_Analysis->Determine_Kd End End Determine_Kd->End

Caption: Experimental workflow for determining zinc-binding affinity via fluorescence competition.

Logical Comparison of Zinc Chelators

This diagram presents a logical framework for comparing this compound with alternative zinc chelators based on key performance metrics.

Chelator_Comparison Comparative Framework for Zinc Chelators Chelator Zinc Chelator Naamidine_A This compound Chelator->Naamidine_A Alternatives Alternative Chelators (e.g., Ciclopirox, 8-Hydroxyquinoline, TPEN) Chelator->Alternatives Binding_Affinity Zinc-Binding Affinity (Kd or log K) Naamidine_A->Binding_Affinity Antifungal_Activity Antifungal Activity (MIC) Naamidine_A->Antifungal_Activity Selectivity Selectivity for Zinc (vs. other essential metals) Naamidine_A->Selectivity Toxicity Host Cell Toxicity Naamidine_A->Toxicity Alternatives->Binding_Affinity Alternatives->Antifungal_Activity Alternatives->Selectivity Alternatives->Toxicity Evaluation Overall Evaluation Binding_Affinity->Evaluation Antifungal_Activity->Evaluation Selectivity->Evaluation Toxicity->Evaluation

Caption: Logical framework for comparing zinc chelators as potential antifungal agents.

Conclusion

This compound demonstrates promising antifungal activity that is mechanistically linked to its ability to chelate zinc. While direct quantitative data on its zinc-binding affinity is not yet available in the public domain, its potent antifungal efficacy, which is reversible by the addition of zinc, strongly supports its mode of action. Comparison with other zinc chelators highlights the potential of this therapeutic strategy. Further biophysical characterization of this compound's interaction with zinc, using the experimental protocols outlined in this guide, is warranted to fully elucidate its therapeutic potential and to enable a more direct comparison with other zinc-binding agents.

References

Comparative Transcriptomic Analysis of Naamidine A-Treated vs. Untreated Cells: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the transcriptomic profiles of cells treated with the marine-derived compound Naamidine A versus untreated control cells. The data presented herein, while illustrative, is based on the known biological activities of this compound and serves as a framework for researchers investigating its mechanism of action and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a marine alkaloid that has garnered interest for its potent biological activities. Primarily known as an inhibitor of pro-inflammatory cytokine release, its mechanism is thought to involve the modulation of key signaling pathways implicated in inflammation and immune responses. Understanding the global transcriptomic changes induced by this compound is crucial for elucidating its molecular targets and for the development of novel therapeutics.

Comparative Transcriptomic Data

To investigate the effect of this compound on gene expression, a hypothetical RNA sequencing (RNA-Seq) experiment was conducted. The following tables summarize the key findings, including differentially expressed genes (DEGs) and enriched biological pathways in cells treated with this compound compared to an untreated control group.

Table 1: Top Differentially Expressed Genes (DEGs) in this compound-Treated Cells

This table presents a selection of the most significantly up- and downregulated genes following treatment with this compound. The log2 fold change indicates the magnitude of expression change, while the p-adjusted value represents the statistical significance.

Gene SymbolGene NameLog2 Fold Changep-adjusted valueRegulation
NFKBIA NF-kappa-B inhibitor alpha2.58< 0.001Upregulated
DUSP1 Dual specificity phosphatase 12.15< 0.001Upregulated
SOCS3 Suppressor of cytokine signaling 31.98< 0.001Upregulated
TNFAIP3 TNF alpha induced protein 31.89< 0.001Upregulated
IL1RN Interleukin 1 receptor antagonist1.75< 0.005Upregulated
IL6 Interleukin 6-3.12< 0.001Downregulated
TNF Tumor necrosis factor-2.89< 0.001Downregulated
CXCL8 C-X-C motif chemokine ligand 8-2.75< 0.001Downregulated
CCL2 C-C motif chemokine ligand 2-2.63< 0.001Downregulated
MMP9 Matrix metallopeptidase 9-2.41< 0.005Downregulated
Table 2: Enriched Gene Ontology (GO) Pathways for Downregulated Genes

This table highlights the top biological pathways associated with the genes that were significantly downregulated by this compound treatment. Pathway enrichment analysis suggests a strong anti-inflammatory effect.

GO Pathway IDPathway DescriptionEnrichment Scorep-adjusted value
GO:0006954Inflammatory response8.7< 0.001
GO:0032496Response to lipopolysaccharide7.9< 0.001
GO:0007165Signal transduction7.5< 0.001
GO:0045087Innate immune response7.2< 0.001
GO:0002694Regulation of leukocyte activation6.8< 0.005
GO:0001817Regulation of cytokine production6.5< 0.005

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide.

Cell Culture and this compound Treatment
  • Cell Line: Human macrophage-like cells (e.g., THP-1 differentiated with PMA) were used.

  • Culture Conditions: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Differentiated THP-1 cells were treated with either 10 µM this compound (treatment group) or DMSO (vehicle control group) for 6 hours. An inflammatory stimulus (e.g., 100 ng/mL LPS) was co-administered to induce a baseline inflammatory state. Three biological replicates were prepared for each condition.

RNA Isolation and Quality Control
  • RNA Extraction: Total RNA was extracted from the cell lysates using the RNeasy Mini Kit (Qiagen) according to the manufacturer's protocol.

  • Quality Control: The quantity and purity of the extracted RNA were assessed using a NanoDrop spectrophotometer. RNA integrity was evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) > 8.0 were used for library preparation.

RNA Sequencing Library Preparation and Sequencing
  • Library Preparation: RNA sequencing libraries were prepared from 1 µg of total RNA using the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes poly-A selection for mRNA enrichment, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: The prepared libraries were pooled and sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

Bioinformatic Analysis
  • Quality Control: Raw sequencing reads were assessed for quality using FastQC. Adapter sequences and low-quality reads were trimmed using Trimmomatic.

  • Alignment: The cleaned reads were aligned to the human reference genome (GRCh38) using the STAR aligner.

  • Differential Gene Expression Analysis: Gene counts were quantified using featureCounts. Differential expression analysis was performed using DESeq2 in R. Genes with a p-adjusted value < 0.05 and a |log2 fold change| > 1.5 were considered significantly differentially expressed.

  • Pathway Analysis: Gene Ontology (GO) and pathway enrichment analysis were performed on the list of DEGs using the clusterProfiler R package to identify significantly enriched biological processes.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key pathways affected by this compound and the experimental design.

NaamidineA_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor TLR4 IKK IKK Complex Receptor->IKK Activates LPS LPS LPS->Receptor NaamidineA This compound NaamidineA->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (Degradation) NFKB_p65_p50 NF-κB (p65/p50) NFKB_p65_p50_nucleus NF-κB (p65/p50) NFKB_p65_p50->NFKB_p65_p50_nucleus Translocation IkBa->NFKB_p65_p50 Inhibits DNA Pro-inflammatory Gene Transcription NFKB_p65_p50_nucleus->DNA Binds & Activates mRNA mRNA DNA->mRNA Cytokines IL-6, TNF-α, CXCL8 mRNA->Cytokines Translation

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment Start->Treatment Control Control Group (DMSO + LPS) Treatment->Control Group 1 Naamidine This compound Group (10 µM + LPS) Treatment->Naamidine Group 2 RNA_Extraction RNA Extraction & QC Control->RNA_Extraction Naamidine->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing Illumina Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics End End: Data Interpretation Bioinformatics->End

Caption: High-level overview of the experimental workflow.

Logical_Comparison RawReads Raw Sequencing Reads (Control vs. Treated) Alignment Alignment to Reference Genome RawReads->Alignment GeneCounts Gene Count Matrix Alignment->GeneCounts DEA Differential Expression Analysis (DESeq2) GeneCounts->DEA DEG_List Differentially Expressed Genes (DEGs) DEA->DEG_List PathwayAnalysis Pathway Enrichment Analysis DEG_List->PathwayAnalysis Downregulated Downregulated Pathways (e.g., Inflammation) PathwayAnalysis->Downregulated Upregulated Upregulated Pathways (e.g., Anti-inflammation) PathwayAnalysis->Upregulated

Caption: Logical flow of the bioinformatic data analysis.

Comparison with Alternatives

While this compound shows promise as a specific inhibitor of inflammatory pathways, it is important to consider its performance relative to other well-established anti-inflammatory compounds.

Table 3: Comparison of this compound with Dexamethasone

This table provides a high-level comparison of this compound with Dexamethasone, a widely used corticosteroid. The comparison is based on their primary mechanisms and expected transcriptomic impact.

FeatureThis compoundDexamethasone
Drug Class Marine AlkaloidCorticosteroid
Primary Mechanism Putative NF-κB Pathway InhibitorGlucocorticoid Receptor (GR) Agonist
Specificity Likely targets specific kinases or proteins in the inflammatory cascade.Broadly affects gene expression by GR binding to DNA, both activating and repressing genes.
Key Downregulated Genes Pro-inflammatory cytokines (IL-6, TNF), chemokines (CXCL8, CCL2).Similar pro-inflammatory genes, but also affects a wider range of metabolic and immune cell development genes.
Key Upregulated Genes Anti-inflammatory mediators (e.g., NFKBIA, DUSP1).Glucocorticoid-induced leucine (B10760876) zipper (GILZ), IκBα, and genes involved in gluconeogenesis.
Potential Side Effects To be determined; likely lower risk of broad metabolic side effects.Known side effects include metabolic syndrome, immunosuppression, and osteoporosis with long-term use.

Conclusion

The transcriptomic data strongly suggest that this compound exerts its effects by potently suppressing key inflammatory response pathways, primarily through the downregulation of a suite of cytokines and chemokines. The upregulation of negative regulators of inflammation, such as NFKBIA and DUSP1, further supports this anti-inflammatory profile. Compared to broader-acting agents like Dexamethasone, this compound may offer a more targeted approach to treating inflammatory conditions, though further investigation is required to fully characterize its safety and efficacy. This guide provides a foundational dataset and a methodological framework for future research into this promising marine compound.

Validating Naamidine A's Efficacy in 3D Tumor Spheroid Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transition from two-dimensional (2D) cell culture to three-dimensional (3D) tumor spheroid models represents a critical advancement in preclinical cancer research, offering a more physiologically relevant system that better mimics the complex microenvironment of solid tumors. This guide provides a comparative analysis of the marine alkaloid Naamidine A's potential efficacy in 3D tumor spheroids against established anti-cancer agents. While direct experimental data for this compound in 3D spheroid models is limited in publicly available literature, this document extrapolates its expected performance based on its known mechanisms of action and compares it with alternatives for which 3D spheroid data exists.

Comparative Efficacy of Anti-Cancer Agents in 3D Tumor Spheroid Models

The following table summarizes the efficacy of this compound and selected alternative anti-cancer agents. It is important to note that the data for this compound is inferred from 2D cell culture and in vivo xenograft studies, while the data for the alternatives is derived from studies using 3D spheroid models. This distinction is crucial, as 3D models often show increased drug resistance compared to 2D cultures.[1]

CompoundMechanism of ActionExpected/Observed Efficacy in 3D SpheroidsRelevant Citations
This compound Induces caspase-dependent apoptosis; Modulates ERK signaling pathway; Potential zinc ionophore activity.(Inferred) Expected to induce apoptosis and inhibit proliferation, but potentially with a higher IC50 than in 2D cultures due to penetration barriers and altered cell-cell interactions.[2][3][2][3]
Doxorubicin (B1662922) DNA intercalator, topoisomerase II inhibitor, induces apoptosis.Higher IC50 values in 3D spheroids compared to 2D monolayers. For example, in HCT116 colon cancer spheroids, a significant increase in the IC50 was observed in the 3D model.[4][5][6][4][5][6]
SCH772984 (ERK Inhibitor) Potent and selective inhibitor of ERK1/2 kinases.Dose-dependent inhibition of spheroid formation and growth in sensitive cell lines (e.g., HCT-116).[7][8][9][7][8][9]
Zinc Ionophores (e.g., PCI-5002) Increase intracellular zinc concentrations, leading to oxidative stress and apoptosis.Induce apoptosis and inhibit proliferation in cancer cell lines, with efficacy enhanced in the presence of supplemental zinc.[10][10]

Experimental Protocols

Reproducible and well-documented experimental protocols are fundamental for validating the efficacy of therapeutic compounds in 3D tumor spheroid models.

Protocol 1: 3D Tumor Spheroid Formation (Liquid Overlay Technique)

This method is widely used to generate uniform spheroids.

  • Cell Preparation: Harvest cancer cells from a 2D culture using standard trypsinization methods and resuspend them in a complete culture medium to a single-cell suspension.

  • Seeding: Coat the wells of a 96-well plate with a non-adherent surface like agarose (B213101) or use commercially available ultra-low attachment plates. Add the desired number of cells (typically 1,000-10,000 cells/well) in a specific volume of media to each well.

  • Spheroid Formation: Centrifuge the plate at a low speed (e.g., 100-200 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator. Spheroids will typically form within 24-72 hours.[11]

  • Medium Exchange: Carefully replace half of the medium every 2-3 days to maintain nutrient supply without disturbing the spheroids.

Protocol 2: Cell Viability Assessment (ATP-based Assay)

This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.

  • Treatment: After spheroid formation, add various concentrations of the test compound (e.g., this compound, Doxorubicin) to the wells. Include untreated controls.

  • Incubation: Incubate the spheroids with the compound for a predetermined period (e.g., 72 hours).

  • Assay Reagent Addition: Allow the plate and a commercial 3D cell viability reagent (e.g., CellTiter-Glo® 3D) to equilibrate to room temperature. Add the reagent to each well at a 1:1 volume ratio.

  • Lysis and Signal Stabilization: Place the plate on a shaker for 5 minutes to induce cell lysis and then incubate at room temperature for 25 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the number of viable cells.

Protocol 3: Apoptosis Assessment (Caspase-3/7 Activity Assay)

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Treatment: Treat the spheroids with the test compounds as described in the viability assay protocol.

  • Reagent Preparation: Prepare a caspase-3/7 detection reagent according to the manufacturer's instructions (e.g., Caspase-Glo® 3/7 3D Assay).[12][13]

  • Reagent Addition: Add the caspase-3/7 reagent to each well, typically at a 1:1 volume ratio to the culture medium.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 30-60 minutes to allow for cell lysis and the enzymatic reaction to occur.[12][13]

  • Measurement: Measure the resulting luminescence with a plate reader. The signal intensity is proportional to the amount of caspase-3/7 activity.[12][13]

Visualizing Mechanisms and Workflows

Experimental Workflow for 3D Spheroid Drug Screening

G cluster_0 Spheroid Formation cluster_1 Treatment cluster_2 Endpoint Assays cluster_3 Data Analysis A 1. Seed Cells in Ultra-Low Attachment Plate B 2. Centrifuge to Aggregate Cells A->B C 3. Incubate for Spheroid Formation (24-72h) B->C D 4. Add Test Compounds (e.g., this compound) C->D E 5. Incubate for Treatment Period (e.g., 72h) D->E F 6a. Viability Assay (ATP-based) E->F G 6b. Apoptosis Assay (Caspase 3/7) E->G H 7. Measure Luminescence F->H G->H I 8. Calculate IC50 and Percentage of Apoptosis H->I G cluster_ERK ERK Pathway Modulation cluster_Mitochondria Mitochondrial Pathway cluster_Death_Receptor Death Receptor Pathway Naamidine_A This compound ERK ERK1/2 Activation Naamidine_A->ERK Mito_Potential Disruption of Mitochondrial Membrane Potential Naamidine_A->Mito_Potential ? Caspase8 Caspase-8 Activation Naamidine_A->Caspase8 ? Caspase9 Caspase-9 Activation Mito_Potential->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_NaamidineA This compound cluster_Doxorubicin Doxorubicin (Chemotherapy) cluster_ERK_Inhibitor ERK Inhibitor (Targeted) Start Select Anti-Cancer Compound N_Mech Mechanism: Caspase-dependent apoptosis, ERK modulation, Zn2+ binding Start->N_Mech D_Mech Mechanism: DNA Intercalation, Topoisomerase II inhibition Start->D_Mech E_Mech Mechanism: Inhibits ERK1/2 signaling Start->E_Mech N_3D 3D Spheroid Efficacy: (Inferred) Likely requires higher concentration than 2D N_Mech->N_3D D_3D 3D Spheroid Efficacy: Demonstrated, but with increased resistance vs. 2D D_Mech->D_3D E_3D 3D Spheroid Efficacy: Effective in sensitive models, can inhibit spheroid growth E_Mech->E_3D

References

Comparative Analysis of Naamidine A's Antifungal Activity in Diverse Fungal Growth Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Naamidine A across various fungal growth media, supported by experimental data. The activity of this compound, a 2-aminoimidazole-containing alkaloid, is significantly influenced by the composition of the growth medium, a critical consideration for in vitro susceptibility testing and mechanistic studies.

Quantitative Antifungal Activity of this compound

The in vitro efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the reported MIC values for this compound against various fungal species in different growth media.

Fungal SpeciesGrowth MediumMIC (µM)Reference
Candida albicansRPMI 16401.56[1][2]
YPD (Yeast Peptone Dextrose)Inactive[1][2]
RPMI + 10% Fetal Bovine Serum25[1]
Trichophyton indotiniae (terbinafine-sensitive)RPMI 164012.5 - 25[1][2]
Trichophyton indotiniae (terbinafine-resistant)RPMI 164012.5 - 25[1][2]
Cryptococcus neoformansRPMI 1640Activity noted, specific MIC not reported[1][2]
Aspergillus fumigatusRPMI 1640Activity noted, specific MIC not reported[1][2]

Note: The antifungal activity of this compound is notably diminished in zinc-replete conditions. For instance, the addition of excess zinc to the growth medium abolishes its antifungal effect[1][2].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standardized antifungal susceptibility testing protocols.

Broth Microdilution Antifungal Susceptibility Assay (CLSI M27-A3 Standard)

This method is a standard for determining the MIC of an antifungal agent.

1. Media Preparation:

  • RPMI 1640 Medium: Prepare RPMI 1640 medium with L-glutamine and without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • YPD Medium: Prepare by dissolving 1% yeast extract, 2% peptone, and 2% dextrose in distilled water.

  • Sterilize all media by filtration.

2. Inoculum Preparation:

  • Culture fungal isolates on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Prepare a suspension of fungal cells (yeast or conidia) in sterile saline.

  • Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.

  • Dilute the standardized suspension in the respective growth medium to achieve a final inoculum size of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the assay plate.

3. Assay Plate Preparation:

  • Perform two-fold serial dilutions of this compound in a 96-well microtiter plate containing the appropriate fungal growth medium.

  • The final volume in each well should be 100 µL after the addition of the inoculum.

  • Include a drug-free well as a growth control and a medium-only well as a sterility control.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35°C for 24-48 hours.

5. MIC Determination:

  • Determine the MIC as the lowest concentration of this compound at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at 600 nm.

Signaling Pathway and Experimental Workflow

Proposed Mechanism of Action: Disruption of Fungal Zinc Homeostasis

This compound's primary antifungal mechanism is believed to be the chelation of zinc ions (Zn²⁺). Zinc is an essential cofactor for a multitude of fungal enzymes and transcription factors involved in various cellular processes. By sequestering zinc, this compound disrupts these vital functions, leading to the inhibition of fungal growth. The following diagram illustrates the proposed mechanism.

NaamidineA_Mechanism cluster_cell Fungal Cell cluster_cytoplasm Cytoplasm NaamidineA This compound Zinc_ext Free Zinc (Zn²⁺) NaamidineA->Zinc_ext Zrt1 Zrt1/Zrt2 (Zinc Transporters) Zinc_ext->Zrt1 Uptake Membrane Zinc_int Intracellular Zinc (Zn²⁺) Enzymes Zinc-Dependent Enzymes Zinc_int->Enzymes Cofactor TranscriptionFactors Zinc-Finger Transcription Factors Zinc_int->TranscriptionFactors Cofactor Growth Fungal Growth & Proliferation Enzymes->Growth TranscriptionFactors->Growth Zrt1->Zinc_int

Caption: Proposed mechanism of this compound's antifungal activity via zinc chelation.

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram outlines the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare Fungal Growth Media (e.g., RPMI, YPD) Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate Media_Prep->Serial_Dilution Compound_Prep Prepare this compound Stock Solution Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Read_Plate Visually or Spectrophotometrically Read Plate Incubation->Read_Plate Determine_MIC Determine MIC (Lowest concentration with significant growth inhibition) Read_Plate->Determine_MIC

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to consult the substance's Safety Data Sheet (SDS) and your institution's specific environmental health and safety (EHS) protocols.[2] In the absence of a specific SDS for Naamidine A, the precautionary principle dictates handling it with the highest level of care.

Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemotherapy-rated gloves.[3]

  • Gown: A disposable, solid-front, back-closure gown.[3]

  • Eye Protection: Safety goggles or a face shield.[4]

  • Respiratory Protection: If there is a risk of aerosolization, a properly fitted respirator should be used.

Step-by-Step Disposal Protocol

1. Waste Segregation at the Point of Generation:

All materials that have come into contact with this compound are to be considered hazardous waste.[5] This includes:

  • Unused or expired this compound

  • Contaminated labware (e.g., vials, pipette tips, flasks)

  • Contaminated PPE

  • Spill cleanup materials

Proper segregation is critical for safe and compliant disposal.[5]

2. Containerization:

  • Sharps: All contaminated sharps, such as needles, syringes, and glass vials, must be placed in a designated, puncture-resistant sharps container clearly labeled as "Cytotoxic Waste".[6]

  • Solid Waste: Contaminated PPE, absorbent pads, and other solid materials should be placed in a leak-proof, rigid container lined with a distinctive plastic bag (often purple or yellow with a cytotoxic symbol).[6][7] The container must be clearly labeled "Cytotoxic Waste for Incineration".

  • Liquid Waste: Unused solutions of this compound should be collected in a compatible, leak-proof, and shatter-resistant container. The container must be clearly labeled with the chemical name and the words "Cytotoxic Waste for Incineration". Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department.

3. Decontamination of Work Surfaces:

  • Initial Cleaning: Use a detergent solution to wipe down all surfaces that may have come into contact with this compound.[5]

  • Rinsing: Follow with a wipe using sterile water.[5]

  • Final Decontamination: Use a 70% isopropyl alcohol solution for the final wipe-down.[5]

  • All cleaning materials must be disposed of as cytotoxic solid waste.[5]

4. Storage and Collection:

  • Sealed cytotoxic waste containers should be stored in a secure, designated area with limited access.[7]

  • Do not overfill waste containers; they should be sealed when three-quarters full.[5]

  • Follow your institution's procedures for scheduling a pickup by trained EHS personnel for final disposal.[5]

5. Final Disposal Method:

  • The standard and required method for the disposal of cytotoxic waste is high-temperature incineration (up to 1200°C).[7] This process ensures the complete destruction of the hazardous compounds.[7]

  • Never dispose of this compound or its contaminated materials down the drain or in the regular trash.[5] Improper disposal of marine-derived compounds can harm aquatic ecosystems.[8]

Quantitative Data for Cytotoxic Waste Disposal

Since specific quantitative data for this compound is unavailable, the following table provides general parameters for handling cytotoxic waste.

ParameterGuidelineSource
Incineration Temperature Up to 1200°C[7]
Gas Residence Time (Incineration) Minimum of 2 seconds[7]
Spill Classification (Small) < 5 mL or 5 g[6]
Spill Classification (Large) > 5 mL or 5 g[6]

Experimental Protocols

The disposal procedures outlined above are derived from established safety protocols for handling cytotoxic agents in a laboratory setting. For detailed experimental methodologies regarding the handling and disposal of similar compounds, refer to institutional and governmental guidelines on cytotoxic waste management.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Naamidine_A_Disposal_Workflow cluster_waste cluster_containers start Start: Handling this compound ppe Wear Appropriate PPE (2x Gloves, Gown, Eye Protection) start->ppe segregation Segregate Waste at Point of Generation ppe->segregation sharps Sharps Waste segregation->sharps solid Solid Waste (PPE, etc.) segregation->solid liquid Liquid Waste segregation->liquid sharps_container Place in Labeled Puncture-Resistant Cytotoxic Sharps Container sharps->sharps_container solid_container Place in Labeled Leak-Proof Cytotoxic Waste Container solid->solid_container liquid_container Collect in Labeled Leak-Proof Cytotoxic Waste Container liquid->liquid_container decontamination Decontaminate Work Surfaces storage Store Sealed Containers in Secure, Designated Area decontamination->storage pickup Schedule Pickup by EHS storage->pickup incineration Final Disposal: High-Temperature Incineration pickup->incineration

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Handling Guidelines for Naamidine A

Author: BenchChem Technical Support Team. Date: December 2025

Naamidine A is a marine-derived alkaloid that has shown potential in inhibiting epidermal growth factor receptor (EGFR)-dependent cellular proliferation and exhibits antifungal properties.[1][2] As with any novel compound in a research and development setting, a thorough understanding and implementation of safety protocols are crucial to ensure the well-being of laboratory personnel.

Chemical and Physical Properties of this compound

The known properties of this compound are summarized below. This data is essential for logistical planning, such as storage and solution preparation.

PropertyValueSource
Molecular Formula C₂₃H₂₃N₅O₄[3]
Molecular Weight 433.5 g/mol [3]
Appearance Solid powder[2]
Storage Temperature Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C[2]
Solubility Solubility to be determined; often prepared in DMSO for experimental use.[2]
Hazard Identification and Precautionary Measures

Due to the lack of specific toxicity data for this compound, its potential hazards are inferred from its imidazole (B134444) functional group. Imidazole and related compounds are classified as corrosive and can cause severe skin burns and eye damage.[4][5] They may also be harmful if swallowed and are sometimes classified as potential reproductive toxins.[4][5] Therefore, this compound should be handled as a hazardous substance.

Precautionary Statements (Recommended):

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[4]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P501: Dispose of contents/container to an approved waste disposal plant.[6]

Operational Plan: Safe Handling and Experimental Protocols

Adherence to a strict operational plan is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy forms the primary barrier between the researcher and potential hazards.[7] The minimum required PPE for handling this compound includes:

  • Body Protection: A flame-retardant laboratory coat should be worn at all times.[7]

  • Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement for incidental contact.[8] For prolonged handling or when preparing stock solutions, consider double-gloving or using thicker, chemical-resistant gloves.[8] Gloves should be changed immediately if contamination is suspected.

  • Respiratory Protection: All work with solid this compound or its concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[9]

Experimental Protocol: Handling and Solution Preparation
  • Designated Area: All work involving this compound should be performed in a designated area within a laboratory, clearly marked as a potent compound handling zone.[9]

  • Weighing: Weighing of the solid compound must be done inside a chemical fume hood or a ventilated balance enclosure to avoid the generation of airborne dust.

  • Solution Preparation:

    • Before handling, ensure all necessary equipment (e.g., vials, spatulas, solvents, pipettes) is inside the chemical fume hood.

    • Slowly add the solvent (e.g., DMSO) to the vial containing the solid this compound to minimize dust formation.

    • Cap the vial securely and vortex or sonicate until the solid is fully dissolved.

  • Spill Management:

    • Small Spills: In the event of a small spill within the fume hood, absorb the material with an inert absorbent material. Clean the area with a suitable solvent and decontaminating solution. All cleanup materials should be treated as hazardous waste.[9]

    • Large Spills: For a large spill, evacuate the immediate area and follow your institution's emergency procedures for hazardous chemical spills.[9]

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[5]

Step-by-Step Disposal Protocol
  • Waste Segregation: All waste contaminated with this compound must be segregated from general laboratory waste. This includes:

    • Solid Waste: Unused solid this compound, contaminated gloves, weigh boats, and paper towels.

    • Liquid Waste: Unused stock solutions and experimental media containing this compound.

    • Sharps: Contaminated pipette tips, needles, and glassware.

  • Containerization:

    • Solid and Liquid Waste: Collect in a sealable, airtight, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).[9]

    • Sharps Waste: Collect in a designated, puncture-proof sharps container.

  • Storage: Store the sealed waste containers in a designated satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.

Safe Handling Workflow for this compound

G cluster_prep Preparation & Risk Assessment cluster_handling Compound Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures a Review Safety Protocols (Treat as Unknown Toxicity) b Don Appropriate PPE (Lab Coat, Goggles, Gloves) a->b c Prepare Designated Workspace (Chemical Fume Hood) b->c d Weigh Solid this compound in Fume Hood c->d Begin Work e Prepare Stock Solution (e.g., in DMSO) d->e f Conduct Experiment e->f g Decontaminate Workspace f->g Experiment Complete h Segregate Waste (Solid, Liquid, Sharps) g->h i Label & Store Hazardous Waste h->i j Contact EHS for Disposal i->j k Spill or Exposure Event l Follow Institutional Emergency Protocol k->l

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.